Maytansinol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C28H37ClN2O8 |
|---|---|
Molecular Weight |
565.1 g/mol |
IUPAC Name |
(16E,18E)-11-chloro-6,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaene-8,23-dione |
InChI |
InChI=1S/C28H37ClN2O8/c1-15-8-7-9-22(37-6)28(35)14-20(38-26(34)30-28)16(2)25-27(3,39-25)21(32)13-23(33)31(4)18-11-17(10-15)12-19(36-5)24(18)29/h7-9,11-12,16,20-22,25,32,35H,10,13-14H2,1-6H3,(H,30,34)/b9-7+,15-8+ |
InChI Key |
QWPXBEHQFHACTK-KZVYIGENSA-N |
Isomeric SMILES |
CC1C2CC(C(/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)O)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)O)C)C)OC)(NC(=O)O2)O |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard |
Synonyms |
maytansinol |
Origin of Product |
United States |
Foundational & Exploratory
Maytansinol mechanism of action on tubulin polymerization
An In-depth Guide to the Mechanism of Action of Maytansinol on Tubulin Polymerization
Introduction
Maytansine is a naturally occurring ansa macrolide, first isolated from the African shrub Maytenus ovatus, that exhibits potent antimitotic and cytotoxic activity.[1][2] Its mechanism of action is centered on the disruption of microtubule assembly, a critical process for cell division, motility, and intracellular transport.[3][4] While early clinical trials of maytansine as a standalone chemotherapeutic agent were hindered by significant systemic toxicity, its powerful cell-killing ability has been successfully harnessed through the development of antibody-drug conjugates (ADCs).[1][3][5]
This compound is a key derivative of maytansine, lacking the C-3 ester group.[6][7] It serves as a crucial precursor for the synthesis of more complex maytansinoids, such as DM1 and DM4, which are used as the cytotoxic payloads in several clinically successful ADCs.[8] Understanding the precise mechanism by which this compound and its related compounds interact with tubulin is fundamental for researchers, scientists, and drug development professionals in the field of oncology. This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Molecular Mechanism
The primary anticancer effect of this compound and its derivatives stems from their direct interaction with tubulin, the protein subunit of microtubules. This interaction disrupts microtubule dynamics through a multi-faceted mechanism.
Binding to the β-Tubulin Subunit
High-resolution X-ray crystallography has revealed that maytansine binds to a specific pocket on the β-tubulin subunit.[9][10] This binding site, often referred to as the maytansine site, is located at the "plus end" of the tubulin dimer—the end that is added to a growing microtubule.[8] By occupying this site, maytansine and its analogs physically obstruct the formation of longitudinal bonds between one tubulin dimer and the next, effectively capping the growing protofilament and halting further elongation.[8][9] While this site is distinct from the binding pocket for vinca alkaloids, it can allosterically interfere with vinca binding.[2][9]
Inhibition of Polymerization and Suppression of Dynamics
Maytansinoids disrupt the microtubule network in two primary ways:
-
Inhibition of Polymerization at High Concentrations: At micromolar concentrations, maytansinoids directly inhibit the bulk assembly of tubulin into microtubules.[1][7] this compound itself is a less potent inhibitor of polymerization than its C-3 ester derivatives (e.g., maytansine, DM1), indicating that the ester moiety enhances this activity.[7]
-
Suppression of Microtubule Dynamics at Low Concentrations: The more clinically relevant mechanism occurs at sub-nanomolar to low nanomolar concentrations.[1][11] Here, maytansinoids act as potent suppressors of microtubule dynamic instability—the essential process of switching between phases of growth (polymerization) and shrinkage (depolymerization). By binding to a small number of high-affinity sites at the microtubule ends, the drug effectively "poisons" the tips.[1][2] This leads to a dramatic reduction in the rates of both growth and shortening and a decrease in the frequency of "catastrophes" (the switch from growth to shortening) and "rescues" (the switch from shortening to growth).[12] This stabilization of the microtubule network is just as detrimental to a dividing cell as depolymerization, as it prevents the formation of a functional and dynamic mitotic spindle.
Quantitative Analysis of Maytansinoid-Tubulin Interactions
The interaction between maytansinoids and tubulin has been quantified through various biochemical assays. The following table summarizes key binding and inhibition data for maytansine and its potent derivative, S-methyl DM1.
| Parameter | Compound | Value | Assay Method | Reference |
| Binding Affinity (KD) | Maytansine | 0.86 ± 0.2 µM | Intrinsic Tryptophan Fluorescence | [1] |
| S-methyl DM1 | 0.93 ± 0.2 µM | Intrinsic Tryptophan Fluorescence | [1] | |
| S-methyl DM1 (to microtubule ends) | 0.1 ± 0.05 µM | Radioligand Binding Assay | [1][2] | |
| Inhibition of Polymerization (IC50) | Maytansine | 1.0 ± 0.02 µM | Sedimentation Assay | [1] |
| S-methyl DM1 | 1.7 - 4.0 µM | Sedimentation Assay | [1][12] | |
| S-methyl DM4 | 4.0 µM | Sedimentation Assay | [1] | |
| This compound & other esters | ~3.4 µM | Polymerization Assay | [7] | |
| Effect on Dynamics (at 100 nM) | S-methyl DM1 | ↓ Growth Rate by 24% | Video Microscopy | [12] |
| S-methyl DM1 | ↓ Shortening Rate by 67% | Video Microscopy | [12] | |
| S-methyl DM1 | ↓ Catastrophe Frequency by 90% | Video Microscopy | [12] | |
| S-methyl DM1 | ↓ Rescue Frequency by 44% | Video Microscopy | [12] |
Note: this compound is reported to be approximately four times less effective at inhibiting bulk polymerization than maytansine.[7]
Key Experimental Protocols
The following protocols describe standard methodologies used to characterize the effects of this compound on tubulin.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of a compound on the bulk polymerization of purified tubulin into microtubules.
-
Principle: The formation of microtubules from tubulin dimers scatters light. This change in turbidity is proportional to the mass of the microtubule polymer and can be measured as an increase in absorbance at 340 nm.[13]
-
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
G-PEM Buffer (General Tubulin Buffer): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP (1 M stock in water)
-
Glycerol
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well, clear, flat-bottom microplates
-
Temperature-controlled microplate spectrophotometer
-
-
Procedure:
-
Preparation: On ice, prepare the tubulin polymerization mix. For a final concentration of 3 mg/mL tubulin, reconstitute the protein in ice-cold G-PEM buffer supplemented with 1 mM GTP and 10% glycerol.[13]
-
Compound Plating: Prepare serial dilutions of this compound (e.g., 10x final concentration) in G-PEM buffer. Pipette 10 µL of each dilution, a vehicle control (DMSO), and a positive control (e.g., nocodazole) into the wells of a 96-well plate pre-warmed to 37°C.[13][14]
-
Initiation: To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well, ensuring rapid mixing.[14]
-
Data Acquisition: Immediately place the plate into the spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for at least 60 minutes.[13][14]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The effect of this compound is quantified by comparing the maximal polymerization rate (Vmax) and the final steady-state absorbance to the vehicle control. The IC₅₀ value is determined by fitting the inhibition data from multiple concentrations to a dose-response curve.[14]
-
Tubulin Binding Assay via Intrinsic Fluorescence Quenching
This assay determines the binding affinity (dissociation constant, KD) of a compound to soluble tubulin dimers.
-
Principle: Tubulin contains tryptophan residues that fluoresce when excited with UV light. The binding of a ligand, such as this compound, into a nearby pocket can cause a conformational change that quenches this intrinsic fluorescence. The degree of quenching is dependent on the ligand concentration and can be used to calculate the KD.
-
Materials:
-
Purified tubulin
-
PEM Buffer: 80 mM PIPES (pH 6.8), 1 mM EGTA, 1 mM MgCl₂
-
This compound stock solution
-
Fluorometer
-
-
Procedure:
-
Incubation: Prepare a series of samples containing a fixed concentration of tubulin (e.g., 3 µM) and varying concentrations of this compound (e.g., 0.5 µM to 20 µM) in PEM buffer.[1][15]
-
Incubate the samples at a constant temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 45 minutes).[1][15]
-
Measurement: Measure the tryptophan fluorescence intensity for each sample (Excitation ~295 nm, Emission ~335 nm).
-
Data Analysis: The change in fluorescence is used to calculate the fractional receptor occupancy. The dissociation constant (KD) is then determined through linear regression analysis, often using a Scatchard plot or a double reciprocal plot.[1]
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of action and experimental design.
Caption: Molecular mechanism of this compound binding to β-tubulin to inhibit microtubule elongation.
Caption: Experimental workflow for the in vitro tubulin polymerization assay (turbidity-based).
Caption: Cellular signaling cascade following microtubule disruption by this compound.
Downstream Cellular Consequences
The disruption of microtubule function by this compound initiates a signaling cascade that culminates in cell death, primarily through the following processes:
-
Cell Cycle Arrest: Microtubules form the mitotic spindle, the cellular machinery responsible for segregating chromosomes during mitosis. By suppressing microtubule dynamics, maytansinoids prevent the formation of a functional spindle, leading to the activation of the spindle assembly checkpoint.[11][16] This results in a potent and sustained arrest of the cell cycle in the G2/M phase.[3][16]
-
Induction of Apoptosis: If a cell is unable to resolve mitotic arrest and properly align its chromosomes, it is targeted for elimination via apoptosis (programmed cell death).[3][6] This process is triggered by the prolonged arrest signal and involves the activation of intrinsic apoptotic pathways. Key events include the upregulation of pro-apoptotic proteins (e.g., Bax), the downregulation of anti-apoptotic proteins (e.g., Bcl-2), the release of cytochrome c from the mitochondria, and the subsequent activation of a caspase cascade, which executes the cell death program.[17][18]
Conclusion
This compound and its derivatives are highly potent antimitotic agents that function by directly targeting tubulin. The core mechanism involves binding to a unique site on β-tubulin, which inhibits microtubule polymerization and, more critically, suppresses microtubule dynamic instability at sub-nanomolar concentrations.[1][5][9] This disruption of the essential microtubule network leads to G2/M cell cycle arrest and the subsequent induction of apoptosis, providing a robust basis for its anticancer activity.[3] The evolution of this mechanism into antibody-drug conjugates has successfully leveraged this potent cytotoxicity, mitigating systemic side effects and creating a powerful class of targeted cancer therapeutics.[2][4]
References
- 1. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tubulin Maytansine Site Binding Ligands and their Applications as MTAs and ADCs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antitubulin activities of ansamitocins and maytansinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. pnas.org [pnas.org]
- 10. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Induction of apoptosis and cell cycle arrest in colorectal cancer cells by novel anticancer metabolites of Streptomyces sp. 801 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Maytansinoids from Maytenus ovatus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansine, a potent antimitotic agent, was first isolated in 1972 by Dr. S. Morris Kupchan and his colleagues from the Ethiopian shrub Maytenus ovatus.[1][2] This ansa macrolide demonstrated significant antileukemic activity at remarkably low concentrations, sparking considerable interest in its therapeutic potential.[1] However, early clinical trials revealed severe systemic toxicity, which hindered its development as a standalone anticancer drug. This challenge paved the way for innovative drug delivery strategies, leading to the development of maytansinoid-based antibody-drug conjugates (ADCs), which have revolutionized targeted cancer therapy.[1]
This technical guide provides a comprehensive overview of the discovery and isolation of maytansinoids from Maytenus ovatus, presenting key quantitative data and detailed experimental protocols for researchers in the field. The information compiled herein is based on the original work of Kupchan and subsequent large-scale isolation procedures described in scientific literature and patents.
Quantitative Data Summary
The isolation of maytansinoids from Maytenus ovatus is characterized by extremely low yields, necessitating the processing of large quantities of plant material. The following tables summarize the quantitative data associated with the extraction and purification process.
Table 1: Yields of Crude and Purified Maytansinoids from Maytenus ovatus
| Stage of Isolation | Starting Material | Product | Yield | Reference |
| Initial Ethanolic Extraction | 1 kg of Maytenus ovatus wood | Crude ethanolic extract ("Kupchan fraction P") | 25 - 30 g | [3][4] |
| Chloroform Extraction | 1 kg of crude ethanolic extract | Chloroform-soluble fraction ("Kupchan fraction V") | ~15 g | [5] |
| Final Purified Maytansine | 1 kg of dried Maytenus ovatus plant material | Crystalline Maytansine | 0.2 mg | [3] |
| Improved Pilot Plant Yield | 1 kg of "Kupchan fraction V" | Crystalline Maytansine | 1.5 - 2.0 g | [5] |
Table 2: Comparative Yields of Maytansine from Different Natural Sources
| Plant Source | Family | Maytansine Yield (mg/kg of dried plant material) | Reference |
| Maytenus ovatus | Celastraceae | 0.2 | [3] |
| Maytenus buchananii | Celastraceae | 1.5 | [6] |
| Putterlickia verrucosa | Celastraceae | 12 | [3] |
Experimental Protocols
The following protocols describe the large-scale isolation and purification of maytansine from Maytenus ovatus wood.
Preparation of Plant Material
-
Source Material : Woody portions of the stem and bark from Maytenus ovatus or Maytenus buchananii are used as the starting material.[3][4]
-
Grinding : The wood is ground using a hammer mill to produce small slivers, approximately 1 cm x 1 mm in size, along with some dust particles.[3][4]
Ethanolic Extraction (Soxhlet)
-
Batch Size : The ground wood chips are processed in large batches, typically around 1,400 kg.[3][5]
-
Apparatus : A large-scale, recycling Soxhlet-type apparatus is utilized for the extraction.[3]
-
Solvent : The extraction is performed with 95% ethanol, with a volume of approximately 5,500 to 6,500 liters per 1,400 kg batch of wood.[5]
-
Duration : The extraction process is carried out for approximately 100 hours.[3][5]
-
Concentration : After extraction, the solvent is stripped from the extract to yield a crude concentrate.
Solvent Partitioning
This multi-step process is designed to remove a significant portion of inactive material and enrich the maytansinoid content.
-
Initial Partition : The crude ethanolic extract is mixed with ethyl acetate and water, with a solvent ratio of between 3:2 and 2:1.[1]
-
Aqueous Methanol Partition : The resulting ethyl acetate solution is then partitioned with 20-35% aqueous methanol to concentrate the maytansinoids.[1]
-
Chloroform Extraction : The aqueous methanol extracts are combined, and the water content is adjusted to 35%. This solution is then extracted with chloroform. This final chloroform-soluble, carbon tetrachloride-insoluble fraction is known as "Kupchan fraction V".[1][5]
Chromatographic Purification
A two-stage silica gel column chromatography process is used to isolate pure maytansine.
-
First Silica Gel Chromatography :
-
Adsorbent : Silica gel with a mesh size of 230-400.[1]
-
Sample Application : The "Kupchan fraction V" residue is dissolved in a low-polarity solvent, such as methylene chloride, and applied to the column.[1]
-
Elution : The column is eluted sequentially with:
-
Fraction Collection : Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing maytansine.
-
-
Second Silica Gel Chromatography :
-
Adsorbent : A silica gel column similar to the first stage is used.[5]
-
Sample Application : The maytansine-containing fractions from the first column are concentrated, redissolved in methylene chloride, and applied to the second column.
-
Elution : The column is eluted with a lower alkyl alkanoate, such as ethyl acetate.[1]
-
Crystallization : The eluate containing the purified maytansine is collected, the solvent is removed, and the final product is crystallized from a methylene chloride and ether mixture to yield crystalline maytansine.[5]
-
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of maytansine.
Mechanism of Action: Microtubule Inhibition
Caption: Maytansinoid mechanism of action via microtubule inhibition.
Conclusion
The discovery of maytansine from Maytenus ovatus represents a landmark in natural product chemistry and the development of anticancer agents. Although its initial therapeutic potential was limited by systemic toxicity, the potent cytotoxicity of maytansinoids has been successfully harnessed through the development of antibody-drug conjugates. The intricate and challenging isolation process, characterized by low yields and extensive purification steps, underscores the importance of robust and scalable methodologies in natural product drug discovery. The protocols and data presented in this guide offer a detailed resource for researchers and professionals working in this field, providing a foundation for further research and development of maytansinoid-based therapeutics.
References
- 1. US4145345A - Chromatographic purification of maytansine - Google Patents [patents.google.com]
- 2. unipub.uni-graz.at [unipub.uni-graz.at]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Maytansine, a novel antileukemic ansa macrolide from Maytenus ovatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated high performance thin layer chromatographic analysis of leaves and flower extracts of Catharanthus roseus [journals.ipinnovative.com]
The Maytansinoid Enigma: A Deep Dive into the Biosynthetic Machinery of Actinosynnema pretiosum
For Researchers, Scientists, and Drug Development Professionals
Maytansinoids, a class of potent antitumor agents, have garnered significant attention in the field of oncology, particularly as cytotoxic payloads in antibody-drug conjugates (ADCs). While initially isolated from plants, the discovery of their production by the actinomycete Actinosynnema pretiosum opened the door for microbial fermentation and genetic engineering to enhance yields and generate novel analogs. This technical guide provides an in-depth exploration of the maytansinoid biosynthetic pathway in A. pretiosum, offering a comprehensive overview of the genetic and enzymatic machinery, quantitative production data, and detailed experimental protocols to aid researchers in this promising field.
The Genetic Blueprint: The Ansamitocin Biosynthetic Gene Cluster
The biosynthesis of maytansinoids, specifically ansamitocins in A. pretiosum, is orchestrated by a set of genes known as the "asm" cluster. A remarkable feature of this cluster is its division into two separate genomic regions.[1][2] This dispersed organization is relatively uncommon for secondary metabolite gene clusters in actinomycetes.
The core of the biosynthetic machinery is a type I polyketide synthase (PKS) system, which is responsible for assembling the characteristic 19-membered macrocyclic lactam core of the maytansinoid.[3][4] The process is initiated with the formation of a unique starter unit, 3-amino-5-hydroxybenzoic acid (AHBA).
The Assembly Line: A Step-by-Step Look at Maytansinoid Biosynthesis
The biosynthesis of maytansinoids can be dissected into three key stages:
-
Starter Unit Formation: The pathway commences with the synthesis of 3-amino-5-hydroxybenzoic acid (AHBA) from precursors derived from the shikimate pathway. A dedicated set of enzymes encoded by the asm cluster, including homologs of AHBA synthase, are responsible for this critical first step.[1][2]
-
Polyketide Chain Assembly: The AHBA starter unit is loaded onto the multi-modular type I PKS, encoded by genes such as asmA, asmB, asmC, and asmD.[2] The PKS then catalyzes the sequential addition of extender units, including acetate, propionate, and an unusual methoxymalonate unit, to build the polyketide backbone.[1][2]
-
Post-PKS Tailoring: Following the cyclization and release of the polyketide chain from the PKS, a series of post-PKS modifications occur. These tailoring reactions, which include methylation, epoxidation, chlorination, and acylation, are crucial for the bioactivity of the final maytansinoid product.[1][2]
Below is a diagram illustrating the core biosynthetic pathway of maytansinoids in Actinosynnema pretiosum.
Caption: The core biosynthetic pathway of maytansinoids in A. pretiosum.
Enhancing Production: Genetic Engineering Strategies and Quantitative Outcomes
Efforts to improve the production of maytansinoids in A. pretiosum have largely focused on genetic manipulation of the biosynthetic pathway. Gene knockout and overexpression studies have provided valuable insights into the roles of specific genes and have led to significant increases in product yield.
One notable study involved the inactivation of the asm25 gene, which was predicted to be an inhibitory gene for the production of ansamitocin P-3 (AP-3), a maytansinoid with high antitumor activity.[5] The results demonstrated a significant increase in AP-3 yield in the mutant strain.
| Strain | Genetic Modification | AP-3 Yield Increase (Fold) | Reference |
| A. pretiosum Δasm25 | Inactivation of asm25 | >2 | [5] |
| A. pretiosum Δasm25 + Isobutanol | Inactivation of asm25 with isobutanol feeding | >6 | [5] |
The addition of isobutanol, a precursor for the C-3 side chain of AP-3, further enhanced the yield in the asm25 knockout strain, highlighting the potential of combining genetic engineering with precursor feeding strategies.[5]
Experimental Protocols: A Guide to Key Methodologies
This section provides an overview of the key experimental protocols used in the study of maytansinoid biosynthesis.
Gene Inactivation using CRISPR-Cas9
The CRISPR-Cas9 system has been successfully employed for targeted gene inactivation in A. pretiosum.[5] The following workflow outlines the general steps involved.
References
- 1. Biosynthesis of Maytansinoids [faculty.washington.edu]
- 2. The biosynthetic gene cluster of the maytansinoid antitumor agent ansamitocin from Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biosynthetic gene cluster of the maytansinoid antitumor agent ansamitocin from Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Derivatives of Maytansinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, derivatives, and biological activity of maytansinol, a potent microtubule-targeting agent. This document delves into the synthesis of this compound and its derivatives, presents quantitative data on their biological efficacy, and details the experimental protocols for their evaluation. Furthermore, it explores the key signaling pathways affected by these compounds.
Core Chemical Structure: this compound
This compound is a 19-membered ansa macrolide that serves as the core scaffold for a class of potent antimitotic agents known as maytansinoids.[1] Its complex structure features a chlorinated benzene ring and an epoxide, which are crucial for its biological activity.[2] this compound itself can be isolated from microorganisms like Actinosynnema pretiosum or derived from the chemical modification of its esters, such as ansamitocin P-3.[3][4]
The primary mechanism of action of this compound and its derivatives is the inhibition of microtubule polymerization. They bind to tubulin, the fundamental protein component of microtubules, thereby disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in rapidly dividing cancer cells.[2][5]
Key Derivatives of this compound
The chemical structure of this compound allows for modification at various positions, most notably at the C3 carbinolamide, to generate a wide array of derivatives with altered properties such as potency, solubility, and suitability for conjugation to delivery vehicles like monoclonal antibodies.
Ansamitocin P-3
Ansamitocin P-3 is a naturally occurring ester of this compound produced by fermentation of the actinomycete Actinosynnema pretiosum.[3] It is a crucial precursor for the semi-synthesis of other maytansinoid derivatives.[3]
DM1 (Mertansine)
DM1, also known as mertansine, is a synthetic derivative of maytansine that incorporates a thiol group, enabling its conjugation to antibodies.[6] This feature has made DM1 a critical component in the development of antibody-drug conjugates (ADCs), which selectively deliver the cytotoxic payload to cancer cells.[6]
DM4 (Soravtansine)
Similar to DM1, DM4 (soravtansine) is a thiol-containing maytansinoid designed for ADC development.[7][8] It possesses a sterically hindered thiol group, which can influence the stability and reactivity of the resulting ADC.[9]
Quantitative Data on Biological Activity
The following tables summarize key quantitative data for this compound and its principal derivatives, providing a comparative view of their biological potency.
Table 1: Physicochemical Properties of this compound and Key Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C28H37ClN2O8 | 565.06 |
| Ansamitocin P-3 | C32H43ClN2O9 | 635.15 |
| DM1 (Mertansine) | C35H48ClN3O10S | 738.28 |
| DM4 (Soravtansine) | C38H54ClN3O10S | 780.37 |
Table 2: In Vitro Cytotoxicity (IC50) of Maytansinoids Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Maytansine | KB | Human nasopharynx carcinoma | 0.008 |
| Maytansine | P-388 | Murine lymphocytic leukemia | 0.0006 |
| Maytansine | L1210 | Murine leukemia | 0.002 |
| DM1 (Mertansine) | Various | Broad range of human tumors | In the picomolar range |
| DM4 (Soravtansine) | Various | Broad range of human tumors | In the picomolar range |
Note: IC50 values can vary depending on the specific experimental conditions.[5][10]
Table 3: Tubulin Binding Affinity of Maytansinoids
| Compound | Method | Dissociation Constant (Kd) (µM) |
| Maytansine | Fluorescence Quenching | 0.86 ± 0.2 |
| S-methyl DM1 | Fluorescence Quenching | 0.93 ± 0.2 |
| S-methyl DM1 | Scatchard Analysis (High-affinity sites on microtubules) | 0.1 ± 0.05 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound and its derivatives.
Fermentation and Extraction of Ansamitocin P-3 from Actinosynnema pretiosum
Strain Activation:
-
Culture Actinosynnema pretiosum on a suitable agar medium (e.g., YMG agar) at 30°C for 48 hours.[3]
Seed Culture Preparation:
-
Inoculate a loopful of mycelia from the agar plate into a 250 mL flask containing 50 mL of seed medium.[3] A typical seed medium contains glucose (1.0%), yeast extract (0.5%), glycerol (1.0%), corn syrup (0.5%), soluble starch (1.5%), and calcium carbonate (0.2%), with a pH of 7.0.[11]
-
Incubate at 28-30°C with agitation at 220 rpm for 24-48 hours.[3]
Production Fermentation:
-
Inoculate the fermentation medium with the seed culture (10% v/v) in 250 mL flasks containing 50 mL of medium.[3]
-
Incubate the production cultures at 25-28°C with agitation at 220 rpm for 7-10 days.[3]
Extraction and Purification:
-
Centrifuge the fermentation broth to separate the supernatant.[11]
-
Extract the supernatant with an equal volume of ethyl acetate.[11]
-
Evaporate the organic phase to dryness under reduced pressure.[11]
-
The crude extract can be further purified by silica gel column chromatography and preparative HPLC.[12]
Synthesis of this compound from Ansamitocin P-3
This protocol describes the reductive cleavage of the C3 ester of ansamitocin P-3 to yield this compound.
Materials:
-
Ansamitocin P-3
-
Anhydrous tetrahydrofuran (THF)
-
Organometallic reagent (e.g., Lithium aluminum hydride)
-
Magnetic stirrer
-
Septum-capped vial
Procedure:
-
In a septum-capped vial equipped with a magnetic stirrer, dissolve ansamitocin P-3 in anhydrous THF.[13]
-
Cool the solution to -5°C.[13]
-
Slowly add a solution of the organometallic reagent in THF to the reaction mixture, maintaining the temperature below 8°C.[13]
-
Monitor the reaction progress by HPLC. The reaction is typically complete within 2 hours.[13]
-
Upon completion, the reaction can be quenched and worked up using standard techniques to isolate this compound.[13]
Acylation of this compound to Synthesize Derivatives
This protocol outlines the general procedure for acylating the C3 hydroxyl group of this compound.
Materials:
-
This compound
-
Acylating agent (e.g., N-carboxyanhydride of an amino acid - NCA)
-
Drying agent
-
Non-nucleophilic base (e.g., diisopropylethylamine)
-
Organic solvent (e.g., dichloromethane, THF)
Procedure:
-
Dissolve this compound in an appropriate organic solvent in the presence of a drying agent.[14]
-
Add the N-carboxyanhydride of the desired amino acid and a non-nucleophilic base to the reaction mixture.[14][15]
-
Stir the reaction at a controlled temperature (typically between 0°C and 35°C) for up to 24 hours.[14]
-
Monitor the reaction by HPLC or TLC.[14]
-
Upon completion, the product can be purified using standard chromatographic techniques.[16]
In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell line of interest
-
96-well microplates
-
Complete culture medium
-
Maytansinoid stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[17]
-
Prepare serial dilutions of the maytansinoid compound in complete culture medium.[5]
-
Replace the medium in the wells with the medium containing the diluted compounds. Include vehicle controls (medium with DMSO) and no-treatment controls.[5]
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[6]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.[18]
-
Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[18]
-
Measure the absorbance at 570 nm using a microplate reader.[19]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.[5]
Tubulin Polymerization Assay
This assay measures the effect of maytansinoids on the in vitro polymerization of tubulin.
Materials:
-
Purified tubulin protein
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Maytansinoid stock solution
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a tubulin polymerization mix on ice, containing tubulin in General Tubulin Buffer with GTP.[20]
-
Pipette the maytansinoid dilutions into the wells of a pre-warmed 96-well plate.[20]
-
Initiate the polymerization reaction by adding the cold tubulin polymerization mix to each well.[20]
-
Immediately place the plate in a 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.[20]
-
The change in absorbance over time reflects the rate and extent of tubulin polymerization.[21]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound and its derivatives is the disruption of microtubule dynamics. However, this initial event triggers a cascade of downstream signaling pathways, ultimately leading to cell death.
Microtubule Disruption and Mitotic Arrest
Maytansinoids bind to the vinca domain on β-tubulin, which inhibits the assembly of tubulin into microtubules.[2] This disruption of the microtubule network prevents the formation of a functional mitotic spindle, a critical structure for chromosome segregation during cell division.[5] Consequently, cells are arrested in the G2/M phase of the cell cycle.[5]
Caption: Maytansinoid-induced disruption of microtubule dynamics leading to mitotic arrest.
Induction of Apoptosis
Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis.[5] This process is characterized by the activation of a cascade of caspases, which are proteases that execute the apoptotic program. Maytansine treatment has been shown to induce the cleavage of caspase-9 and caspase-3, key executioner caspases.[22]
Caption: Signaling cascade from mitotic arrest to apoptosis induced by maytansinoids.
Mechanisms of Resistance
Cancer cells can develop resistance to maytansinoid-based therapies through various mechanisms. One notable mechanism is the increased expression of drug efflux pumps, such as ABCC1 (MRP1), which actively transport the drug out of the cell, reducing its intracellular concentration and efficacy.[23][24] Another mechanism involves the downregulation of the target antigen in the context of ADCs, which reduces the delivery of the cytotoxic payload to the cancer cell.[23]
Caption: Key mechanisms of resistance to maytansinoid-based therapies.
Conclusion
This compound and its derivatives represent a powerful class of cytotoxic agents with significant potential in cancer therapy, particularly as payloads for antibody-drug conjugates. Their well-defined mechanism of action, centered on the disruption of microtubule dynamics, provides a strong rationale for their clinical development. A thorough understanding of their chemical structure, structure-activity relationships, and the signaling pathways they modulate is essential for the design of next-generation maytansinoid-based therapeutics with improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a foundation for researchers to further explore and harness the therapeutic potential of these complex natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. US20180043013A1 - Cytotoxic agents comprising new maytansinoids (dm4) - Google Patents [patents.google.com]
- 10. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2014052537A1 - Improved methods for the acylation of this compound - Google Patents [patents.google.com]
- 15. EP1913002B1 - Method of acylating this compound with chiral amino acids - Google Patents [patents.google.com]
- 16. air.unimi.it [air.unimi.it]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. merckmillipore.com [merckmillipore.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. benchchem.com [benchchem.com]
- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 22. Apoptosis Induced by Tanshinone IIA and Cryptotanshinone Is Mediated by Distinct JAK/STAT3/5 and SHP1/2 Signaling in Chronic Myeloid Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tumor cells chronically treated with a trastuzumab-maytansinoid antibody-drug conjugate develop varied resistance mechanisms but respond to alternate treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. adcreview.com [adcreview.com]
Ansamitocin P-3 as a Precursor for Maytansinoid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids are a class of potent microtubule-targeting agents that exhibit significant anti-tumor activity. Their exceptional cytotoxicity makes them ideal payloads for antibody-drug conjugates (ADCs), a rapidly growing class of targeted cancer therapies. Ansamitocin P-3, a structural analogue of maytansine, serves as a crucial precursor for the semi-synthesis of maytansinoid derivatives such as DM1 and DM4, which are utilized in several clinically approved and investigational ADCs.[1][2] This technical guide provides an in-depth overview of the utilization of Ansamitocin P-3 in maytansinoid synthesis, covering its production, purification, and conversion, along with relevant experimental protocols and quantitative data.
Production of Ansamitocin P-3
Ansamitocin P-3 is a secondary metabolite produced by the fermentation of various microorganisms, most notably the actinomycete Actinosynnema pretiosum.[3][4] The biosynthesis is a complex process involving a type I polyketide synthase (PKS) and a series of post-PKS modifications.[5] While naturally produced, the yield of Ansamitocin P-3 from wild-type strains is often limited, necessitating strain improvement and fermentation process optimization for large-scale production.[6][7]
Fermentation
The production of Ansamitocin P-3 is typically carried out through submerged fermentation of Actinosynnema pretiosum. Various strategies have been developed to enhance the production yield, including optimization of fermentation media and culture conditions.
Key Fermentation Parameters:
-
Carbon Source: Fructose has been shown to be a potential carbon source for cost-effective and enhanced production of Ansamitocin P-3.[8]
-
Metal Ions: The addition of divalent metal ions, particularly Mg2+, has been demonstrated to significantly increase Ansamitocin P-3 production.[9]
-
Precursor Supply: Supplementing the fermentation medium with isobutanol, a precursor for the isobutyryl side chain of Ansamitocin P-3, can lead to a substantial improvement in yield.[10]
-
Genetic Engineering: Metabolic engineering and random mutation of Actinosynnema pretiosum have been successfully employed to create high-yield strains.[11] Inactivation of competing pathways, such as the one involving the gene asm25, has also resulted in a significant increase in Ansamitocin P-3 production.[6][7][12][13]
Table 1: Reported Ansamitocin P-3 Production Titers
| Strain/Condition | Titer | Reference |
| Wild Type A. pretiosum | 10-50 mg/L | [14] |
| Optimized Fermentation (Mg2+ addition) | 85 mg/L | [9] |
| Engineered A. pretiosum (M-asmUdpg:asm13-17) | 582.7 mg/L | [11] |
| Engineered A. pretiosum (asm25 knockout with isobutanol) | > 6-fold increase vs WT | [6] |
| Engineered A. pretiosum (CAM production) | 498 mg/L (of CAM) | [1][15] |
Purification of Ansamitocin P-3
Isolating high-purity Ansamitocin P-3 from the complex fermentation broth is a critical and challenging step.[3] The process typically involves a multi-step approach combining extraction and various chromatographic techniques.[16][17]
Extraction and Chromatography
A common workflow for Ansamitocin P-3 purification includes:
-
Solvent Extraction: Initial extraction from the fermentation broth using a water-immiscible organic solvent.[17]
-
Macroporous Resin Chromatography: Capture and initial purification of ansamitocins from the crude extract.[16]
-
Silica Gel Column Chromatography: Further separation of Ansamitocin P-3 from other ansamitocin analogues and impurities.[16][17]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A final polishing step to achieve high purity (>95%).[16]
-
Crystallization: The final step to obtain high-purity Ansamitocin P-3.[17][18]
Table 2: Purity and Yield from a Purification Method
| Method | Starting Material | Yield | Purity | Reference |
| High-Performance Counter-Current Chromatography (HPCCC) | 160 mg crude sample | 28.8 mg | 98.4% | [17] |
Synthesis of Maytansinoids from Ansamitocin P-3
Ansamitocin P-3 serves as a key starting material for the semi-synthesis of maytansinoid derivatives, such as DM1 and DM4, which are used as payloads in ADCs. The core of this process involves the reductive cleavage of the ester side chain at the C-3 position to yield maytansinol, followed by re-esterification with a desired linker-containing acyl group.
Logical Workflow for Maytansinoid ADC Synthesis
Caption: Workflow from Ansamitocin P-3 to ADC.
Mechanism of Action of Maytansinoids
Maytansinoids exert their potent cytotoxic effects by targeting microtubules, essential components of the cytoskeleton involved in cell division.[19][20][21]
Microtubule Disruption and Apoptosis
The binding of maytansinoids to tubulin inhibits microtubule polymerization and promotes their depolymerization.[19][20][21] This disruption of microtubule dynamics leads to:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents proper chromosome segregation, causing the cell cycle to arrest in the G2/M phase.[2][22]
-
Apoptosis Induction: Prolonged mitotic arrest activates the spindle assembly checkpoint, ultimately triggering programmed cell death (apoptosis), often through a p53-mediated pathway.[2][19]
Signaling Pathway of Maytansinoid-Induced Apoptosis
Caption: Maytansinoid-induced signaling pathway.
Experimental Protocols
This section provides generalized protocols for key experiments related to the production and evaluation of Ansamitocin P-3 and its derivatives.
Protocol for Lab-Scale Fermentation of Actinosynnema pretiosum
-
Strain Activation: Culture Actinosynnema pretiosum on a suitable agar medium (e.g., YMG agar) at 30°C for 48 hours.[5]
-
Seed Culture Preparation: Inoculate a loopful of mycelia into a flask containing seed medium and incubate at 28-30°C with agitation for 24-48 hours.[5]
-
Production Culture: Inoculate the production fermentation medium with the seed culture. Incubate at 28-30°C with agitation for an extended period (e.g., 7-10 days), with periodic sampling to monitor growth and Ansamitocin P-3 production.
-
Quantification: Centrifuge a sample of the fermentation broth. Extract the supernatant with an organic solvent (e.g., ethyl acetate). Analyze the extract using HPLC with a C18 column to quantify Ansamitocin P-3.[5]
Protocol for In Vitro Cytotoxicity Assay (SRB Assay)
This protocol is adapted from methodologies used to determine the IC50 values of maytansinoids.[2]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates and incubate overnight to allow for attachment.[2][20]
-
Drug Treatment: Prepare serial dilutions of the maytansinoid compounds in cell culture medium and add them to the wells. Include a vehicle control. Incubate for a predetermined period (e.g., 48 or 72 hours).[2]
-
Cell Fixation: Fix the cells with cold trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates and stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution.[2]
-
Measurement: Wash away unbound dye, air dry the plates, and solubilize the bound dye with a Tris-base solution. Measure the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Table 3: In Vitro Cytotoxicity of Ansamitocin P-3 and Maytansine
| Compound | Cell Line | IC50 | Reference |
| Ansamitocin P-3 | MCF-7 | 20 ± 3 pM | [20] |
| Ansamitocin P-3 | HeLa | 50 ± 0.5 pM | [20] |
| Ansamitocin P-3 | EMT-6/AR1 | 140 ± 17 pM | [20] |
| Ansamitocin P-3 | MDA-MB-231 | 150 ± 1.1 pM | [20] |
| Maytansine | MCF-7 | 710 pM | [20] |
Protocol for In Vivo Xenograft Tumor Model
This is a general protocol for evaluating the in vivo efficacy of maytansinoid-based ADCs.[2]
-
Tumor Implantation: Subcutaneously inject human cancer cells into immunodeficient mice. Allow tumors to grow to a palpable size.[2]
-
Grouping and Dosing: Randomize tumor-bearing mice into treatment groups (e.g., vehicle control, ADC). Administer treatments intravenously or intraperitoneally.[2]
-
Monitoring: Measure tumor volume and mouse body weight regularly.[2]
-
Endpoint and Analysis: Terminate the study when tumors in the control group reach a predetermined size. Analyze the tumor growth inhibition for each treatment group.[2]
Conclusion
Ansamitocin P-3 is a cornerstone in the development of maytansinoid-based ADCs. Its efficient production through optimized fermentation and purification processes is paramount for the synthesis of highly potent cytotoxic payloads. The detailed understanding of its mechanism of action provides a solid foundation for the rational design and evaluation of novel maytansinoid ADCs. The experimental protocols outlined in this guide offer a practical framework for researchers and drug development professionals working in this exciting and rapidly advancing field of cancer therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Biosynthesis of Maytansinoids [faculty.washington.edu]
- 5. benchchem.com [benchchem.com]
- 6. Increased yield of AP-3 by inactivation of asm25 in Actinosynnema pretiosum ssp. auranticum ATCC 31565 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Improvement of ansamitocin P-3 production by Actinosynnema mirum with fructose as the sole carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced production of ansamitocin P-3 by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced production of ansamitocin P-3 by addition of isobutanol in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination of traditional mutation and metabolic engineering to enhance ansamitocin P-3 production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Increased yield of AP-3 by inactivation of asm25 in Actinosynnema pretiosum ssp. auranticum ATCC 31565 | PLOS One [journals.plos.org]
- 14. CN102732581A - Method for highly expressing ansamitocinP-3 - Google Patents [patents.google.com]
- 15. Combinatorial Biosynthesis of 3- O-Carbamoylthis compound by Rational Engineering of the Tailoring Steps of Ansamitocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. CN115477658A - A crystallization method for effectively reducing the impurities of Ansamitocin P-3 - Google Patents [patents.google.com]
- 19. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Biological evaluation of 9-thioansamitocin P3 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Technical Guide to Maytansinoid SAR
For Researchers, Scientists, and Drug Development Professionals
Maytansinoids, a class of potent microtubule-targeting agents, have garnered significant attention in oncology, particularly as cytotoxic payloads in antibody-drug conjugates (ADCs).[1][] Their sub-nanomolar cytotoxicity against a wide range of cancer cell lines makes them formidable therapeutic agents.[1][3] However, their clinical application as standalone drugs has been hampered by a narrow therapeutic window and systemic toxicity.[4][5][6] This has spurred extensive research into their structure-activity relationships (SAR) to engineer derivatives with improved therapeutic indices. This technical guide delves into the core principles of maytansinoid SAR, providing a comprehensive overview of key structural modifications, their impact on biological activity, detailed experimental protocols, and the underlying signaling pathways.
The Maytansinoid Core and its Significance
The fundamental structure of maytansinoids consists of a 19-membered ansa macrolide ring attached to a chlorinated benzene ring.[7] This intricate architecture is crucial for their biological activity, primarily mediated through the inhibition of tubulin polymerization.[4][8] Maytansinoids bind to the vinca domain on β-tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[5][7][]
Key Structure-Activity Relationships
Decades of research have elucidated critical structural features that govern the potent cytotoxicity of maytansinoids. Modifications at several key positions have been shown to significantly influence their activity.
The Pivotal Role of the C3 Ester Side Chain
The ester functionality at the C3 position is arguably the most critical determinant of a maytansinoid's cytotoxic potency.[][10] Structure-activity relationship studies have consistently demonstrated that the nature of the C3 ester side chain profoundly impacts the molecule's ability to inhibit tubulin polymerization and induce cell death.[4][11]
Key findings include:
-
Chirality: The stereochemistry at the C3 position is paramount. Maytansinoids with an L-aminoacyl group at C3 are significantly more potent than their D-epimers, with differences in cytotoxicity reaching 100 to 400-fold.[][10]
-
Steric Hindrance: The size and shape of the ester substituent influence activity. While some degree of steric bulk is tolerated, excessive hindrance can diminish potency.[11][12]
-
Linker Attachment: For ADC applications, the C3 ester serves as a crucial attachment point for linkers that connect the maytansinoid to a monoclonal antibody.[7] The chemistry of the linker itself can also impact the overall efficacy and stability of the conjugate.[13][14]
| Maytansinoid Analog | C3 Modification | Relative Potency (Compared to Maytansine) | Reference |
| Maytansine | N-acetyl-N-methyl-L-alanyl | 1 | [6] |
| Ansamitocin P-3 | isobutyryl | ~1 | [15] |
| DM1 (Mertansine) | N-methyl-N-(3-mercapto-1-oxopropyl)-L-alanine | Potent | [] |
| DM4 (Ravtansine) | N-methyl-N-(4-mercapto-4-methyl-1-oxopentyl)-L-alanine | Potent | [] |
The Ansa Chain: More Than Just a Scaffold
The 19-membered ansa macrocycle is not merely a passive scaffold but actively participates in the interaction with tubulin. Modifications within this ring can significantly alter the molecule's conformation and, consequently, its biological activity.
-
Hydroxylation and Epoxidation: The presence and stereochemistry of hydroxyl and epoxide groups on the ansa chain are important for maintaining high potency. For instance, the C9 hydroxyl group is considered a critical anchoring point for tubulin binding.[16]
-
Chain Unsaturation: The conjugated double bonds within the ansa chain contribute to the overall rigidity and conformation of the molecule, which is essential for its interaction with the biological target.[]
Modifications at C9 and C10
The substituents at the C9 and C10 positions of the maytansinoid core also play a role in modulating activity, albeit to a lesser extent than the C3 ester.
-
C9 Hydroxyl Group: As mentioned, the C9 hydroxyl group is crucial for potent activity. Its removal or modification generally leads to a significant decrease in cytotoxicity.[16]
-
C10 Epoxide: The epoxide at C10 is another important feature for high potency. Opening of the epoxide ring typically results in a substantial loss of activity.
Experimental Protocols for SAR Studies
The evaluation of maytansinoid SAR relies on a battery of in vitro assays to quantify their biological effects. The following are detailed protocols for two fundamental experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and determine the cytotoxic potential of compounds.[17][18]
Materials:
-
Cancer cell lines (e.g., MCF7, SK-BR-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Maytansinoid stock solutions (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the maytansinoid analogs in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a no-treatment control. Incubate the plates for 72 hours at 37°C and 5% CO2.[17]
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plates for 15-20 minutes.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[17]
Tubulin Polymerization Assay
This assay directly measures the effect of maytansinoids on the in vitro assembly of microtubules.[19][20]
Materials:
-
Purified tubulin protein (e.g., bovine brain tubulin)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Maytansinoid stock solutions (in DMSO)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: On ice, prepare a reaction mixture containing tubulin (e.g., 3 mg/mL) in polymerization buffer supplemented with 1 mM GTP and 10% glycerol.[20][21]
-
Compound Addition: Add the maytansinoid analog at the desired concentration to the reaction mixture. Include a vehicle control (DMSO) and a positive control (e.g., nocodazole for inhibition, paclitaxel for enhancement).
-
Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 96-well plate and immediately place it in a spectrophotometer set to 37°C.[20]
-
Absorbance Measurement: Monitor the change in absorbance at 340 nm over time (e.g., every 60 seconds for 60 minutes). The increase in absorbance is proportional to the extent of tubulin polymerization.[21]
-
Data Analysis: Plot the absorbance at 340 nm against time to generate polymerization curves. The initial rate of polymerization (Vmax) and the maximum polymer mass can be determined from these curves to quantify the inhibitory or enhancing effect of the compounds.[20]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a clear understanding of maytansinoid SAR.
Caption: Signaling pathway of maytansinoid-induced apoptosis.
Caption: Experimental workflow for maytansinoid SAR studies.
Conclusion
The structure-activity relationship of maytansinoids is a complex and fascinating field of study. A deep understanding of how subtle structural modifications translate into profound differences in biological activity is paramount for the rational design of next-generation maytansinoid-based therapeutics with enhanced efficacy and safety profiles. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to navigate this intricate landscape and contribute to the advancement of targeted cancer therapies.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. adcreview.com [adcreview.com]
- 7. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. C3 ester side chain plays a pivotal role in the antitumor activity of Maytansinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Maytansinol Derivatives: Side Reactions as a Chance for New Tubulin Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 21. benchchem.com [benchchem.com]
The Crucial Interaction: A Technical Guide to Maytansinol's Binding Site on β-Tubulin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maytansinoids, a class of potent antimitotic agents, exert their cytotoxic effects by disrupting microtubule dynamics, a process fundamental to cell division. This technical guide provides an in-depth exploration of the binding interaction between maytansinol, the core scaffold of maytansinoids, and its target, β-tubulin. By elucidating the precise binding location, the mechanism of action, and the experimental methodologies used for characterization, this document serves as a comprehensive resource for professionals in oncology research and drug development. High-resolution structural data and quantitative binding affinities are presented to offer a detailed understanding of this critical molecular interaction, paving the way for the rational design of next-generation microtubule-targeting cancer therapeutics.
The this compound Binding Site: A Locus of Potent Antimitotic Activity
Extensive research, including high-resolution X-ray crystallography, has pinpointed the this compound binding site to a distinct pocket on the β-tubulin subunit of the αβ-tubulin heterodimer.[1][2][3] This site is strategically located at the longitudinal interface between two tubulin dimers, a region critical for the formation of protofilaments, the fundamental building blocks of microtubules.[1][3]
The binding pocket is situated near the GTP/GDP nucleotide-binding site and is separate from the well-known vinca alkaloid domain, although some studies suggest a partial overlap between the maytansine and vinblastine binding pockets.[1][4][5] By occupying this crucial location, this compound and its derivatives physically obstruct the curved-to-straight conformational change that tubulin dimers must undergo for successful incorporation into a growing microtubule.[1] This interference effectively "caps" the microtubule plus-ends, suppressing dynamic instability and leading to mitotic arrest and subsequent apoptosis.[4][6][7][8]
Caption: Location of the this compound binding site on the β-tubulin subunit.
Mechanism of Action: From Binding to Mitotic Arrest
The binding of maytansinoids to β-tubulin initiates a cascade of events that culminates in cell cycle arrest and apoptosis. The primary mechanism is the potent suppression of microtubule dynamic instability.[9][10][11] At sub-stoichiometric concentrations, these agents bind to the plus-ends of microtubules, effectively poisoning further growth.[7] This leads to a stabilization of the mitotic spindle, preventing the proper segregation of chromosomes during anaphase. The cell's mitotic checkpoint is activated, halting the cell cycle at the G2/M phase.[12] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Caption: Cellular mechanism of action for this compound derivatives.
Quantitative Binding Data
The affinity of maytansinoids for tubulin has been quantified using various biophysical techniques. The equilibrium dissociation constant (KD) is a key parameter indicating the potency of the binding interaction. While maytansinoids exhibit weak affinity for soluble tubulin dimers, their affinity for tubulin at the microtubule ends is significantly higher, explaining their potent activity at nanomolar concentrations in cells.[6][7][9]
| Compound | Target | KD (µM) | Experimental Method | Reference |
| Maytansine | Soluble Bovine Brain Tubulin | ~ 1.0 | Not specified | [7][12] |
| Maytansine | Soluble Bovine Brain Tubulin | 0.86 ± 0.2 | Fluorescence Spectroscopy | [7][9] |
| S-methyl DM1 | Soluble Bovine Brain Tubulin | 0.93 ± 0.2 | Fluorescence Spectroscopy | [7][9][12] |
| S-methyl DM1 | High-affinity sites on Microtubules | 0.1 ± 0.05 | Radioligand Binding Assay | [7][9] |
| S-methyl DM1 | Intracellular Binding Sites (MCF7 cells) | 0.011 - 0.031 (apparent Kd) | Cellular Uptake Assay | [6] |
Key Experimental Protocols
The elucidation of the this compound-tubulin interaction has been made possible through a combination of structural biology, biochemical, and computational methods.
X-Ray Crystallography of the Tubulin-Maytansinoid Complex
This technique provides atomic-level resolution of the binding site.
Methodology:
-
Protein Complex Preparation: The T2R-TTL complex, which consists of two αβ-tubulin dimers, the stathmin-like protein RB3, and tubulin tyrosine ligase (TTL), is expressed and purified. This complex is used because it crystallizes more readily than tubulin alone.[13][14]
-
Crystallization: Crystals of the T2R-TTL protein complex are grown via vapor diffusion over several days at room temperature.[13] A typical crystallization solution contains PEG 4K, glycerol, MgCl₂, CaCl₂, and MES/imidazole buffer at pH 6.5.[13]
-
Ligand Soaking: The maytansinoid compound, dissolved in a solvent like DMSO, is introduced into the crystallization drop containing the protein crystals. The crystals are soaked for several hours to allow the ligand to diffuse into the crystal lattice and bind to tubulin.[13][14]
-
Data Collection and Structure Determination: The soaked crystals are flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[15][16] The resulting diffraction pattern is processed to determine the electron density map, and the atomic coordinates of the tubulin-ligand complex are built and refined to yield a high-resolution 3D structure.[2][15][17]
Caption: Experimental workflow for X-ray crystallography of a tubulin-maytansinoid complex.
Fluorescence Spectroscopy for Binding Affinity Determination
This method measures the binding affinity by monitoring changes in the intrinsic fluorescence of tubulin upon ligand binding.[7]
Methodology:
-
Sample Preparation: Purified, soluble tubulin (e.g., 3 µmol/L) is placed in a suitable buffer (e.g., PEM buffer) in a quartz cuvette.
-
Fluorescence Measurement: The intrinsic tryptophan fluorescence of tubulin is excited at a wavelength of 295 nm, and the emission is monitored at 335 nm using a spectrofluorometer.
-
Titration: Increasing concentrations of the maytansinoid (e.g., 0.5–20 µmol/L) are added to the tubulin solution. The fluorescence emission of the maytansinoid itself at these wavelengths should be negligible.
-
Data Analysis: The binding of the maytansinoid quenches the tubulin fluorescence. The change in fluorescence intensity is measured after each addition and corrected for inner filter effects. The equilibrium dissociation constant (KD) is calculated by plotting the inverse of the fractional receptor occupancy versus the inverse of the free ligand concentration.[7]
Tubulin Polymerization Inhibition Assay
This assay assesses the functional effect of maytansinoids on the assembly of microtubules.[4][7][8]
Methodology:
-
Reaction Mixture: Microtubule protein (containing tubulin and microtubule-associated proteins) is prepared in a polymerization buffer (e.g., containing GTP and glutamate) and kept on ice.
-
Incubation: The protein solution is incubated with various concentrations of the maytansinoid compound or a vehicle control (e.g., DMSO).
-
Polymerization Induction: Polymerization is initiated by raising the temperature to 37°C. The increase in light scattering (turbidity) due to microtubule formation is monitored over time at 340 nm in a temperature-controlled spectrophotometer.
-
Data Analysis: The rate and extent of polymerization are determined from the turbidity curves. The concentration of the maytansinoid that inhibits polymerization by 50% (IC₅₀) is calculated to quantify its inhibitory potency.[7]
Conclusion and Future Directions
The this compound binding site on β-tubulin represents a highly validated and clinically significant target for anticancer therapy. The detailed structural and biochemical understanding of this interaction has been instrumental in the success of antibody-drug conjugates like Trastuzumab emtansine (T-DM1). This guide summarizes the precise location of the binding site, the molecular mechanism of action, quantitative binding data, and the key experimental protocols used in its characterization. Future research can leverage this knowledge for the structure-based design of novel maytansinoids with improved affinity, selectivity, and pharmacokinetic properties, further enhancing the therapeutic window of this important class of microtubule-targeting agents.
References
- 1. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. High-Affinity Accumulation of a Maytansinoid in Cells via Weak Tubulin Interaction | PLOS One [journals.plos.org]
- 7. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Derivatives: Side Reactions as a Chance for New Tubulin Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bridging the maytansine and vinca sites: Cryptophycins target β-tubulin’s T5-loop - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rcsb.org [rcsb.org]
- 16. rcsb.org [rcsb.org]
- 17. rcsb.org [rcsb.org]
The Quest for Maytansinoids: A Technical Guide to Their Natural Sources and Isolation
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansine and its structural analogues, collectively known as maytansinoids, are a class of potent antimitotic agents that have garnered significant attention in the field of oncology. Their unique 19-membered ansa macrolide structure, linked to a chlorinated benzene ring, is responsible for their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3][4] Initially isolated from higher plants, the journey to understand the true origin of these complex molecules has revealed a fascinating interplay between plants and their associated microorganisms. This technical guide provides a comprehensive overview of the natural sources of maytansine and its analogues, details on their biosynthesis, and in-depth experimental protocols for their isolation and characterization.
Natural Producers of Maytansinoids
Maytansinoids have been isolated from a diverse range of natural sources, spanning the plant and microbial kingdoms. While initially discovered in plants, subsequent research has pointed towards microorganisms as the primary producers.
Higher Plants
The first discovery of maytansine was from the East African shrub Maytenus ovatus (now Maytenus serrata) of the Celastraceae family.[1][2][4][5] Further investigations led to the isolation of maytansine and its analogues from other plants in the families Celastraceae, Rhamnaceae, and Euphorbiaceae.[6]
Mosses
In addition to higher plants, certain species of mosses have also been identified as sources of maytansinoids. For instance, a novel 15-methoxyansamitocin P-3, along with other known maytansinoids, was isolated from the Japanese mosses Isothecium subdiversiforme and Thamnobryum sandei.[5]
Microbial Sources
A significant breakthrough in maytansinoid research was the discovery of ansamitocins, structurally similar to maytansine, from the fermentation broths of the Gram-positive soil bacterium, Actinosynnema pretiosum.[6][7] This actinomycete is a primary source for the industrial production of ansamitocins, particularly ansamitocin P-3, which serves as a precursor for the semi-synthesis of antibody-drug conjugate (ADC) payloads.[3][8][9] Other microbial producers of ansamitocins include species of Amycolatopsis and Nocardiopsis.[10]
Endophytic Microorganisms: The Hidden Producers
A paradigm shift in understanding the origin of maytansine in plants came with the discovery of endophytic microorganisms capable of producing these compounds. It is now widely accepted that the maytansine found in plants is often, if not always, the product of a symbiotic relationship with endophytic bacteria and fungi residing within the plant tissues.[11] Evidence suggests that the plant may provide precursor molecules, while the endophyte carries out the key biosynthetic steps. Specifically, endophytic bacterial communities, particularly those within the roots of plants like Putterlickia verrucosa and Putterlickia retrospinosa, have been identified as the true producers of maytansine.[12][13][14] This discovery has opened up new avenues for the sustainable production of maytansinoids through fermentation of these endophytic microbes.
Quantitative Yields of Maytansinoids from Natural Sources
The yield of maytansinoids from natural sources varies significantly depending on the producer organism and the extraction or fermentation conditions. The low yields from plant sources were a major driver in the search for microbial producers.
| Source Organism | Compound | Yield | Reference |
| Maytenus ovatus | Maytansine | 0.2 mg/kg of dried plant material | [13][15] |
| Maytenus buchananii | Maytansine | 1.5 mg/kg of dried plant material | [13][15] |
| Putterlickia verrucosa | Maytansine | 12 mg/kg of dried plant material | [14][15] |
Table 1: Comparative Yields of Maytansine from Various Plant Sources.
| Fermentation of Actinosynnema pretiosum | Compound | Titer | Notes | Reference |
| Standard Fermentation | Ansamitocin P-3 | ~246 mg/L | High-yield mutant strain NXJ-24 | [2] |
| Optimized Economical Medium | Ansamitocin P-3 | 141 mg/L | Using cane molasses, glycerol, and cold-pressed soybean powder | [8] |
| Efflux Gene Overexpression | Ansamitocin P-3 | up to 330.6 mg/L | Overexpression of specific transporter genes | [16] |
| CRISPR-Cas9 Gene Editing | Ansamitocin P-3 | ~27.43 mg/L | Inactivation of asm25 with isobutanol addition | [9] |
| CRISPR-Cas9 Promoter Knock-in | Ansamitocin P-3 | 50% increase | Enhanced expression of asm13-17 | [10] |
Table 2: Ansamitocin P-3 Yields from Actinosynnema pretiosum Fermentation under Various Conditions.
Biosynthesis of Maytansinoids in Actinosynnema pretiosum
The biosynthesis of ansamitocins in Actinosynnema pretiosum is a complex process involving a type I polyketide synthase (PKS) system. The biosynthetic gene cluster, designated asm, has been cloned and characterized, revealing a fascinating series of enzymatic reactions.
The pathway begins with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from the shikimate pathway. The AHBA starter unit is then loaded onto the PKS machinery, which sequentially adds extender units of malonyl-CoA, methylmalonyl-CoA, and a unique "methoxymalonate" extender unit. Following the assembly of the polyketide chain, a series of post-PKS modifications occur, including methylations, an epoxidation, a chlorination, and the addition of an acyl and a carbamoyl group, to yield the final ansamitocin products.[6][11][17]
Caption: Biosynthetic pathway of Ansamitocin P-3 in Actinosynnema pretiosum.
Experimental Protocols
Isolation of Maytansine from Plant Material (Maytenus ovatus)
This protocol outlines the general steps for the extraction and purification of maytansine from plant sources.
1. Plant Material Preparation:
- Obtain woody portions of the stem and bark from Maytenus ovatus.
- Grind the plant material using a hammer mill to produce small slivers and dust particles.[14][15]
2. Extraction:
- Process the ground wood chips in large batches (e.g., 1,400 kg).
- Utilize a large-scale, recycling Soxhlet-type apparatus for extraction with ethanol (containing up to 5% moisture) for approximately 100 hours.[14]
- Remove the solvent from the extract to yield a crude isolate.
3. Solvent Partitioning:
- Mix the crude ethanolic extract with a solution of ethyl acetate and water (ratio between 3:2 and 2:1).
- Separate the layers and collect the ethyl acetate fraction containing maytansine.
- Further partition this fraction against aqueous solutions of 5% sodium hydroxide and 2N hydrochloric acid to remove acidic and basic impurities.[15]
4. Chromatographic Purification:
- Subject the partially purified extract to a series of chromatographic steps, which may include:
- Adsorption chromatography on silica gel or alumina.
- Partition chromatography.
- Gel-exclusion chromatography.
- Medium- and high-pressure liquid chromatography (HPLC).[18]
5. Crystallization:
- Crystallize the purified maytansine from a suitable solvent to obtain the final product.
Isolation and Screening of Maytansine-Producing Endophytic Fungi
This workflow details the process of isolating endophytic fungi from plant tissues and screening them for the production of maytansinoids.
Caption: Workflow for isolation and screening of maytansinoid-producing endophytes.
Detailed Steps:
-
Plant Tissue Collection: Collect healthy plant tissues (roots, stems, or leaves) from a plant known to contain maytansinoids.
-
Surface Sterilization: Thoroughly wash the plant material with running tap water. Sequentially immerse the tissues in 75% ethanol for 1-2 minutes, followed by a 5.3% sodium hypochlorite solution for 3-5 minutes, and a final rinse with sterile distilled water.[19]
-
Tissue Plating: Aseptically cut the sterilized tissues into small segments and place them on a suitable growth medium, such as Potato Dextrose Agar (PDA), amended with an antibacterial agent like chloramphenicol.
-
Fungal Isolation: Incubate the plates at room temperature and monitor for fungal growth emerging from the plant tissues. Isolate individual fungal colonies and subculture them to obtain pure cultures.
-
Liquid Fermentation: Inoculate the pure fungal isolates into a liquid fermentation medium (e.g., Potato Dextrose Broth) and incubate with shaking for a specified period to allow for the production of secondary metabolites.
-
Extraction: Separate the fungal biomass from the fermentation broth by filtration. Extract the broth with an organic solvent such as ethyl acetate.
-
Bioactivity Screening: Screen the crude extracts for biological activity using assays relevant to maytansinoids, such as cytotoxicity assays against cancer cell lines or antimicrobial assays.
-
Chemical Analysis: Analyze the active extracts using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the presence of maytansinoids by comparing retention times and mass spectra with authentic standards.
-
Identification: Confirm the structure of the isolated maytansinoids using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy.
Fermentation and Purification of Ansamitocin P-3 from Actinosynnema pretiosum
This protocol provides an overview of the fermentation and purification process for ansamitocin P-3.
1. Fermentation:
- Cultivate a high-yielding strain of Actinosynnema pretiosum in a suitable fermentation medium. A typical medium contains yeast extract, malt extract, and glucose.[11]
- Optimize fermentation conditions such as temperature, pH, and aeration to maximize ansamitocin P-3 production.
2. Extraction:
- After fermentation, extract the whole broth or the supernatant with a water-immiscible organic solvent like ethyl acetate or a non-aromatic solvent.[12]
3. Initial Purification (Chromatography):
- Concentrate the organic extract and subject it to macroporous resin chromatography for initial capture of ansamitocins.
- Elute the resin with a gradient of methanol in water.[20]
4. Further Purification (Chromatography):
- Further purify the enriched fraction using silica gel or alumina column chromatography.[7][12]
- A final polishing step can be performed using preparative reversed-phase HPLC.[20]
5. Crystallization:
- Crystallize the highly purified ansamitocin P-3 from a suitable solvent system to obtain the final product.[12]
Characterization of Maytansinoids
The structural elucidation and characterization of maytansine and its analogues rely on a combination of spectroscopic and spectrometric techniques.
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of maytansinoids in complex mixtures. A C18 column with a gradient of acetonitrile and water is commonly employed, with detection at 252 nm or 254 nm.[20][21][22][23]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compounds. Electrospray ionization (ESI) coupled with time-of-flight (TOF) or triple quadrupole mass analyzers is frequently used.[24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the complete structural elucidation and stereochemical assignment of novel maytansinoids.
-
X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure of crystalline maytansinoids.[18]
Conclusion
The natural world continues to be a rich source of complex and medicinally important molecules. The story of maytansine, from its initial discovery in plants to the elucidation of its microbial and endophytic origins, highlights the intricate chemical relationships in nature. For researchers and drug development professionals, understanding these natural sources and mastering the techniques for isolation, purification, and characterization are crucial steps in harnessing the therapeutic potential of maytansinoids for the development of next-generation cancer therapies. The ongoing exploration of microbial diversity, particularly within endophytic communities, promises to uncover novel maytansinoid analogues with improved therapeutic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Increased yield of AP-3 by inactivation of asm25 in Actinosynnema pretiosum ssp. auranticum ATCC 31565 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. invivochem.net [invivochem.net]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.plos.org [journals.plos.org]
- 10. Two strategies to improve the supply of PKS extender units for ansamitocin P-3 biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. BRPI0519624B1 - process for preparing purified ansamitocins - Google Patents [patents.google.com]
- 13. US20030109682A1 - Maytansines and maytansine conjugates - Google Patents [patents.google.com]
- 14. biomedres.us [biomedres.us]
- 15. benchchem.com [benchchem.com]
- 16. Efflux identification and engineering for ansamitocin P-3 production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The biosynthetic gene cluster of the maytansinoid antitumor agent ansamitocin from Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isolation and chemical characterization of antitumor agents from plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preliminary Screening of Endophytic Fungi from Medicinal Plants in Malaysia for Antimicrobial and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. jmp.ir [jmp.ir]
- 23. japsonline.com [japsonline.com]
- 24. Structural characterization of the maytansinoid-monoclonal antibody immunoconjugate, huN901-DM1, by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Uptake and Intracellular Processing of Maytansinoids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular mechanisms governing the uptake and intracellular processing of maytansinoids, a class of potent anti-mitotic agents, particularly in the context of their use as payloads in antibody-drug conjugates (ADCs). This document details the journey of maytansinoid-based ADCs from cell surface binding to the ultimate execution of their cytotoxic function, supported by quantitative data, experimental workflows, and signaling pathway diagrams.
Introduction to Maytansinoids and Antibody-Drug Conjugates
Maytansine and its derivatives, collectively known as maytansinoids, are highly potent microtubule-targeting agents.[1][2] They exert their cytotoxic effects by inhibiting tubulin polymerization, leading to mitotic arrest and subsequent apoptosis of cancer cells.[1][3] Due to their high systemic toxicity, maytansinoids are primarily utilized as payloads in ADCs.[1][2] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[4][5] The antibody component of an ADC directs it to a specific antigen on the surface of cancer cells, leading to the targeted delivery of the maytansinoid payload.[1]
Cellular Uptake of Maytansinoid-Based ADCs
The journey of a maytansinoid-based ADC begins with its binding to a target antigen on the cancer cell surface.[5] This binding is a critical determinant of the ADC's efficacy and specificity. Following binding, the ADC-antigen complex is internalized by the cell, primarily through a process called receptor-mediated endocytosis.[5][6]
Receptor-Mediated Endocytosis: This is the predominant mechanism for the internalization of ADCs.[7][8] The process is initiated by the binding of the ADC to its target receptor, which then clusters in specialized regions of the plasma membrane called clathrin-coated pits. These pits invaginate and pinch off to form intracellular vesicles called endosomes, carrying the ADC into the cell.[7] The efficiency of this process can vary depending on the specific antigen and cell type.[7]
The general workflow for the cellular uptake and processing of a maytansinoid-based ADC is illustrated below:
Caption: Cellular uptake and processing of a maytansinoid ADC.
Intracellular Trafficking and Processing
Once internalized, the ADC traffics through the endosomal-lysosomal pathway.[6][8] The early endosomes containing the ADC mature into late endosomes, which then fuse with lysosomes.[9] The lysosome is an acidic organelle containing a variety of degradative enzymes.[10]
Lysosomal Degradation and Payload Release: Inside the lysosome, the antibody component of the ADC is degraded by proteases.[5][10] This degradation process is crucial for the release of the maytansinoid payload. The nature of the released metabolite depends on the type of linker used to conjugate the maytansinoid to the antibody.
-
Non-cleavable Linkers: With non-cleavable linkers, such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), the maytansinoid is released with the linker and a residual amino acid (typically lysine) from the antibody.[5] The resulting metabolite, for example, lysine-SMCC-DM1, is the active cytotoxic species.[5]
-
Cleavable Linkers: Cleavable linkers, such as those containing disulfide bonds, are designed to be stable in the bloodstream but are cleaved under specific conditions within the cell.[1] For instance, disulfide linkers are reduced in the intracellular environment, releasing the maytansinoid payload.[1]
The released maytansinoid metabolite must then be transported out of the lysosome into the cytoplasm to reach its intracellular target.[11] The lysosomal transporter SLC46A3 has been identified as playing a role in the transport of maytansinoid metabolites from the lysosome.[12]
Mechanism of Action and Cytotoxicity
The primary intracellular target of maytansinoids is tubulin, the protein subunit of microtubules.[1] By binding to tubulin, maytansinoids inhibit microtubule polymerization, leading to the disruption of the microtubule network.[1][3] This disruption has profound consequences for the cell, primarily affecting cell division.
Mitotic Arrest and Apoptosis: The interference with microtubule dynamics prevents the formation of a functional mitotic spindle, a structure essential for chromosome segregation during mitosis.[3] This leads to an arrest of the cell cycle in the G2/M phase, a phenomenon known as mitotic arrest.[3] Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis (programmed cell death), ultimately leading to the elimination of the cancer cell.[3]
The signaling pathway leading to maytansinoid-induced apoptosis is depicted below:
Caption: Maytansinoid-induced apoptosis signaling pathway.
Quantitative Analysis of Cellular Processing
A quantitative understanding of the cellular processing of ADCs is crucial for optimizing their design and predicting their efficacy. Kinetic models have been developed to describe the various steps involved, from binding and internalization to degradation and efflux.
| Parameter | Half-life (in high-HER2-expressing cell lines) | Description | Reference |
| Internalization | 6 - 14 hours | The time it takes for half of the surface-bound ADC to be internalized into the cell. | [4][5] |
| Degradation | 18 - 25 hours | The time it takes for half of the internalized ADC to be degraded in the lysosome, leading to payload release. | [4][5] |
| Efflux | 44 - 73 hours | The time it takes for half of the intracellularly released payload to be transported out of the cell. | [4][5] |
Data from a study on a trastuzumab-maytansinoid ADC (TM-ADC) in BT-474, NCI-N87, and SK-BR-3 cell lines.
Sensitivity analysis from these studies indicates that the internalization rate and the payload efflux rate are key parameters that determine the total amount of payload delivered to a cell.[4]
Experimental Protocols for Studying Cellular Uptake and Processing
Detailed, step-by-step experimental protocols are essential for reproducing and building upon existing research. While specific protocols can vary between laboratories, the following outlines the general methodologies for key experiments.
6.1. Measuring ADC Internalization Rate
A common method to measure the rate of ADC internalization involves flow cytometry or fluorescence imaging.
Experimental Workflow for Measuring ADC Internalization:
Caption: Experimental workflow for measuring ADC internalization.
6.2. Assessing Lysosomal Degradation and Payload Release
To determine the rate of ADC degradation, researchers often employ techniques that can distinguish between the intact ADC and its metabolites.
-
Methodology:
-
Cell Treatment: Treat target cells with the ADC for a specific period.
-
Cell Lysis: Lyse the cells at various time points after treatment.
-
Metabolite Analysis: Analyze the cell lysates using techniques like:
-
SDS-PAGE and Western Blotting: To visualize the degradation of the antibody component of the ADC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify the released maytansinoid metabolites.[10]
-
-
Kinetic Analysis: Plot the concentration of the intact ADC and its metabolites over time to determine the degradation rate.
-
6.3. Evaluating Cytotoxicity and Mitotic Arrest
The cytotoxic effect of maytansinoids is typically assessed using cell viability assays and cell cycle analysis.
-
Cell Viability Assays (e.g., MTS, MTT):
-
Seed cells in a multi-well plate.
-
Treat cells with a range of concentrations of the maytansinoid or ADC.
-
After a set incubation period (e.g., 72 hours), add the viability reagent.
-
Measure the absorbance or fluorescence to determine the percentage of viable cells and calculate the IC50 value (the concentration that inhibits 50% of cell growth).[3]
-
-
Cell Cycle Analysis by Flow Cytometry:
-
Treat cells with the maytansinoid or ADC.
-
Harvest and fix the cells.
-
Stain the cells with a DNA-binding dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[13][14]
-
Mechanisms of Resistance
Resistance to maytansinoid-based ADCs can arise through various mechanisms, which can be broadly categorized as:
-
Reduced Drug Delivery:
-
Decreased Antigen Expression: Downregulation or loss of the target antigen on the cell surface reduces ADC binding and internalization.[15][16]
-
Impaired ADC Trafficking and Processing: Defects in the endosomal-lysosomal pathway can hinder the release of the cytotoxic payload.[1] Loss of the lysosomal transporter SLC46A3 has been linked to resistance.[12]
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein), can actively pump the maytansinoid payload out of the cell, reducing its intracellular concentration and cytotoxic effect.[13][15]
-
Alterations in the Drug Target: While less common for maytansinoids, mutations in tubulin could potentially alter drug binding and efficacy.
Understanding these resistance mechanisms is crucial for the development of next-generation ADCs and strategies to overcome treatment failure. For instance, designing ADCs with more hydrophilic linkers can generate metabolites that are poorer substrates for MDR1, potentially bypassing this resistance mechanism.[13]
Conclusion
The cellular uptake and intracellular processing of maytansinoids, particularly when delivered via ADCs, is a complex, multi-step process that is fundamental to their therapeutic efficacy. A thorough understanding of each stage, from receptor-mediated endocytosis to lysosomal degradation, payload release, and target engagement, is critical for the rational design of more effective and safer cancer therapies. Quantitative analysis of these processes, coupled with robust experimental methodologies, will continue to drive innovation in the field of antibody-drug conjugates and targeted cancer treatment.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Endocytosis Mechanisms for the Receptors Targeted by the Currently Approved Antibody-Drug Conjugates (ADCs)—A Necessity for Future ADC Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Collection - Data from Antibody-Maytansinoid Conjugates Are Activated in Targeted Cancer Cells by Lysosomal Degradation and Linker-Dependent Intracellular Processing - Cancer Research - Figshare [aacr.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. adcreview.com [adcreview.com]
The Critical Role of the C3 Ester Group in Maytansinoid Cytotoxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maytansinoids are potent microtubule-targeting agents that have garnered significant attention in oncology, particularly as cytotoxic payloads in antibody-drug conjugates (ADCs). A wealth of structure-activity relationship (SAR) studies has unequivocally identified the ester side chain at the C3 position of the maytansinoid core as a pivotal element governing their profound cytotoxicity. This technical guide delves into the multifaceted role of the C3 ester group, exploring its impact on tubulin binding, mechanism of action, and its strategic importance in the design of ADCs. We will examine quantitative cytotoxicity data, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows to offer a comprehensive resource for professionals in drug development.
Introduction: The Maytansinoid Scaffold and the Significance of the C3 Position
Maytansinoids are ansa macrolides, first isolated from Maytenus ovatus, that exhibit potent antitumor activity.[1] Their mechanism of action involves the inhibition of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis of cancer cells.[2] The core structure of maytansinoids features a 19-membered macrocyclic lactam ring.[2] However, it is the nature of the substituent at the C3 position that largely dictates the molecule's biological activity.
Structure-activity relationship studies have consistently demonstrated that the C3 ester side chain is essential for the high cytotoxicity of these compounds.[3][4] Maytansinol, the parent compound lacking the C3 ester, is significantly less potent. The ester moiety, particularly the N-acyl-N-methyl-l-alanyl group found in maytansine, plays a crucial role in establishing the correct conformation for high-affinity binding to tubulin.[3][5]
Mechanism of Action: How the C3 Ester Orchestrates Cytotoxicity
The cytotoxic cascade initiated by maytansinoids is a direct consequence of their interaction with tubulin. The C3 ester group is integral to this process.
2.1. Tubulin Binding and Microtubule Destabilization
Maytansinoids bind to a unique site on β-tubulin, now known as the maytansine binding site, which is distinct from the binding sites of other microtubule inhibitors like vinca alkaloids and taxanes.[2][6] The C3 ester side chain is not merely a passive component; it actively participates in the binding interaction. The carbonyl oxygen of the ester moiety and the tail thiomethyl group of derivatives like DM1 form intramolecular interactions that lock the maytansinoid into a bioactive conformation, thereby enhancing its binding affinity for tubulin.[3]
This binding prevents the proper polymerization of tubulin dimers into microtubules.[2] The resulting disruption of microtubule dynamics is catastrophic for the cell, particularly during mitosis when a functional mitotic spindle is essential for chromosome segregation.
2.2. Mitotic Arrest and Apoptosis
The inability to form a stable mitotic spindle triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[2][7] This sustained mitotic arrest is a potent inducer of apoptosis, or programmed cell death. The apoptotic cascade can be mediated through pathways such as the p53-mediated apoptotic pathway.[2]
The C3 Ester in Antibody-Drug Conjugates (ADCs)
The high potency of maytansinoids makes them ideal payloads for ADCs, a class of targeted therapies that deliver cytotoxic agents directly to cancer cells. The C3 position is the primary site for the attachment of a chemical linker that connects the maytansinoid to a monoclonal antibody.[2][8]
The design of the C3 ester-linker is critical for the overall efficacy and safety of the ADC. The linker must be stable in circulation to prevent premature release of the payload, which could lead to systemic toxicity.[9] However, upon internalization of the ADC into the target cancer cell, the linker must be efficiently cleaved to release the active maytansinoid.[10]
Derivatives such as DM1 (mertansine) and DM4 (soravtansine) are maytansinoids that have been modified at the C3 ester to include a thiol group, allowing for stable conjugation to antibodies.[11][12]
Quantitative Analysis of Cytotoxicity
The cytotoxic potency of maytansinoids is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population.[7] The IC50 values for various maytansinoid analogs highlight the importance of the C3 ester group.
| Maytansinoid Analog | C3 Ester Modification | Target Cell Line | IC50 (pM) | Reference |
| Maytansine | N-acetyl-N-methyl-L-alanyl | KB (human nasopharyngeal carcinoma) | ~8 | [1] |
| This compound | None (hydroxyl group) | Various | >1000-fold less active than maytansine | [3] |
| L-DM1-SMe | L-configuration at C3 methyl | Various | Highly potent | [3] |
| D-DM1-SMe | D-configuration at C3 methyl | Various | 100 to 400-fold less cytotoxic than L-epimer | [3] |
| DM1 (Mertansine) | Thiol-containing ester | Various | Sub-nanomolar range | [1] |
| DM4 (Soravtansine) | Sterically hindered thiol-containing ester | Various | Sub-nanomolar range | [7][11] |
Note: IC50 values can vary depending on the cell line and experimental conditions.
Experimental Protocols
5.1. In Vitro Cytotoxicity Assay (IC50 Determination)
This protocol outlines a general method for determining the IC50 of a maytansinoid analog in a cancer cell line.
-
Cell Culture: Culture the desired cancer cell line in appropriate media and conditions until they reach logarithmic growth phase.
-
Cell Seeding: Harvest the cells and seed them into 96-well microtiter plates at a predetermined density. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the maytansinoid analog in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in complete culture medium to achieve a range of concentrations.
-
Treatment: Remove the medium from the wells and replace it with the medium containing the various concentrations of the maytansinoid. Include appropriate controls (vehicle control and no-treatment control).
-
Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72-96 hours).
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Measure the signal from each well and normalize the data to the controls. Plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C3 ester side chain plays a pivotal role in the antitumor activity of Maytansinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The chemistry and biology of the maytansinoid antitumor agents [comptes-rendus.academie-sciences.fr]
- 5. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Semisynthetic maytansine analogues for the targeted treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Conjugating Maytansinoids to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the conjugation of maytansinoid derivatives, such as DM1 (mertansine) and DM4 (soravtansine), to monoclonal antibodies (mAbs) to generate Antibody-Drug Conjugates (ADCs). The protocols described herein focus on the widely utilized method of conjugating maytansinoids to the lysine residues of a monoclonal antibody.
Maytansinoids are potent microtubule-depolymerizing agents that induce mitotic arrest and apoptosis in targeted cancer cells.[1] When conjugated to a monoclonal antibody that specifically targets a tumor-associated antigen, the resulting ADC can selectively deliver the cytotoxic payload to cancer cells, thereby increasing the therapeutic window and reducing systemic toxicity.[2]
This document outlines the necessary materials, step-by-step procedures, and characterization methods for the successful preparation and evaluation of maytansinoid-based ADCs.
I. Overview of Maytansinoid-ADC Conjugation
The conjugation of maytansinoids to monoclonal antibodies is a multi-step process that involves the modification of the antibody with a bifunctional linker, followed by the reaction with the maytansinoid payload. The most common approach for maytansinoid ADCs involves targeting the primary amines of lysine residues on the antibody surface.[3] This results in a heterogeneous mixture of ADC species with a varying number of drug molecules conjugated per antibody, a critical quality attribute known as the drug-to-antibody ratio (DAR).[4]
The choice of linker is crucial as it influences the stability of the ADC in circulation and the mechanism of payload release at the target site.[2] Linkers can be broadly categorized as non-cleavable or cleavable.
-
Non-cleavable linkers , such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), form a stable thioether bond. The payload is released upon lysosomal degradation of the antibody, yielding an amino acid-linker-drug catabolite.[5]
-
Cleavable linkers , such as those containing a disulfide bond (e.g., SPDB), are designed to be cleaved in the reducing environment of the tumor cell, releasing the maytansinoid payload.[6]
The overall workflow for generating and characterizing a maytansinoid ADC is depicted below.
II. Experimental Protocols
Protocol 1: Lysine-Based Conjugation of DM1 to a Monoclonal Antibody using a Non-Cleavable SMCC Linker
This protocol describes a two-step process for conjugating DM1 to a monoclonal antibody via lysine residues using the heterobifunctional SMCC linker.[1][7]
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine)
-
Reaction Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5-8.5
-
Quenching Buffer: 1 M Tris, pH 8.0
-
Purification Buffer: PBS, pH 7.4
-
Solvents: Anhydrous Dimethylacetamide (DMA) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Protein concentration measurement assay (e.g., UV-Vis at 280 nm)
Procedure:
Step 1: Antibody Modification with SMCC Linker
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in the Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris).
-
SMCC Preparation: Immediately before use, dissolve SMCC in DMA or DMSO to a final concentration of 10 mM.
-
Modification Reaction: Add a 5- to 10-fold molar excess of the SMCC solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Removal of Excess Linker: Remove unreacted SMCC using a desalting column pre-equilibrated with the Reaction Buffer.
Step 2: Conjugation of DM1 to the Modified Antibody
-
DM1 Preparation: Dissolve DM1 in DMA or DMSO to a final concentration of 10 mM.
-
Conjugation Reaction: Add a 1.5- to 1.7-fold molar excess of the DM1 solution to the SMCC-modified antibody solution.
-
Incubation: Incubate the reaction mixture for 4-16 hours at room temperature, protected from light.
-
Quenching: Quench the reaction by adding a final concentration of 1 mM N-acetylcysteine and incubate for 20 minutes at room temperature.
Step 3: Purification of the ADC
-
Purification: Purify the ADC from unreacted DM1 and other small molecules using a desalting column or size-exclusion chromatography (SEC) with the Purification Buffer.[8] Tangential flow filtration (TFF) can also be employed for larger scale preparations.
-
Concentration and Storage: Determine the protein concentration of the purified ADC using UV-Vis spectrophotometry at 280 nm. Store the ADC at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: Characterization of Maytansinoid ADCs
Thorough characterization of the purified ADC is essential to ensure its quality, potency, and consistency.
2.1. Determination of Drug-to-Antibody Ratio (DAR)
The average number of maytansinoid molecules conjugated to each antibody (DAR) is a critical quality attribute that influences the ADC's efficacy and safety.
2.1.1. Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method for determining the DAR of ADCs.[9] It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[10]
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
Procedure:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
The different peaks correspond to ADC species with different DARs (DAR0, DAR1, DAR2, etc.).
-
Calculate the average DAR by summing the relative peak area of each species multiplied by its DAR value.
-
2.1.2. Mass Spectrometry (MS)
Intact mass analysis by electrospray ionization mass spectrometry (ESI-MS) can be used to determine the DAR and the distribution of different ADC species.[11]
Procedure:
-
Sample Preparation: The ADC sample may require deglycosylation prior to analysis to reduce spectral complexity.
-
LC-MS Analysis:
-
Separate the ADC species using an appropriate chromatography method (e.g., SEC or reversed-phase).
-
Analyze the eluent by ESI-MS.
-
-
Data Analysis:
-
Deconvolute the mass spectrum to obtain the masses of the different ADC species.
-
The mass difference between the unconjugated antibody and the conjugated species corresponds to the mass of the linker-drug, allowing for the determination of the DAR for each species.
-
The average DAR can be calculated from the relative abundance of each species.[12]
-
2.2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC)
SEC is used to assess the purity of the ADC and to quantify the presence of aggregates, which can affect the efficacy and safety of the therapeutic.
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration in the SEC mobile phase (e.g., PBS).
-
Chromatography:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample.
-
Elute with an isocratic flow of the mobile phase.
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC.
-
Earlier eluting peaks represent aggregates.
-
Calculate the percentage of monomer and aggregates based on the peak areas.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the potency of the maytansinoid ADC in killing target cancer cells.[13]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
96-well plates
-
Maytansinoid ADC and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete culture medium. Add the diluted samples to the cells and incubate for 72-96 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
III. Data Presentation
The following tables provide a summary of typical quantitative data obtained during the characterization of maytansinoid ADCs.
Table 1: Comparison of Linker Chemistries on Drug-to-Antibody Ratio (DAR)
| Linker Type | Conjugation Chemistry | Typical Average DAR | Reference |
| SMCC (Non-cleavable) | Lysine-Thiol | 3.5 | [14] |
| SPDB (Cleavable) | Lysine-Thiol | 3-4 | [6] |
| Sulfo-SMCC (Non-cleavable) | Lysine-Thiol | 3.5 | [8] |
Table 2: Representative In Vitro Cytotoxicity of Maytansinoid ADCs
| ADC | Target Antigen | Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab-DM1 | HER2 | SK-BR-3 | ~10-20 | [15] |
| Anti-CD30-MCC-DM1 | CD30 | Karpas 299 | ~5 | [16] |
Note: IC50 values are highly dependent on the specific antibody, cell line, and assay conditions.
IV. Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the conjugation of maytansinoids to monoclonal antibodies and the subsequent characterization of the resulting ADCs. Careful execution of these procedures and thorough analysis of the final product are critical for the development of safe and effective maytansinoid-based antibody-drug conjugates for targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Lysine-based Conjugation Service - Creative Biolabs [creativebiolabs.net]
- 4. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Linker Chemistry for Maytansinoid Antibody-Drug Conjugates (ADCs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids, potent microtubule-targeting agents, are a cornerstone in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The efficacy and safety of these conjugates are critically dependent on the linker connecting the maytansinoid payload to the monoclonal antibody. The choice of linker dictates the ADC's stability in circulation, its drug-release mechanism, and its overall therapeutic window. This document provides detailed application notes and protocols on the linker chemistry for maytansinoid ADCs, focusing on the comparison of different linker strategies and their impact on ADC characteristics.
Linker Strategies for Maytansinoid ADCs
The linker is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of action. Linkers for maytansinoid ADCs can be broadly categorized into two main types: cleavable and non-cleavable.
1.1. Non-Cleavable Linkers
Non-cleavable linkers form a stable covalent bond between the antibody and the maytansinoid payload. The release of the cytotoxic drug is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell. A widely used non-cleavable linker is SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which forms a stable thioether bond.
-
Mechanism of Action: Following internalization of the ADC into the target cell, it is trafficked to the lysosome. Lysosomal proteases degrade the antibody, releasing the maytansinoid payload still attached to the linker and an amino acid residue (e.g., lysine). This resulting charged metabolite is generally membrane-impermeable, limiting its action to the target cell and preventing a "bystander effect" on neighboring antigen-negative cells.[1]
-
Advantages: Superior plasma stability, leading to a more favorable safety profile and reduced off-target toxicity.[1][2]
-
Disadvantages: Lack of a bystander effect may limit efficacy in tumors with heterogeneous antigen expression.[1] The released payload is a modified form of the drug, which may have different activity.[3]
1.2. Cleavable Linkers
Cleavable linkers are designed to be stable in the systemic circulation and to release the maytansinoid payload upon encountering specific triggers within the tumor microenvironment or inside the target cell. This allows for the release of the payload in its native, highly potent form.
-
Disulfide Linkers: These linkers, such as SPDB (N-succinimidyl-4-(2-pyridyldithio)butanoate), contain a disulfide bond that is susceptible to cleavage by intracellular reducing agents like glutathione, which is present in higher concentrations inside cells compared to the bloodstream.[4][5] The steric hindrance around the disulfide bond can be modified to tune the release rate and in vivo stability.[6]
-
Advantages: Can induce a "bystander effect" as the released, membrane-permeable maytansinoid can diffuse out of the target cell and kill neighboring antigen-negative cells, which is beneficial for treating heterogeneous tumors.[3]
-
Disadvantages: Can be less stable in circulation compared to non-cleavable linkers, potentially leading to premature drug release and off-target toxicity.[1]
-
-
Peptide Linkers: These linkers incorporate a short peptide sequence that is a substrate for lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells.[7][8] A common example is the valine-citrulline (Val-Cit) dipeptide.[7]
-
Advantages: High stability in circulation and efficient cleavage within the lysosome.[8]
-
Disadvantages: The efficiency of cleavage can depend on the levels of specific proteases in the target cell.
-
1.3. Hydrophilic Linkers
Incorporating hydrophilic moieties, such as polyethylene glycol (PEG) or charged sulfonate groups, into the linker can improve the physicochemical properties of the ADC.[9][10][11]
-
Advantages:
-
Enables conjugation of hydrophobic maytansinoids at a higher drug-to-antibody ratio (DAR) without causing aggregation.[9][10]
-
Can overcome multidrug resistance (MDR) by yielding more hydrophilic metabolites that are poorer substrates for efflux pumps like P-glycoprotein (MDR1).[4][12]
-
Can improve the pharmacokinetic profile of the ADC.[4]
-
Quantitative Data Summary
The choice of linker significantly impacts the performance of maytansinoid ADCs. The following tables summarize key quantitative data from preclinical studies, comparing different linker strategies.
Table 1: In Vitro Cytotoxicity of Maytansinoid ADCs with Different Linkers
| ADC Target | Linker Type | Maytansinoid Payload | Cell Line | IC50 (ng/mL or nM) | Reference |
| Anti-CanAg | SMCC (Non-cleavable) | DM1 | COLO 205 | ~1 | [13] |
| Anti-CanAg | PEG4Mal (Hydrophilic, Non-cleavable) | DM1 | COLO 205 | ~1 | [13] |
| Anti-CanAg | SMCC (Non-cleavable) | DM1 | COLO 205MDR | ~5 | [13] |
| Anti-CanAg | PEG4Mal (Hydrophilic, Non-cleavable) | DM1 | COLO 205MDR | ~1 | [13] |
| Anti-EGFR | SMCC (Non-cleavable) | DM1 | UO-31 (MDR) | ~7 | [13] |
| Anti-EGFR | PEG4Mal (Hydrophilic, Non-cleavable) | DM1 | UO-31 (MDR) | ~1 | [13] |
| Anti-EGFR | SPDB (Disulfide) | DM4 | H1975 | ~0.1 nM | [14] |
| Anti-EGFR | d-Ala-l-Ala-PA (Peptide) | Maytansinoid | H1975 | ~0.03 nM | [14] |
Table 2: In Vivo Efficacy of Maytansinoid ADCs with Different Linkers in Xenograft Models
| ADC Target | Linker Type | Maytansinoid Payload | Xenograft Model | Dosing (µg/kg of conjugated maytansinoid) | Outcome | Reference |
| Anti-EpCAM | SMCC (Non-cleavable) | DM1 | HCT-15 (MDR) | 680 | Tumor growth inhibition | [12] |
| Anti-EpCAM | PEG4Mal (Hydrophilic, Non-cleavable) | DM1 | HCT-15 (MDR) | 340 | Complete tumor regression in some mice | [12] |
| Anti-CanAg | SMCC (Non-cleavable) | DM1 | COLO 205MDR | 300 & 600 | Moderate tumor growth inhibition | [13] |
| Anti-CanAg | PEG4Mal (Hydrophilic, Non-cleavable) | DM1 | COLO 205MDR | 300 & 600 | Significant tumor growth inhibition | [13] |
| huC242 | SPDB (Disulfide) | DM4 | HT-29 (Heterogeneous) | Not specified | Substantial anti-tumor activity | [14] |
| huC242 | d-Ala-l-Ala-PA (Peptide) | Maytansinoid | HT-29 (Heterogeneous) | Not specified | More efficacious than disulfide-linked ADC | [14] |
Table 3: Plasma Stability of Maytansinoid ADCs
| Antibody | Linker | Maytansinoid Payload | Species | Half-life | Reference |
| Ab | CX-DM1 (Cleavable, Triglycyl Peptide) | DM1 | Mouse | 9.9 days | [1] |
| Ab | SMCC-DM1 (Non-cleavable, Thioether) | DM1 | Mouse | 10.4 days | [1] |
| T | SPP-DM1 (Cleavable, Disulfide) | DM1 | Rat | Faster clearance than T-DM1 | [1] |
| T | DM1 (SMCC, Non-cleavable) | DM1 | Rat | ~4.56 days | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of maytansinoid ADCs.
3.1. Protocol for Maytansinoid-Linker Conjugation to Antibody Lysine Residues
This protocol describes a common method for conjugating a maytansinoid-linker complex to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Maytansinoid-linker with an N-hydroxysuccinimide (NHS) ester reactive group
-
Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5)
-
Quenching solution (e.g., 100 mM glycine)
-
Organic solvent (e.g., DMA, DMSO)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the conjugation buffer.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Payload Preparation:
-
Dissolve the maytansinoid-linker in a minimal amount of organic solvent (e.g., DMA or DMSO).
-
Immediately dilute the payload solution into the conjugation buffer.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the payload solution to the antibody solution. A typical starting point is a 5- to 10-fold molar excess of the payload over the antibody.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to stop the conjugation reaction by reacting with any excess NHS ester.
-
-
Purification:
-
Purify the ADC from unconjugated payload and other reaction components using SEC or TFF.
-
Buffer exchange the purified ADC into a formulation buffer (e.g., PBS).
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the average drug-to-antibody ratio (DAR) (see Protocol 3.2).
-
Assess the level of aggregation by size-exclusion chromatography (SEC).
-
3.2. Protocol for Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method to determine the DAR and the distribution of different drug-loaded species in an ADC preparation.[11][15]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM potassium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM potassium phosphate, pH 7.0)
-
ADC sample
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Injection: Inject 10-50 µg of the ADC sample onto the column.
-
Chromatographic Separation: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes). Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for a given peak.
-
3.3. Protocol for In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay to assess the cytotoxic potential of an ADC on cancer cell lines.[16][17]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
Maytansinoid ADC
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted ADC to the wells. Include untreated control wells.
-
Incubate for a desired period (e.g., 72-120 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
3.4. Protocol for In Vivo Efficacy Evaluation in a Xenograft Mouse Model
This protocol outlines the general procedure for assessing the anti-tumor activity of a maytansinoid ADC in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human tumor cell line
-
Matrigel (optional)
-
Maytansinoid ADC
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1-10 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are established (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
ADC Administration:
-
Administer the ADC and vehicle control intravenously (i.v.) or intraperitoneally (i.p.) at a predetermined dose and schedule.
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
The study is typically terminated when tumors in the control group reach a predetermined size, or if signs of toxicity are observed.
-
At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
-
Visualizations
Diagram 1: Signaling Pathway of Maytansinoid-Induced Apoptosis
Caption: Mechanism of action of a maytansinoid-based ADC.
Diagram 2: Experimental Workflow for Maytansinoid ADC Development
Caption: A typical experimental workflow for ADC development.
Diagram 3: Cleavable vs. Non-Cleavable Linker Release Mechanisms
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. iphasebiosci.com [iphasebiosci.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 15. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Synthesis of Thiol-Containing Maytansinoids: Detailed Application Notes and Protocols for DM1 and DM4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of the thiol-containing maytansinoids, DM1 (Mertansine) and DM4 (Ravtansine). These potent microtubule-depolymerizing agents are critical components of antibody-drug conjugates (ADCs) used in targeted cancer therapy. The following sections outline the multi-step synthesis, purification, and subsequent conjugation to monoclonal antibodies.
Introduction
Maytansinoids, originally isolated from plants of the Maytenus genus, are highly cytotoxic agents.[1] Their clinical use as standalone chemotherapeutics was hampered by systemic toxicity.[1] The development of ADCs has enabled the targeted delivery of maytansinoids to cancer cells, significantly improving their therapeutic index. DM1 and DM4 are synthetic derivatives of maytansine, modified to incorporate a thiol group, which serves as a reactive handle for conjugation to a linker attached to a monoclonal antibody.[2][3] This targeted delivery mechanism ensures that the potent cytotoxic payload is released preferentially at the tumor site, minimizing off-target effects.[4]
The synthesis of DM1 and DM4 typically begins with the microbial fermentation product, Ansamitocin P-3.[5][6] This is converted to the key intermediate, maytansinol, which is then esterified with a thiol-containing side chain.[7][8]
Synthesis of this compound from Ansamitocin P-3
The initial step in the synthesis of DM1 and DM4 is the conversion of Ansamitocin P-3 to this compound. This is typically achieved through reductive deacylation.
Protocol 1: Synthesis of this compound from Ansamitocin P-3
Materials:
-
Ansamitocin P-3
-
Lithium aluminum hydride (LiAlH₄) or a milder reducing agent like lithium trimethoxyaluminum hydride (LiAl(OMe)₃H)[9]
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Ansamitocin P-3 in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -40°C to -78°C in a dry ice/acetone bath.
-
Slowly add a solution of the reducing agent (e.g., LiAlH₄) in anhydrous THF to the cooled Ansamitocin P-3 solution. The molar ratio of reducing agent to Ansamitocin P-3 should be carefully controlled to favor deacylation without affecting other functional groups.
-
Stir the reaction mixture at low temperature for a specified time (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by the slow addition of ethyl acetate, followed by a saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by silica gel column chromatography to yield the pure product.
Quantitative Data for this compound Synthesis:
| Parameter | Value | Reference |
| Starting Material | Ansamitocin P-3 | [9] |
| Reducing Agent | LiAl(t-Bu)₃H | [9] |
| Yield | Up to 91% | [9] |
Synthesis of DM1 (Mertansine)
DM1 is synthesized by acylating this compound with N-methyl-N-(3-methyldithiopropanoyl)-L-alanine, followed by reduction of the disulfide bond.[10]
Protocol 2: Synthesis of DM1 from this compound
Part A: Acylation of this compound
Materials:
-
This compound
-
N-methyl-N-(3-methyldithiopropanoyl)-L-alanine
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)[9]
-
Zinc chloride (ZnCl₂) (as a catalyst)
-
Dichloromethane (DCM)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve this compound and N-methyl-N-(3-methyldithiopropanoyl)-L-alanine in anhydrous DCM under an inert atmosphere.
-
Add the coupling agent (e.g., DCC or EDCI) and a catalytic amount of ZnCl₂ to the solution.[10]
-
Stir the reaction at room temperature for several hours, monitoring by TLC or HPLC until the this compound is consumed.
-
Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
-
Concentrate the filtrate and purify the resulting N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine (DM1-SMe) by chromatography.
Part B: Reduction to DM1
Materials:
-
N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine (DM1-SMe)
-
Dithiothreitol (DTT)
-
Ethyl acetate
-
Methanol
-
Potassium phosphate buffer (pH 7.5)
-
Potassium phosphate buffer (pH 6.0)
-
Brine
-
Anhydrous sodium sulfate
-
HPLC system for purification
Procedure:
-
Dissolve DM1-SMe (1.95 g, 2.5 mmol) in a mixture of ethyl acetate (140 mL) and methanol (210 mL) under an argon atmosphere.[11]
-
Add a solution of dithiothreitol (0.95 g, 6.2 mmol) in 0.05 M potassium phosphate buffer (140 mL, pH 7.5) containing 2 mM EDTA.[11]
-
Stir the reaction at room temperature for approximately 3 hours, monitoring by HPLC.[11]
-
Upon completion, add 0.2 M potassium phosphate buffer (250 mL, pH 6.0) containing 2 mM EDTA and extract with ethyl acetate (3 x 600 mL).[11]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[11]
-
Evaporate the solvent to obtain crude DM1.[11]
-
Purify the crude product by preparative HPLC.[11]
Quantitative Data for DM1 Synthesis:
| Parameter | Value | Reference |
| Starting Material | N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine | [11] |
| Reducing Agent | Dithiothreitol (DTT) | [11] |
| Yield | 76% | [11] |
Synthesis of DM4 (Ravtansine)
The synthesis of DM4 involves the preparation of the 4-mercapto-4-methylpentanoic acid side chain, followed by its coupling to this compound.[12]
Protocol 3: Synthesis of DM4 from this compound
Part A: Synthesis of the Side Chain (N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine)
Procedure:
-
4-Mercapto-4-methylpentanoic acid (7): React isobutylene sulfide with the anion of acetonitrile, followed by basic hydrolysis.[2]
-
Disulfide Formation (8): Convert the mercapto acid (7) to its corresponding disulfide by reacting with methyl methanethiolsulfonate.[2]
-
N-Hydroxysuccinimide Ester Formation (9): Activate the disulfide-containing carboxylic acid (8) with N-hydroxysuccinimide.[2]
-
Coupling with N-methyl-L-alanine (10): React the NHS ester (9) with N-methyl-L-alanine to yield the desired side chain.[2][12]
Part B: Acylation of this compound
Procedure:
-
Dissolve this compound (25 mg, 0.044 mmol) and the side chain from Part A (42.0 mg, 0.177 mmol) in dichloromethane.[12]
-
Add dicyclohexylcarbodiimide (DCC, 57.1 mg, 0.277 mmol) in dichloromethane.[12]
-
Add 1 M ZnCl₂ in diethyl ether (0.03 mL, 0.03 mmol).[12]
-
Stir the reaction and monitor for completion. Purify the resulting diastereomers by HPLC to isolate the desired L-isomer (DM4-SMe).[12]
Part C: Reduction to DM4
Procedure:
-
Dissolve the purified DM4-SMe (12 mg, 0.015 mmol) in a 1:1 mixture of ethyl acetate:methanol (1.0 mL).[12]
-
Add a solution of dithiothreitol (18 mg, 0.117 mmol) in 50 mM phosphate buffer (0.50 mL, pH 7.5).[12]
-
Stir under an argon atmosphere for 3 hours.[12]
-
Add 200 mM phosphate buffer (1 mL, pH 6.0) and extract with ethyl acetate.[12]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[12]
-
Purify the final product, DM4, by HPLC.[12]
Quantitative Data for DM4 Synthesis:
| Step | Starting Materials | Reagents | Product | Yield | Reference |
| Side Chain Synthesis | N-Hydroxysuccinimidyl 4-methyl-4-(methyldithio)pentanoate, N-Methyl-L-alanine | - | N-methyl-N-(4-methyl-4-methyldithio-l-oxopentyl)-L-alanine | 51% | [12] |
| Acylation | This compound, Side Chain | DCC, ZnCl₂ | N2'-deacetyl-N2'-(4-methyl-4-methyldithio-l-oxopentyl)maytansine | 36% | [12] |
| Reduction | DM4-SMe | Dithiothreitol (DTT) | DM4 | 97% | [12] |
Conjugation of DM1/DM4 to Monoclonal Antibodies
The thiol-containing maytansinoids are conjugated to monoclonal antibodies via a bifunctional linker, most commonly SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). The process involves first modifying the antibody with the linker, followed by conjugation with the maytansinoid.
Protocol 4: General Procedure for Antibody-Maytansinoid Conjugation
Part A: Antibody Modification with SMCC Linker
Materials:
-
Monoclonal antibody (in a suitable buffer like PBS, pH 7.2-8.0)
-
SMCC linker
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Desalting column or tangential flow filtration system
Procedure:
-
Prepare a stock solution of the SMCC linker in anhydrous DMSO or DMF.
-
React the antibody with a molar excess of the SMCC linker. The NHS ester group of SMCC will react with the primary amines of lysine residues on the antibody.[13]
-
Incubate the reaction mixture at room temperature for 1-2 hours.[13]
-
Remove the excess, unreacted linker by a desalting column or tangential flow filtration.[13]
Part B: Conjugation of Thiol-Containing Maytansinoid
Materials:
-
Maleimide-activated antibody (from Part A)
-
DM1 or DM4
-
Reaction buffer (e.g., PBS with EDTA, pH 6.5-7.5)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Dissolve the thiol-containing maytansinoid (DM1 or DM4) in a suitable solvent (e.g., DMA or DMSO).
-
Add the maytansinoid solution to the maleimide-activated antibody. The thiol group of the maytansinoid will react with the maleimide group on the linker to form a stable thioether bond.[14]
-
Incubate the reaction at room temperature or 4°C for a specified time (typically 1-18 hours).[]
-
Quench the reaction by adding a molar excess of a quenching reagent like N-acetylcysteine to react with any remaining maleimide groups.
-
Purify the resulting antibody-drug conjugate (ADC) using size exclusion chromatography or other suitable methods to remove unconjugated maytansinoid and other impurities.
Quantitative Parameters for Antibody Conjugation:
| Parameter | Recommended Value/Range | Reference |
| Molar excess of Linker (e.g., SMCC) to Antibody | 10- to 50-fold | [14] |
| Antibody concentration for conjugation | 5-20 mg/mL | [4] |
| Molar excess of Maytansinoid to Antibody | 5- to 10-fold | [4] |
| Final DMSO/DMA concentration | < 10% (v/v) | [4][16] |
| Conjugation pH | 6.5 - 7.5 | [14] |
| Drug-to-Antibody Ratio (DAR) | Typically 2-4 | [17] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. US20180043013A1 - Cytotoxic agents comprising new maytansinoids (dm4) - Google Patents [patents.google.com]
- 3. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Combinatorial Biosynthesis of 3- O-Carbamoylthis compound by Rational Engineering of the Tailoring Steps of Ansamitocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The response regulator CrsR positively regulates ansamitocin P-3 biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial conversion of ansamitocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN105585579A - Compound, preparation method thereof, and preparation method of maytansine DM1 - Google Patents [patents.google.com]
- 10. METHOD OF ACYLATING this compound WITH CHIRAL AMINO ACIDS - Patent 1913002 [data.epo.org]
- 11. Synthesis and Bioactivity of Maytansine_Chemicalbook [m.chemicalbook.com]
- 12. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]
- 13. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 14. benchchem.com [benchchem.com]
- 16. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellmosaic.com [cellmosaic.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Maytansinoid Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids, such as DM1 (Mertansine) and DM4 (Soravtansine), are potent microtubule-targeting agents that induce mitotic arrest and apoptosis in rapidly dividing cells.[1] Their high cytotoxicity makes them effective payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1] Accurate and reproducible in vitro cytotoxicity assays are crucial for the preclinical evaluation of maytansinoid-based therapies. These application notes provide detailed protocols for commonly used cytotoxicity assays and a summary of quantitative data for maytansinoid compounds.
Mechanism of Action
Maytansinoids exert their cytotoxic effects by inhibiting the polymerization of microtubules, which are essential for mitotic spindle formation and cell division.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering the intrinsic pathway of apoptosis (programmed cell death).[2][3]
Data Presentation: In Vitro Cytotoxicity of Maytansinoids
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for maytansinoid compounds in various cancer cell lines. It is important to note that experimental conditions can influence IC50 values, and direct comparisons between different studies should be made with caution.[3]
| Compound | Cell Line | Cancer Type | Reported IC50 |
| DM1 (S-methyl-DM1) | MCF7 | Breast Cancer | 330 pM (for mitotic arrest) |
| Maytansine | MCF7 | Breast Cancer | 710 pM (for mitotic arrest) |
| DM1 | B16F10 | Melanoma | 0.092 µg/mL |
| Maytansine | KB | Nasopharynx Carcinoma | 8 pM (EC50) |
| Maytansine | P-388 | Murine Lymphocytic Leukemia | 0.6 pM (EC50) |
| Maytansine | L1210 | Murine Leukemia | 2 pM (EC50) |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Maytansinoid compound stock solutions (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 20% SDS with 0.01 M HCl)[3][7]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[3] The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay.[8]
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of the maytansinoid compound in complete culture medium. A typical concentration range can be from 0.01 pM to 100 nM.[3]
-
Remove the medium from the wells and add 100 µL of the diluted compounds.
-
Include a vehicle control (medium with the same concentration of DMSO as the compound dilutions) and a no-treatment control.[3]
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.[3]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software.[3]
-
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.[9][10]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Maytansinoid compound stock solutions (dissolved in DMSO)
-
LDH Assay Kit (containing LDH reaction solution, stop solution, and lysis solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment and Controls:
-
Prepare serial dilutions of the maytansinoid compound.
-
To designated wells, add the diluted compounds.
-
Spontaneous LDH Release Control: Add assay buffer to untreated cells.[11]
-
Maximum LDH Release Control: Add lysis solution (e.g., 10% Triton X-100) to untreated cells.[11] This control represents 100% cytotoxicity.
-
Incubate the plate for the desired exposure time at 37°C and 5% CO2.[11]
-
-
Supernatant Collection:
-
LDH Reaction:
-
Data Acquisition and Analysis:
-
Add 50 µL of Stop Solution to each well if required by the kit.
-
Measure the absorbance at 490 nm using a microplate reader.[11]
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Visualizations
Caption: Experimental workflow for in vitro cytotoxicity assays.
Caption: Maytansinoid-induced apoptosis signaling pathway.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Developing Maytansinoid ADCs for HER2-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a pivotal class of targeted therapies in oncology, designed to selectively deliver potent cytotoxic agents to cancer cells, thereby enhancing the therapeutic window. In the context of HER2-positive breast cancer, which accounts for 15-20% of all breast cancers and is characterized by aggressive disease, ADCs targeting the Human Epidermal Growth Factor Receptor 2 (HER2) have revolutionized treatment paradigms. Maytansinoids, potent microtubule-inhibiting agents, are a clinically validated payload class for these ADCs.
These application notes provide a comprehensive overview of the critical assays and protocols for the preclinical development and characterization of maytansinoid ADCs targeting HER2. This document is intended to guide researchers in evaluating ADC efficacy, understanding their mechanisms of action, and generating robust data to support further development.
Mechanism of Action of Maytansinoid ADCs
Maytansinoid ADCs targeting HER2, such as Trastuzumab Emtansine (T-DM1), exert their anti-tumor activity through a multi-step process. The antibody component, typically a humanized monoclonal antibody like trastuzumab, binds with high specificity to the HER2 receptor on the surface of cancer cells.[1][2][3] This binding not only allows for the targeted delivery of the maytansinoid payload but can also inhibit HER2 signaling pathways and mediate antibody-dependent cell-mediated cytotoxicity (ADCC).[1][2][3][4]
Following binding, the ADC-HER2 complex is internalized by the cell through receptor-mediated endocytosis.[1][3] The complex is then trafficked to the lysosomes, where the acidic environment and proteolytic enzymes degrade the antibody, releasing the maytansinoid payload (e.g., DM1) into the cytoplasm.[1][3] Once in the cytoplasm, the maytansinoid binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5]
The design of the linker connecting the antibody and the payload is crucial. Non-cleavable linkers, as in T-DM1, result in the release of a payload-linker-amino acid complex, which is less membrane-permeable and is thought to limit the "bystander effect" – the killing of adjacent antigen-negative cells.[6] Conversely, ADCs with cleavable linkers are designed to release a membrane-permeable payload that can diffuse out of the target cell and kill neighboring cancer cells, a potentially important mechanism for treating heterogeneous tumors.[3][6]
Key In Vitro and In Vivo Data
A critical aspect of ADC development is the quantitative assessment of its performance. The following tables summarize key in vitro and in vivo parameters for maytansinoid ADCs targeting HER2-positive breast cancer.
In Vitro Cytotoxicity of Maytansinoid ADCs
The potency of maytansinoid ADCs is typically evaluated in a panel of HER2-positive and HER2-negative breast cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic activity of different ADCs.
| ADC | Cell Line | HER2 Expression | IC50 (µg/mL) | Reference |
| T-DM1 | SK-BR-3 | High (3+) | 0.007 - 0.018 | |
| BT-474 | High (3+) | 0.085 - 0.148 | [7] | |
| HCC-1954 | High (3+) | ~0.01 | [8] | |
| NCI-N87 | High (3+) | ~0.03 | [2] | |
| MDA-MB-453 | Moderate (2+) | ~0.1 | [2] | |
| MCF-7 | Low (1+) | >10 | [7] | |
| MDA-MB-468 | Negative | 3 - 5 | [7] | |
| SYD985 (Trastuzumab Duocarmazine) | HER2 3+ cell lines | High (3+) | 0.024 | |
| HER2 2+ cell lines | Moderate (2+) | 0.054 | [9] | |
| HER2 1+/0 cell lines | Low/Negative | 0.072 | [9] |
Note: IC50 values can vary depending on the specific assay conditions and duration of exposure.
Bystander Effect of Maytansinoid ADCs
The ability of an ADC to induce a bystander effect is crucial for efficacy in heterogeneous tumors. This is often assessed in co-culture systems of antigen-positive and antigen-negative cells.
| ADC | Assay Description | Key Findings | Reference |
| T-DM1 | Co-culture of HER2-positive (SKBR3) and HER2-negative (MCF7) cells. | Did not affect the viability of HER2-negative cells, indicating a lack of a significant bystander effect. | [10] |
| Tool ADC (T-vc-MMAE) | Co-culture of HER2-positive (N87, BT474, SKBR3) and HER2-negative (GFP-MCF7) cells. | Increased bystander killing of HER2-negative cells with an increasing fraction of HER2-positive cells. | [6][11] |
| SYD985 (Trastuzumab Duocarmazine) | Co-culture of HER2 3+ and HER2 0/1+ epithelial ovarian cancer cells. | Induced efficient bystander killing of HER2 0/1+ cells when co-cultured with HER2 3+ cells. | [9] |
Pharmacokinetics of T-DM1 in Humans
Pharmacokinetic (PK) parameters describe the absorption, distribution, metabolism, and excretion of a drug. The following table summarizes key PK parameters for T-DM1 in patients with HER2-positive metastatic breast cancer.
| Parameter | Value | Unit | Reference |
| Clearance | 0.676 | L/day | [1][6] |
| Volume of Distribution (Central Compartment) | 3.127 | L | [1][6] |
| Terminal Elimination Half-Life | 3.94 | days | [1][6] |
| Cycle 1 Cmax | 74.4 ± 10.1 | µg/mL | [10] |
| Cycle 1 Ctrough | 1.34 ± 0.802 | µg/mL | [10] |
| Cycle 1 AUCinf | 338 ± 69.5 | µg*day/mL | [10] |
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and reproducible data in ADC development.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of maytansinoid ADCs on HER2-positive breast cancer cell lines.
Materials:
-
HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MCF-7, MDA-MB-468) breast cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Maytansinoid ADC and control antibody
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the maytansinoid ADC and a control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions or control solutions to the respective wells. Include wells with medium only as a blank control.
-
Incubate the plate for a defined period (e.g., 72 or 96 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours, or overnight at 37°C, with gentle shaking to ensure complete dissolution.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control wells.
-
Plot the percentage of cell viability against the ADC concentration (log scale) and determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: Bystander Effect Co-Culture Assay
This protocol describes a method to assess the bystander killing effect of a maytansinoid ADC by co-culturing HER2-positive and HER2-negative cells.
Materials:
-
HER2-positive cell line (e.g., SK-BR-3)
-
HER2-negative cell line engineered to express a fluorescent protein (e.g., MCF-7-GFP)
-
Complete cell culture medium
-
Maytansinoid ADC with a cleavable linker and a control ADC with a non-cleavable linker (e.g., T-DM1)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Seeding:
-
Trypsinize and count both cell lines.
-
Co-seed the HER2-positive and HER2-negative (fluorescent) cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1) in 100 µL of complete medium. The total cell density should be optimized for the assay duration.
-
Include control wells with only the HER2-negative fluorescent cells.
-
Incubate overnight at 37°C and 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the test ADC and control ADCs in complete medium.
-
Add 100 µL of the ADC dilutions to the co-culture wells and the HER2-negative-only control wells.
-
Incubate the plate for a defined period (e.g., 96-144 hours) at 37°C and 5% CO2.
-
-
Fluorescence Measurement:
-
At the end of the incubation period, measure the fluorescence intensity of the GFP-expressing HER2-negative cells using a fluorescence plate reader (e.g., excitation at 485 nm, emission at 520 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of viability of the HER2-negative cells in the co-culture wells relative to the untreated co-culture control.
-
Compare the viability of the HER2-negative cells in the co-culture with their viability in the monoculture to determine the extent of bystander killing. A significant decrease in the viability of the HER2-negative cells in the co-culture treated with the test ADC compared to the control ADC indicates a bystander effect.
-
Protocol 3: ADC Internalization Assay (Flow Cytometry)
This protocol details a flow cytometry-based assay to quantify the internalization of a maytansinoid ADC into HER2-positive cells.
Materials:
-
HER2-positive cell line (e.g., BT-474)
-
Maytansinoid ADC labeled with a pH-sensitive fluorescent dye (e.g., pHrodo Red) or a standard fluorophore (e.g., Alexa Fluor 488)
-
Complete cell culture medium
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture HER2-positive cells to 70-80% confluency.
-
Harvest cells using trypsin-EDTA and wash with cold FACS buffer.
-
Resuspend cells in cold FACS buffer at a concentration of 1x10^6 cells/mL.
-
-
ADC Incubation:
-
Add the fluorescently labeled ADC to the cell suspension at a predetermined optimal concentration.
-
Incubate the cells with the ADC on ice for 30-60 minutes to allow for binding to the cell surface without internalization.
-
-
Internalization Induction:
-
Wash the cells twice with cold FACS buffer to remove unbound ADC.
-
Resuspend the cells in pre-warmed complete medium.
-
Incubate the cells at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to allow for internalization. A control sample should be kept on ice (0 minutes).
-
-
Sample Preparation for Flow Cytometry:
-
At each time point, transfer an aliquot of the cell suspension to ice to stop internalization.
-
Wash the cells with cold FACS buffer.
-
If using a standard fluorophore, an acid wash (e.g., glycine-HCl, pH 2.5) can be used to strip the surface-bound ADC, leaving only the internalized signal.
-
If using a pH-sensitive dye, the fluorescence will increase in the acidic environment of the endosomes and lysosomes upon internalization.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cell population at each time point.
-
-
Data Analysis:
-
Calculate the mean fluorescence intensity (MFI) for each sample.
-
Plot the MFI against time to visualize the kinetics of ADC internalization. An increase in MFI over time indicates internalization.
-
Protocol 4: In Vivo Efficacy Study in a HER2-Positive Breast Cancer Xenograft Model
This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of a maytansinoid ADC in a mouse xenograft model.
Materials:
-
Female immunodeficient mice (e.g., nude or SCID mice)
-
HER2-positive breast cancer cell line (e.g., NCI-N87, BT-474)
-
Matrigel (optional)
-
Maytansinoid ADC, control ADC, and vehicle control
-
Sterile PBS
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest HER2-positive breast cancer cells and resuspend them in sterile PBS, with or without Matrigel.
-
Subcutaneously inject an appropriate number of cells (e.g., 5-10 x 10^6) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment groups (e.g., vehicle control, control ADC, test ADC at different doses).
-
-
ADC Administration:
-
Administer the ADCs and controls via an appropriate route (typically intravenously) at the designated dose and schedule (e.g., once a week for 3 weeks).
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health and behavior of the mice.
-
-
Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a certain size, or at a predetermined time point.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Plot the mean tumor volume over time for each group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the anti-tumor effects.
-
Visualizations
HER2 Signaling Pathway
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
Mechanism of Action of Maytansinoid ADCs
Caption: Mechanism of action of a maytansinoid ADC targeting HER2.
Experimental Workflow for ADC Development
Caption: A typical experimental workflow for the preclinical development of an ADC.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In Vitro and In Vivo Evaluation of Cysteine and Site Specific Conjugated Herceptin Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Drug Conjugates in Breast Cancer: Spotlight on HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of trastuzumab emtansine, trastuzumab deruxtecan, and disitamab vedotin in a multiresistant HER2-positive breast cancer lung metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Maytansinol as a Cytotoxic Payload in Targeted Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids, a class of potent microtubule-targeting agents, have emerged as a critical component in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[1][2] Originally isolated from the shrub Maytenus ovatus, maytansine and its derivatives, such as Maytansinol, exhibit high cytotoxicity by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][3][4] Despite their potent anti-cancer activity, their systemic toxicity limited their use as standalone chemotherapeutic agents.[4][5] The advent of ADC technology has revolutionized their therapeutic potential by enabling targeted delivery to tumor cells, thereby widening their therapeutic window and minimizing off-target effects.[2][3][6]
This document provides detailed application notes on the mechanism of action of this compound and its derivatives (e.g., DM1 and DM4) as ADC payloads, a summary of their cytotoxic activity, and comprehensive protocols for key in vitro and in vivo experimental evaluations.
Mechanism of Action
This compound-based ADCs exert their cytotoxic effects through a multi-step process that begins with the specific binding of the monoclonal antibody component to a tumor-associated antigen on the cancer cell surface.[3]
-
Binding and Internalization: The ADC binds to the target antigen and is internalized into the cell, typically through receptor-mediated endocytosis.[3][7][8]
-
Payload Release: Once inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the antibody to the maytansinoid payload is cleaved.[3][7][8] The nature of the linker (cleavable or non-cleavable) dictates the release mechanism.[3][9]
-
Tubulin Inhibition: The released maytansinoid, a potent anti-tubule agent, binds to tubulin at the vinca alkaloid binding site, inhibiting the assembly of microtubules.[3][4][10] This disruption of microtubule dynamics is a key step in its cytotoxic action.[4]
-
Cell Cycle Arrest: The interference with microtubule function leads to the arrest of the cell cycle at the G2/M phase.[9]
-
Apoptosis Induction: Prolonged mitotic arrest activates the spindle assembly checkpoint and subsequently triggers programmed cell death, or apoptosis, often through p53-mediated pathways.[3]
Signaling Pathways
Quantitative Data Summary
The in vitro cytotoxicity of this compound-based ADCs is typically evaluated by determining the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for several Maytansinoid ADCs across various cancer cell lines.
Table 1: Cytotoxicity of Trastuzumab Emtansine (T-DM1)
| Cell Line | Cancer Type | HER2 Expression | IC50 (µg/mL) | Reference |
| KMCH-1 | Biliary Tract Cancer | High | 0.031 | |
| Mz-ChA-1 | Biliary Tract Cancer | High | 1.3 | |
| KKU-100 | Biliary Tract Cancer | Low | 4.3 | |
| SK-Br-3 | Breast Cancer | High | 0.03 (pM) | |
| MCF-7 | Breast Cancer | Low | 0.044 (pM) |
Table 2: Cytotoxicity of Lorvotuzumab Mertansine (IMGN901)
| Cell Line | Cancer Type | CD56 Expression | IC50 (nM) | Reference |
| NCI-H526 | Small Cell Lung Cancer | Positive | 0.2 | [3][10] |
| NCI-H69 | Small Cell Lung Cancer | Positive | 5 | [3][10] |
Table 3: Cytotoxicity of Other Maytansinoid ADCs
| ADC | Target | Cell Line | Cancer Type | IC50 | Reference |
| SAR3419 | CD19 | Various B-cell lymphoma lines | B-cell Lymphoma | Median: 100 pM | |
| huB4-DGN462 | CD19 | Various B-cell lymphoma lines | B-cell Lymphoma | 1-16 pM | |
| Free DM1 | - | Various | - | 0.79–7.2 nM | [5] |
| Free DM4 | - | Various | - | 30–60 pM | [5] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity - MTT Assay
This protocol is for assessing the cytotoxic effect of a this compound-based ADC on cancer cell lines.
Materials:
-
Target cancer cell lines (adherent or suspension)
-
Complete cell culture medium
-
This compound-based ADC
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[1]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete culture medium.[1] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
For suspension cells, seed cells at a similar density directly before adding the ADC.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound-based ADC in complete culture medium.
-
Remove the old medium from the wells (for adherent cells) and add 100 µL of the diluted ADC solutions. Include untreated control wells containing medium only.
-
-
Incubation:
-
Incubate the plate for a period appropriate for the ADC's mechanism of action, typically 72-96 hours, at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Apoptosis Assay - Annexin V Staining by Flow Cytometry
This protocol details the detection of apoptosis in cells treated with a this compound-based ADC using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Treated and untreated control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cells by treating them with the this compound-based ADC at the desired concentration and for the appropriate duration.
-
Harvest the cells (including any floating cells in the supernatant for adherent cultures) and collect them by centrifugation at 300 x g for 5 minutes.
-
-
Washing:
-
Wash the cells twice with cold PBS.[8] After each wash, centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
-
Resuspension:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]
-
-
Staining:
-
Sample Preparation for Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[8]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use appropriate settings for detecting FITC (for Annexin V) and PI fluorescence.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis - Propidium Iodide Staining and Flow Cytometry
This protocol describes the analysis of cell cycle distribution in ADC-treated cells using propidium iodide (PI) staining.
Materials:
-
Treated and untreated control cells
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Treat cells with the this compound-based ADC for the desired time.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[10]
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored in 70% ethanol at -20°C for several weeks.
-
-
Washing Post-Fixation:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5-10 minutes.
-
Discard the supernatant and wash the cell pellet twice with PBS.
-
-
PI Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. PI fluorescence is typically detected in the FL2 channel.
-
Collect at least 10,000 events per sample.
-
Use appropriate software to generate a DNA content histogram and analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).
-
Protocol 4: In Vivo Efficacy Study - Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a this compound-based ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Tumor cells for implantation
-
Matrigel (optional)
-
This compound-based ADC
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest tumor cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or serum-free medium), with or without Matrigel, at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
ADC Administration:
-
Administer the this compound-based ADC and the vehicle control to the respective groups via the appropriate route (e.g., intravenous injection). The dosing schedule will depend on the specific ADC and experimental design.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Endpoint and Data Analysis:
-
The study can be terminated when the tumors in the control group reach a specific size or at a predetermined time point.
-
Compare the tumor growth inhibition between the treated and control groups.
-
Analyze the data for statistical significance.
-
Conclusion
This compound and its derivatives are highly potent cytotoxic agents that, when used as payloads in ADCs, offer a powerful and targeted approach to cancer therapy. The protocols and data presented here provide a comprehensive guide for researchers to evaluate the efficacy and mechanism of action of this compound-based ADCs. Careful experimental design and execution are crucial for obtaining reliable and reproducible results that can advance the development of these promising cancer therapeutics.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of Cell Cycle [cyto.purdue.edu]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for the Safe Handling and Storage of Maytansinol Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinol is a potent microtubule-targeting agent and a key precursor in the synthesis of maytansinoid-based Antibody-Drug Conjugates (ADCs).[1] Due to its high cytotoxicity, stringent safety protocols are imperative to ensure the protection of laboratory personnel and the environment. These application notes provide detailed procedures for the safe handling, storage, and disposal of this compound powder in a research and drug development setting.
Hazard Identification and Toxicity
This compound is classified as a highly hazardous substance. While specific quantitative toxicity data for this compound is limited, its parent compound, maytansine, demonstrates high toxicity. It is crucial to handle this compound with the utmost care, assuming a high level of toxicity.
GHS Classification: According to available Safety Data Sheets (SDS), this compound is classified as:
-
Acute Toxicity, Oral (Category 1): Fatal if swallowed.[2][3]
-
Acute Toxicity, Dermal (Category 2): Fatal in contact with skin.[2][3]
-
Acute Toxicity, Inhalation (Category 1): Fatal if inhaled.[2][3]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[2]
-
Reproductive Toxicity: May damage fertility or the unborn child.[2][3]
-
Specific Target Organ Toxicity (Single and Repeated Exposure): Causes damage to organs.[2][3]
Quantitative Toxicity Data Summary
| Compound | Route | Species | LD50 | Citation |
| Maytansine | Subcutaneous | Rat | 0.48 mg/kg | [4] |
| This compound | Oral | - | No data available | - |
| This compound | Dermal | - | No data available | - |
| This compound | Inhalation | - | No data available | - |
Occupational Exposure Limits (OELs)
A specific OEL for this compound has not been established. However, for highly potent compounds like maytansinoids used in ADCs, OELs are typically in the range of single-digit nanograms per cubic meter (ng/m³). All handling procedures must be designed to minimize exposure to this level.
Safe Storage Procedures
Proper storage of this compound powder is critical to maintain its stability and prevent accidental exposure.
Storage Conditions Summary
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | 3 years | |
| Powder | 4°C | 2 years | |
| In Solvent | -80°C | 2 years | |
| In Solvent | -20°C | 1 year |
Protocol for Receiving and Storing this compound Powder:
-
Verification: Upon receipt, verify that the container is intact and properly labeled.
-
Log Entry: Record the date of receipt, quantity, and supplier information in a dedicated logbook for highly potent compounds.
-
Designated Storage: Store the container in a clearly labeled, dedicated, and ventilated -20°C freezer. The storage location should have restricted access.
-
Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Secondary Containment: Place the primary container within a sealed, unbreakable secondary container.
Safe Handling Procedures
All handling of this compound powder must be performed within a designated containment area by trained personnel.
Engineering Controls:
-
Containment: All manipulations of this compound powder (weighing, reconstitution) must be conducted in a certified containment system such as a Class II, Type B2 Biological Safety Cabinet or a glovebox isolator with negative pressure.
-
Ventilation: Ensure adequate ventilation and use local exhaust ventilation to minimize the potential for airborne particles.
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory when handling this compound powder.
| PPE Item | Specification |
| Gloves | Double-gloving with nitrile gloves is required. Inspect gloves for any defects before use. |
| Lab Coat | Disposable, solid-front, back-closing gown with tight-fitting cuffs. |
| Eye Protection | Tightly fitting safety goggles or a full-face shield. |
| Respiratory Protection | A NIOSH-approved respirator with a P100 filter is required when handling the powder. |
| Shoe Covers | Disposable shoe covers should be worn in the designated handling area. |
Experimental Workflow for Handling this compound Powder
Caption: Workflow for the safe handling of this compound powder.
Protocol for Weighing and Reconstituting this compound Powder:
-
Preparation:
-
Don the required PPE as specified in the table above.
-
Prepare the containment area by covering the work surface with absorbent, plastic-backed liners.
-
Assemble all necessary materials, including spatulas, weigh paper, vials, and the appropriate solvent (e.g., DMSO).
-
-
Handling:
-
Carefully transfer the desired amount of this compound powder onto weigh paper using a dedicated spatula. Avoid generating dust.
-
Record the exact weight.
-
Transfer the powder to a sterile vial.
-
Add the appropriate volume of solvent to the vial to achieve the desired concentration.
-
Cap the vial securely and vortex gently until the powder is completely dissolved.
-
-
Cleanup:
-
Decontaminate all surfaces and equipment immediately after use (see Section 5 for decontamination procedures).
-
Dispose of all contaminated materials, including weigh paper, spatulas, and PPE, as hazardous waste.
-
Decontamination and Disposal Procedures
Effective decontamination is crucial to prevent cross-contamination and environmental release.
Decontamination Agents: While specific efficacy data for this compound is not available, a common practice for decontaminating surfaces contaminated with cytotoxic compounds is a two-step process:
-
Deactivation: Use a solution of sodium hypochlorite (e.g., 2% bleach solution) to chemically deactivate the compound.
-
Cleaning: Follow with a cleaning agent (e.g., 70% ethanol or a detergent solution) to remove the deactivated compound and bleach residue.
Protocol for Decontamination of Surfaces and Equipment:
-
Prepare Decontamination Solutions: Prepare fresh 2% sodium hypochlorite and 70% ethanol solutions.
-
Initial Wipe: Wipe the contaminated surface or equipment with a disposable wipe saturated with the 2% sodium hypochlorite solution. Allow a contact time of at least 10 minutes.
-
Second Wipe: Wipe the surface with a new wipe saturated with 70% ethanol to remove the bleach.
-
Final Wipe: Wipe the surface with a final wipe saturated with sterile water to remove any remaining residue.
-
Disposal: Dispose of all wipes and cleaning materials as hazardous waste.
Disposal: All solid and liquid waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. This includes empty vials, contaminated PPE, and cleaning materials.
Mechanism of Action: Inhibition of Tubulin Polymerization
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division. It binds to tubulin and inhibits the formation of microtubules, leading to mitotic arrest and apoptosis.
References
- 1. This compound | C28H37ClN2O8 | CID 9915934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Comparison of Decontamination Efficacy of Cleaning Solutions on a Biological Safety Cabinet Workbench Contaminated by Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute toxicity of maytansine in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Site-Specific Conjugation Methods for Maytansinoid Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted cancer therapies that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent, such as a maytansinoid.[1][2] Maytansinoids, like their derivatives DM1 and DM4, are highly potent microtubule-targeting agents that induce mitotic arrest and cell death.[3] Their cytotoxicity necessitates targeted delivery to minimize systemic toxicity, which is achieved by conjugation to tumor-specific mAbs.[3][4]
Traditionally, maytansinoids have been conjugated to antibodies through stochastic reactions with native lysine or cysteine residues.[4][5] This results in a heterogeneous mixture of ADC molecules with varying drug-to-antibody ratios (DARs) and conjugation sites.[2][6] This heterogeneity can significantly impact the ADC's pharmacokinetics, efficacy, and safety profile.[7] Site-specific conjugation methods have emerged to overcome these limitations by producing homogeneous ADCs with a precisely controlled DAR and defined conjugation sites, leading to an improved therapeutic index.[6][7]
This document provides detailed application notes on the leading site-specific conjugation strategies for maytansinoid ADCs and comprehensive protocols for their synthesis, characterization, and evaluation.
Mechanism of Action: Maytansinoid ADCs
Maytansinoid-based ADCs exert their cytotoxic effect through a targeted mechanism. The process begins with the antibody component of the ADC binding to a specific antigen on the surface of a cancer cell.[3] This binding event triggers the internalization of the ADC-antigen complex, typically via endocytosis.[3] Once inside the cell, the complex is trafficked to lysosomes, where the antibody is degraded, or the linker is cleaved, releasing the maytansinoid payload.[3][8] The freed maytansinoid then binds to tubulin, inhibiting its polymerization and disrupting the formation and function of microtubules.[3] This interference with the mitotic spindle leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis and targeted cell death.[3]
Caption: General mechanism of action for a maytansinoid ADC.
Site-Specific Conjugation Strategies
Several innovative strategies have been developed to produce homogeneous maytansinoid ADCs. Each method offers precise control over the conjugation site and stoichiometry, leading to improved product consistency and therapeutic properties.
Engineered Cysteine Residues (THIOMAB™ Platform)
This approach involves site-directed mutagenesis to introduce one or more cysteine residues at specific, solvent-accessible locations on the antibody's heavy or light chains.[7] These engineered thiols provide reactive handles for conjugation with maleimide-functionalized maytansinoid linkers, without disturbing the native interchain disulfide bonds that are crucial for antibody structure.[7] This technology allows for the creation of ADCs with a defined DAR, typically 2 or 4.[9]
Caption: Workflow for maytansinoid ADC production via engineered cysteines.
Enzymatic Glycan Remodeling (GlycoConnect™ Platform)
This method utilizes the conserved N-linked glycans on the Fc region of the antibody as a site for conjugation.[1] The process involves two main enzymatic steps: first, an endoglycosidase (like EndoS2) trims the heterogeneous native glycans to a uniform GlcNAc-fucose core.[10] Second, a glycosyltransferase attaches a modified sugar, such as an azide-containing monosaccharide (e.g., 6-azidoGalNAc), to the exposed GlcNAc.[1] This azide handle then enables highly efficient, site-specific conjugation of a maytansinoid payload via copper-free click chemistry.[1][11] This method consistently produces ADCs with a DAR of 2 or 4.[10]
Caption: Workflow for maytansinoid ADC production via glycan remodeling.
Incorporation of Unnatural Amino Acids (UAAs)
This technology involves expanding the genetic code of mammalian cells to site-specifically incorporate an unnatural amino acid (UAA) with a unique chemical handle (e.g., a ketone or azide group) into the antibody sequence.[12][13] An orthogonal aminoacyl-tRNA synthetase/tRNA pair is engineered into the host cell line to recognize a specific codon (like the amber stop codon) and insert the UAA during protein translation.[13][] The unique reactive group of the UAA allows for chemoselective conjugation to a maytansinoid payload, resulting in a precisely defined and homogeneous ADC.[12][15]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Site-Specific Dual Antibody Conjugation via Engineered Cysteine and Selenocysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Two Chemoenzymatic Glycan Remodeling Approaches to Generate Site-Specific Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Quantifying the Drug-to-Antibody Ratio (DAR) of Maytansinoid ADCs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of the drug-to-antibody ratio (DAR) of maytansinoid antibody-drug conjugates (ADCs). The DAR is a critical quality attribute (CQA) that significantly impacts the safety and efficacy of an ADC. Accurate and robust analytical methods are therefore essential for the characterization and quality control of these complex biotherapeutics.
Introduction to DAR and Maytansinoid ADCs
Maytansinoids, such as DM1 and DM4, are potent microtubule-disrupting agents used as cytotoxic payloads in ADCs. The conjugation of these hydrophobic small molecules to a monoclonal antibody (mAb) results in a heterogeneous mixture of ADC species with varying numbers of drug molecules attached. The average number of drugs conjugated to an antibody is defined as the DAR. The distribution of different drug-loaded species is also a key parameter to assess. This document outlines the most common analytical techniques for determining the average DAR and drug distribution of maytansinoid ADCs.
Analytical Methodologies for DAR Determination
Several analytical techniques are employed to determine the DAR of maytansinoid ADCs, each with its own advantages and limitations. The choice of method often depends on the specific characteristics of the ADC, the desired level of detail, and the stage of drug development. The most widely used methods include:
-
UV-Vis Spectroscopy: A simple and rapid method for determining the average DAR.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): A non-denaturing chromatographic method that separates ADC species based on hydrophobicity, providing information on the drug load distribution and average DAR.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A denaturing chromatographic method that typically involves the analysis of reduced ADC subunits to determine the DAR.
-
Mass Spectrometry (MS): A powerful technique that provides detailed information on the molecular weight of the intact ADC and its subunits, allowing for precise DAR determination and identification of different drug-loaded species.
The following sections provide detailed protocols and data presentation for each of these methods.
Data Presentation: Comparison of DAR Quantification Methods
The selection of an appropriate analytical method is a critical decision in ADC development. The following table summarizes the key characteristics of the most common DAR quantification techniques.
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| UV-Vis Spectroscopy | Measures absorbance at two wavelengths (one for protein, one for the drug) and uses the Beer-Lambert law to calculate concentrations and the average DAR. | Simple, rapid, and requires minimal sample preparation.[1][2] | Provides only the average DAR, not the distribution of drug-loaded species. Can be affected by buffer components and requires distinct absorbance maxima for the antibody and drug.[1] | High |
| HIC-HPLC | Separates ADC species based on differences in hydrophobicity under non-denaturing conditions. The more drugs conjugated, the more hydrophobic the ADC. | Provides information on the distribution of different DAR species (DAR 0, 2, 4, etc.) and allows for the calculation of the average DAR.[3] Maintains the native structure of the ADC.[1] | May have lower resolution compared to RP-HPLC.[1] Requires careful method development and can be sensitive to buffer conditions. | Medium |
| RP-HPLC | Separates the light and heavy chains of the reduced ADC under denaturing conditions based on their hydrophobicity. | Offers high resolution and is compatible with MS.[4][5] | Requires a reduction step to dissociate the antibody chains, which adds to sample preparation time. The denaturing conditions do not allow for the analysis of the intact ADC structure. | Medium |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact ADC or its subunits to determine the molecular weight and thereby the number of conjugated drugs. | Provides the most detailed information, including the precise mass of each DAR species and can identify post-translational modifications. Can be used for both cysteine and lysine-linked ADCs.[1] | Requires sophisticated instrumentation and expertise for data analysis. Can be lower throughput compared to other methods.[1] | Low to Medium |
The following table presents a summary of representative quantitative data from comparative studies on maytansinoid ADCs.
| ADC | Method | Reported Average DAR | Reference |
| Trastuzumab-Maytansinoid | Q-TOF MS | 1.8-1.9 | [6] |
| Trastuzumab-Maytansinoid | RP-HPLC | 1.8-1.9 | [6] |
| Trastuzumab-Maytansinoid | HIC-HPLC | 1.8-1.9 | [6] |
| Trastuzumab-MCC-Maytansinoid | RP-HPLC | 4.1 | [7][8] |
| Trastuzumab-MC-VC-PAB-MMAE | RP-HPLC | 4.0 | [7][8] |
| Trastuzumab Emtansine (T-DM1) | Mass Spectrometry | 3.49 | [9] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the four primary methods of DAR quantification for maytansinoid ADCs.
UV-Vis Spectroscopy
This method relies on the distinct UV absorbance maxima of the protein (at 280 nm) and the maytansinoid drug (e.g., around 252 nm for DM1/DM4).
Workflow for DAR Determination by UV-Vis Spectroscopy
Caption: Workflow for DAR determination by UV-Vis Spectroscopy.
Protocol:
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free maytansinoid drug at both 280 nm and the drug's maximum absorbance wavelength (λmax). This is typically done by measuring the absorbance of a series of known concentrations.
-
-
Sample Preparation:
-
Prepare the maytansinoid ADC sample in a suitable buffer (e.g., PBS) at a concentration that gives an absorbance reading within the linear range of the spectrophotometer.
-
-
Absorbance Measurement:
-
Measure the absorbance of the ADC sample at 280 nm (A280) and at the λmax of the maytansinoid drug (Aλmax).
-
-
Calculation of Average DAR:
-
The concentrations of the antibody ([Ab]) and the drug ([Drug]) in the ADC sample can be calculated by solving the following simultaneous equations:
-
A280 = (εAb,280 × [Ab]) + (εDrug,280 × [Drug])
-
Aλmax = (εAb,λmax × [Ab]) + (εDrug,λmax × [Drug])
-
-
The average DAR is then calculated as the molar ratio of the drug to the antibody:
-
Average DAR = [Drug] / [Ab]
-
-
Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC separates molecules based on their hydrophobicity. The addition of a hydrophobic maytansinoid payload increases the overall hydrophobicity of the antibody, allowing for the separation of different drug-loaded species.
Workflow for DAR Determination by HIC-HPLC
Caption: Workflow for DAR determination by HIC-HPLC.
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 100 mM Sodium Phosphate, pH 7.0.
-
Filter and degas all mobile phases.
-
-
HPLC System and Column:
-
HPLC System: A biocompatible HPLC system with a UV detector.
-
Column: A HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR, Agilent AdvanceBio HIC).
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: 280 nm.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes before the first injection.
-
-
Sample Preparation:
-
Dilute the maytansinoid ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
-
Injection and Data Acquisition:
-
Inject 10-50 µg of the prepared ADC sample.
-
Acquire the chromatogram.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the different DAR species (unconjugated antibody, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (Peak Area of DARn × n) / Σ (Total Peak Area of all DAR species)
-
Where 'n' is the number of drugs for a given peak.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC under denaturing conditions is used to separate the light and heavy chains of the ADC after reduction of the interchain disulfide bonds.
Workflow for DAR Determination by RP-HPLC
Caption: Workflow for DAR determination by RP-HPLC.
Protocol:
-
Sample Reduction:
-
To approximately 50 µg of the ADC sample, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10-20 mM.
-
Incubate at 37 °C for 30 minutes to ensure complete reduction of the disulfide bonds.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Filter and degas all mobile phases.
-
-
HPLC System and Column:
-
HPLC System: An HPLC system with a UV detector.
-
Column: A reversed-phase column suitable for protein separations (e.g., C4 or C8, 300 Å pore size).
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 60-80 °C.
-
Detection: 280 nm.
-
Gradient: A linear gradient from approximately 20% to 80% Mobile Phase B over 20-30 minutes.
-
-
Injection and Data Acquisition:
-
Inject the reduced ADC sample.
-
Acquire the chromatogram.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the relative peak areas and the number of drugs on each chain.
-
Mass Spectrometry (MS)
MS provides the most detailed characterization of ADCs by directly measuring the mass of the different species. Both native and denaturing conditions can be used.
Workflow for DAR Determination by Mass Spectrometry
Caption: Workflow for DAR determination by Mass Spectrometry.
Protocol:
-
Sample Preparation:
-
Desalting: It is crucial to remove non-volatile salts from the ADC sample. This can be achieved using size-exclusion chromatography (SEC) or buffer exchange columns.
-
Deglycosylation (Optional): To simplify the mass spectra, the ADC can be treated with PNGase F to remove N-linked glycans.
-
Reduction (for subunit analysis): For middle-down or bottom-up approaches, the ADC is reduced and/or digested as described in the RP-HPLC protocol.
-
-
LC-MS System and Conditions:
-
LC System: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography (for intact mass): Typically, a short reversed-phase or size-exclusion column is used for online desalting.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI).
-
Analyzer: Set to acquire data over a mass range appropriate for the ADC (e.g., m/z 1000-5000).
-
Native MS: Use non-denaturing mobile phases (e.g., ammonium acetate) and gentle source conditions to keep the ADC in its native conformation.
-
Denaturing MS: Use mobile phases containing organic solvents and acid (e.g., acetonitrile/water with formic acid) to denature the protein.
-
-
-
Data Acquisition:
-
Inject the prepared sample and acquire the mass spectra.
-
-
Data Analysis:
-
Deconvolution: Use appropriate software to deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.
-
Peak Identification: Identify the peaks corresponding to the unconjugated antibody and the various drug-loaded species based on their molecular weights.
-
DAR Calculation: Calculate the average DAR based on the relative intensities of the deconvoluted peaks.
-
Conclusion
The accurate quantification of the drug-to-antibody ratio is a fundamental aspect of the development and quality control of maytansinoid ADCs. This document has provided a comprehensive overview of the primary analytical methods used for this purpose, including detailed protocols and comparative data. The choice of method will depend on the specific requirements of the analysis, with UV-Vis spectroscopy offering a rapid initial assessment, HIC-HPLC and RP-HPLC providing more detailed information on drug distribution, and mass spectrometry delivering the most comprehensive characterization. By employing these robust analytical strategies, researchers and drug developers can ensure the quality, consistency, and efficacy of their maytansinoid ADC candidates.
References
- 1. repligen.com [repligen.com]
- 2. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates [explorationpub.com]
- 9. sciex.com [sciex.com]
Application Notes and Protocols: Utilizing Maytansinoids to Overcome Drug-Resistant Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug resistance remains a significant hurdle in oncology, leading to treatment failure and disease progression. One of the key mechanisms of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively efflux a wide range of chemotherapeutic agents from cancer cells.[1][2] Maytansinoids, a class of potent microtubule-targeting agents, have shown significant promise in cancer therapy.[3] Their high cytotoxicity, however, led to systemic toxicity in early clinical trials.[3] The development of antibody-drug conjugates (ADCs) has revolutionized the use of maytansinoids, enabling targeted delivery to cancer cells while minimizing off-target effects.[4][5] This document provides detailed application notes and protocols for researchers utilizing maytansinoids, particularly in the context of ADCs, to overcome drug-resistant cancers.
Maytansinoid derivatives, such as DM1 and DM4, are highly potent payloads in ADCs.[3] They exert their cytotoxic effects by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[3] This mechanism of action is distinct from other microtubule inhibitors like taxanes and vinca alkaloids.[3] Notably, research has focused on designing maytansinoid-based ADCs that can bypass MDR1-mediated resistance, offering a promising strategy for treating refractory tumors.[1][6]
Data Presentation: Efficacy of Maytansinoids and their Conjugates in Drug-Resistant Cancer Models
The following tables summarize the in vitro cytotoxicity of maytansinoids and their antibody-drug conjugates in various cancer cell lines, including those with acquired drug resistance.
Table 1: In Vitro Cytotoxicity of Maytansinoids and Other Anti-Microtubule Agents in MDR1-Expressing and Parental Cancer Cell Lines
| Cytotoxic Agent | Cell Line | MDR1 Expression | IC50 (nmol/L) | Fold Resistance |
| Maytansine | COLO 205 | Low | 0.03 ± 0.01 | - |
| Maytansine | COLO 205MDR | High | 0.18 ± 0.04 | 6 |
| DM1SMe | COLO 205 | Low | 0.05 ± 0.01 | - |
| DM1SMe | COLO 205MDR | High | 0.25 ± 0.05 | 5 |
| Paclitaxel | COLO 205 | Low | 0.8 ± 0.2 | - |
| Paclitaxel | COLO 205MDR | High | 10.4 ± 2.1 | 13 |
| Vinblastine | COLO 205 | Low | 0.3 ± 0.1 | - |
| Vinblastine | COLO 205MDR | High | 5.1 ± 1.2 | 17 |
Data adapted from Kovtun et al., Cancer Res, 2010.[1]
Table 2: In Vitro Cytotoxicity of Anti-EpCAM-DM1 Conjugates with Different Linkers in MDR1-Expressing and Parental Cancer Cell Lines
| ADC | Linker | Cell Line | MDR1 Expression | IC50 (nmol/L of conjugated DM1) | Fold Resistance |
| anti-EpCAM-SMCC-DM1 | SMCC (Nonpolar) | COLO 205 | Low | 0.06 ± 0.01 | - |
| anti-EpCAM-SMCC-DM1 | SMCC (Nonpolar) | COLO 205MDR | High | 0.48 ± 0.09 | 8 |
| anti-EpCAM-PEG4Mal-DM1 | PEG4Mal (Hydrophilic) | COLO 205 | Low | 0.05 ± 0.01 | - |
| anti-EpCAM-PEG4Mal-DM1 | PEG4Mal (Hydrophilic) | COLO 205MDR | High | 0.15 ± 0.03 | 3 |
Data adapted from Kovtun et al., Cancer Res, 2010.[1]
Table 3: Acquired Resistance to Trastuzumab-Maytansinoid ADC (TM-ADC) in Breast Cancer Cell Lines
| Cell Line | Treatment | IC50 (nmol/L payload concentration) | Fold Resistance |
| MDA-MB-361 | Parental | 1.6 | - |
| 361-TM | TM-ADC Resistant | >400 | ~250 |
| JIMT-1 | Parental | 25 | - |
| JIMT1-TM | TM-ADC Resistant | 400 | 16 |
Data adapted from Loganzo et al., Mol Cancer Ther, 2015.[7]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of maytansinoid-based ADCs on adherent cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., drug-sensitive parental and drug-resistant lines)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Maytansinoid ADC and control antibody
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the maytansinoid ADC and control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only as a negative control.
-
Incubate for 72-96 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 4 hours at 37°C (or overnight at room temperature) in the dark.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blotting for MDR1 (P-glycoprotein) Expression
This protocol is for detecting the expression levels of MDR1 in cancer cell lines to assess a potential mechanism of resistance.
Materials:
-
Cancer cell lysates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-MDR1/P-glycoprotein antibody
-
Primary antibody: anti-β-actin or anti-GAPDH antibody (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Wash cell pellets with ice-cold PBS and lyse in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MDR1 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
Quantify band intensities using densitometry software.
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of maytansinoid ADCs in a subcutaneous xenograft model.
Materials:
-
Immunodeficient mice (e.g., SCID or NOD/SCID)
-
Drug-resistant cancer cell line (e.g., COLO 205MDR)
-
Matrigel (optional)
-
Maytansinoid ADC and control ADC
-
Sterile PBS
-
Calipers
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Implantation:
-
Resuspend cancer cells in sterile PBS (with or without Matrigel) at a concentration of 5-10 x 106 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width2).
-
When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment groups.
-
Administer the maytansinoid ADC, control ADC, or vehicle (PBS) via intravenous injection at the specified doses and schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the statistical significance of the differences between treatment groups.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action and resistance of maytansinoid ADCs.
Caption: Experimental workflow for evaluating maytansinoid ADCs.
Caption: Maytansinoid-induced apoptotic signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 6. Antibody-maytansinoid conjugates designed to bypass multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
Troubleshooting & Optimization
Technical Support Center: Maytansinoid Solubility and Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with maytansinoids. Here, you will find information to address common challenges related to the aqueous solubility and stability of these potent cytotoxic agents.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with maytansinoids and their conjugates.
Issue 1: Poor Aqueous Solubility of Free Maytansinoid
Question: My maytansinoid (e.g., Maytansine, DM1, DM4) is showing very low solubility in my aqueous buffer, leading to precipitation. How can I improve its solubility for in vitro assays?
Answer:
Poor water solubility is an inherent challenge with maytansinoids.[1] Several strategies can be employed to enhance their solubility in aqueous media. The appropriate method will depend on the specific experimental requirements.
Possible Solutions:
-
Co-solvents: The use of water-miscible organic solvents can significantly increase the solubility of hydrophobic drugs.[2][3][4]
-
Recommendation: Prepare a high-concentration stock solution of the maytansinoid in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock can then be diluted into the aqueous buffer to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., <1% for many cell-based assays).
-
-
Formulation with Excipients:
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5][6][7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
-
Surfactants: Non-ionic surfactants such as Polysorbate 80 (Tween 80) or Pluronic F68 can be used to create micellar formulations that encapsulate the maytansinoid, improving its solubility.
-
-
pH Adjustment: The solubility of maytansinoids may be influenced by the pH of the aqueous buffer.[9][10]
-
Recommendation: Evaluate the solubility of your maytansinoid across a range of pH values to determine the optimal pH for your experiment. Note that pH can also impact stability.
-
-
Nanoparticle Formulations: For in vivo applications or more complex in vitro models, encapsulating maytansinoids into nanoparticles can dramatically improve their solubility and provide sustained release.[1][11]
Issue 2: Aggregation of Maytansinoid Antibody-Drug Conjugate (ADC)
Question: I am observing aggregation of my maytansinoid ADC during or after the conjugation reaction. What are the potential causes and how can I mitigate this?
Answer:
ADC aggregation is a common issue, particularly with hydrophobic payloads like maytansinoids. Aggregation can compromise the efficacy and safety of the ADC. Several factors can contribute to this problem.
Potential Causes and Solutions:
| Cause | Troubleshooting and Optimization |
| High Drug-to-Antibody Ratio (DAR) | A higher DAR increases the surface hydrophobicity of the antibody, promoting aggregation. Aim for the lowest DAR that still provides the desired potency. |
| Organic Co-solvent Concentration | The organic solvent (e.g., DMSO) used to dissolve the linker-payload can induce aggregation if the concentration is too high. Reduce the percentage of organic solvent in the reaction mixture and ensure rapid, efficient mixing during addition. |
| Suboptimal Reaction Conditions | pH: The pH of the conjugation buffer can influence antibody stability. Avoid working near the isoelectric point of the antibody. Optimize the pH for both conjugation chemistry and antibody stability.Temperature: Elevated temperatures can induce protein unfolding and aggregation. Perform the conjugation reaction at a lower temperature (e.g., 4°C). |
| Purification Method | Chromatography: Some chromatography resins can have secondary interactions with the ADC, leading to denaturation. Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC) are commonly used. Optimize column and buffer conditions to minimize these interactions.Tangential Flow Filtration (TFF): Shear stress during TFF can sometimes lead to aggregation. Optimize the flow rate and pressure. |
| Long-term Storage Instability | The final formulation buffer is critical. Ensure the pH is optimal for your ADC's stability and that the ionic strength is sufficient to prevent aggregation. The inclusion of excipients such as stabilizers and buffer solutions is important for preserving the integrity of the conjugate.[1] |
Issue 3: Degradation of Maytansinoid in Aqueous Solution
Question: I am concerned about the stability of my maytansinoid in my aqueous formulation over time. What are the primary degradation pathways and how can I monitor for them?
Answer:
Maytansinoids can be susceptible to degradation in aqueous environments, which can impact their potency and generate impurities.
Primary Degradation Pathway:
-
Hydrolysis: The major degradation pathway for maytansine is the hydrolytic elimination of the C-3 ester side chain, which results in the formation of maysine.[14] This hydrolysis is influenced by pH and temperature. The lactone ring can also be susceptible to hydrolysis under certain conditions.[15]
Monitoring Degradation:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating and quantifying the parent maytansinoid from its degradation products.[16] A stability-indicating RP-HPLC method should be developed and validated to monitor the purity of your maytansinoid over time.
-
Mass Spectrometry (MS): LC-MS can be used to identify the mass of degradation products, confirming their structure.[17]
Improving Stability:
-
pH Optimization: Determine the pH at which the maytansinoid exhibits maximum stability. Generally, acidic to neutral pH conditions may be more favorable for minimizing hydrolysis of the C-3 ester.
-
Temperature Control: Store maytansinoid solutions at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C) to slow down degradation kinetics.
-
Excipients: Formulating with stabilizers can help preserve the integrity of the maytansinoid.[1]
-
Protection from Light (Photostability): While not as commonly cited as hydrolysis, photostability should be considered. Store solutions in amber vials or otherwise protected from light to prevent potential photodegradation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for preparing a soluble maytansinoid solution for an in vitro cell-based assay?
A1: A common starting point is to prepare a 10 mM stock solution of the maytansinoid in 100% DMSO. This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to your cells (typically below 0.5-1%).
Q2: How can I assess the solubility of my maytansinoid in a new formulation?
A2: The shake-flask method is a standard approach.[18] Excess solid maytansinoid is added to the formulation buffer and agitated until equilibrium is reached. The suspension is then filtered or centrifuged to remove undissolved solid, and the concentration of the dissolved maytansinoid in the supernatant is quantified, typically by HPLC or UV-Vis spectroscopy.
Q3: What analytical techniques are essential for characterizing the stability of a maytansinoid ADC?
A3: A suite of orthogonal analytical techniques is recommended:
-
Size-Exclusion Chromatography (SEC-HPLC): To monitor for the formation of aggregates and fragments.
-
Reversed-Phase HPLC (RP-HPLC): To assess the stability of the maytansinoid payload and determine the drug-to-antibody ratio (DAR).
-
Dynamic Light Scattering (DLS): To provide additional information on the size distribution and presence of aggregates.
-
Sodium Dodecyl Sulphate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under reducing and non-reducing conditions to assess the integrity of the antibody and its subunits.
Q4: Are there maytansinoid derivatives with improved intrinsic solubility?
A4: While maytansinoids are generally hydrophobic, derivatives such as DM1 and DM4 have been developed for conjugation to antibodies.[19] These modifications are primarily to introduce a linking group, but the overall hydrophobicity remains a challenge. Strategies to improve the properties of the ADC as a whole, such as using hydrophilic linkers (e.g., PEG-based linkers), can help mitigate some of the challenges associated with the hydrophobicity of the payload.
Q5: What are the key stability concerns for maytansinoids during long-term storage?
A5: For free maytansinoids, chemical degradation, primarily hydrolysis, is a key concern. For maytansinoid ADCs, both chemical stability (hydrolysis of the payload, linker stability) and physical stability (aggregation, fragmentation) are critical. Long-term stability studies should be conducted under various temperature and humidity conditions to establish appropriate storage conditions and shelf-life.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of a Maytansinoid using the Shake-Flask Method
This protocol outlines a general procedure for determining the kinetic solubility of a maytansinoid in an aqueous buffer.
Materials:
-
Maytansinoid compound (solid)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL)
-
Thermomixer or orbital shaker
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the maytansinoid in DMSO.
-
Incubation: In microcentrifuge tubes, add a small volume of the stock solution to the aqueous buffer to achieve a final concentration that is expected to be above the solubility limit (e.g., 100 µM). Prepare in triplicate.
-
Equilibration: Place the tubes in a thermomixer set to a controlled temperature (e.g., 25°C or 37°C) and shake for a defined period (e.g., 2 hours for kinetic solubility).
-
Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved precipitate.
-
Sample Collection: Carefully collect the supernatant without disturbing the pellet. For added certainty, the supernatant can be passed through a 0.22 µm syringe filter.
-
Quantification: Analyze the concentration of the maytansinoid in the supernatant using a validated RP-HPLC method with a standard curve.
-
Data Analysis: The measured concentration represents the kinetic solubility of the maytansinoid in the tested buffer under the specified conditions.
Protocol 2: Analysis of Maytansinoid ADC Aggregation by Size-Exclusion Chromatography (SEC-HPLC)
This protocol provides a general method for analyzing the aggregation of a maytansinoid ADC.
Materials:
-
Maytansinoid ADC sample
-
SEC-HPLC system with a UV detector (monitoring at 280 nm)
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8)
-
Validated monomeric antibody standard
Procedure:
-
System Equilibration: Equilibrate the SEC-HPLC system with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject a defined volume of the sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of the monomer, aggregates, and any fragments.
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, high molecular weight species (aggregates), and low molecular weight species (fragments) by comparing their retention times to a standard.
-
Integrate the peak areas for each species.
-
Calculate the percentage of the monomer and aggregates relative to the total peak area.
-
Visualizations
Caption: Key factors influencing the chemical and physical stability of maytansinoids.
Caption: A workflow for selecting a strategy to enhance maytansinoid aqueous solubility.
Caption: General mechanism of action for a maytansinoid antibody-drug conjugate (ADC).
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. ijrpc.com [ijrpc.com]
- 8. Formulation and Characterization of β-Cyclodextrins–Nitazoxanide Inclusion Complexes: Enhanced Solubility, In Vitro Drug Release, and Antiviral Activity in Vero Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cbe.princeton.edu [cbe.princeton.edu]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
- 13. mdpi.com [mdpi.com]
- 14. Characterization of decomposition products of maytansine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijmr.net.in [ijmr.net.in]
- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 19. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
Technical Support Center: Overcoming Multidrug Resistance (MDR1) to Maytansinoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering multidrug resistance 1 (MDR1)-mediated resistance to maytansinoids in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with maytansinoid-based compounds and cell lines expressing the MDR1 transporter (P-glycoprotein or P-gp).
Issue 1: Reduced cytotoxicity of maytansinoid compounds in a specific cell line.
Question: My maytansinoid-based antibody-drug conjugate (ADC) or free maytansinoid drug is showing significantly lower potency (higher IC50) in my target cell line compared to other cell lines or published data. What could be the cause and how can I troubleshoot this?
Answer:
This is a common issue and is often linked to the expression of ATP-binding cassette (ABC) transporters, particularly MDR1 (P-glycoprotein). Maytansinoids are known substrates of the MDR1 efflux pump.[1][2][3]
Troubleshooting Workflow:
References
Technical Support Center: Enhancing the Therapeutic Window of Maytansinoid-Based ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the systemic toxicity associated with maytansinoid-based antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section addresses common issues encountered during the preclinical development of maytansinoid-based ADCs, offering potential causes and actionable solutions.
Issue 1: High In Vivo Toxicity and Low Maximum Tolerated Dose (MTD)
Question: Our maytansinoid ADC is showing significant toxicity in animal models at doses where we expect to see therapeutic efficacy. What are the likely causes and how can we troubleshoot this?
Answer:
High in vivo toxicity is a frequent challenge and can stem from several factors related to the ADC's components and overall stability. The primary drivers are often off-target toxicities, where the payload affects healthy tissues.[1][2][3][4]
Potential Causes and Troubleshooting Steps:
| Potential Cause | Recommended Troubleshooting Steps |
| Premature Payload Release | 1. Assess Linker Stability: Evaluate the stability of your linker in plasma from the relevant preclinical species. Thiol-maleimide linkages, for instance, can undergo a retro-Michael reaction, leading to premature payload release.[5] 2. Select a More Stable Linker: Consider using linkers with increased stability, such as non-cleavable linkers (e.g., SMCC) or disulfide linkers with increased steric hindrance.[3][6] Site-specific conjugation methods can also produce more stable and homogeneous ADCs.[7] |
| High Drug-to-Antibody Ratio (DAR) | 1. Reduce the DAR: High DARs (e.g., >8) are associated with faster clearance, lower tolerability, and a narrower therapeutic index.[1] Aim for a lower average DAR (typically 2-4) that maintains efficacy while improving safety.[8] 2. Optimize Conjugation Chemistry: Refine the molar ratio of the linker-payload to the antibody during the conjugation reaction to achieve the target DAR consistently. |
| Hydrophobicity and Aggregation | 1. Characterize Aggregation: Use Size-Exclusion Chromatography (SEC) to quantify the level of aggregation in your ADC preparation. Aggregates can lead to rapid clearance and increased toxicity. 2. Incorporate Hydrophilic Linkers: The use of hydrophilic linkers, such as those containing polyethylene glycol (PEG), can reduce aggregation, improve pharmacokinetics, and lower non-specific uptake by healthy tissues.[6][9][10] |
| Off-Target Uptake | 1. Evaluate Non-Specific Binding: Assess the binding of your ADC to non-target cells in vitro. 2. Consider Payload Shielding: Hydrophilic linkers can create a "shielding" effect, reducing non-specific interactions of the hydrophobic payload with healthy cells.[10] |
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
Question: We are struggling with significant batch-to-batch variability in the average DAR of our maytansinoid ADC. What factors could be causing this and how can we improve consistency?
Answer:
Inconsistent DAR is a common manufacturing challenge that can impact both the efficacy and toxicity of an ADC. The conjugation process is sensitive to a number of variables that must be carefully controlled.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Recommended Troubleshooting Steps |
| Variable Molar Ratio of Reactants | 1. Precise Stoichiometry: Ensure accurate and consistent measurement of the molar ratio of the linker-payload to the antibody in each conjugation reaction. 2. Small-Scale Optimization: Before scaling up, perform small-scale optimizations to define the optimal molar ratio for achieving the desired DAR. |
| Suboptimal Reaction Conditions | 1. Control pH: The pH of the conjugation buffer can influence the reactivity of both the antibody and the linker. Optimize and strictly control the pH for each batch. 2. Consistent Temperature: Perform the conjugation reaction at a consistent, controlled temperature. Lower temperatures (e.g., 4°C) can help control the reaction rate.[8] 3. Standardize Incubation Time: Ensure the incubation time for the conjugation reaction is identical for all batches. |
| Antibody Modification or Degradation | 1. Consistent Antibody Source: Use a consistent source and batch of the monoclonal antibody. 2. Proper Storage and Handling: Ensure the antibody is stored under recommended conditions to prevent degradation or modification that could affect conjugation efficiency. |
| Inconsistent Purification | 1. Standardize Purification Method: Use a standardized purification method, such as Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF), to remove unreacted linker-payload and aggregates.[6] 2. Consistent Buffer Exchange: Ensure complete and consistent buffer exchange into the final formulation buffer. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of systemic toxicity for maytansinoid-based ADCs?
A1: The systemic toxicity of maytansinoid-based ADCs is primarily driven by "off-target" effects, where the cytotoxic payload damages healthy cells.[1][4] This can occur through several mechanisms:
-
Premature Payload Release: The linker connecting the maytansinoid to the antibody can be unstable in circulation, leading to the release of the free drug, which can then enter healthy cells.[3]
-
Non-Specific Uptake: The ADC itself can be taken up by healthy cells, such as hepatocytes in the liver, through mechanisms that are independent of the target antigen.[2]
-
On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to some degree of on-target toxicity in non-cancerous cells.[4]
-
Bystander Effect in Healthy Tissues: If the payload is membrane-permeable, it can diffuse out of a target cell and kill adjacent healthy cells.[1]
Q2: How does the Drug-to-Antibody Ratio (DAR) impact the toxicity of a maytansinoid ADC?
A2: The DAR is a critical parameter that significantly influences both the efficacy and toxicity of an ADC. While a higher DAR can increase potency, it is often associated with a less favorable safety profile.
-
Increased Clearance: ADCs with a high DAR (e.g., >8) tend to be more hydrophobic, leading to faster clearance from circulation, primarily by the liver.[1][6] This can reduce the amount of ADC that reaches the tumor and increase the potential for hepatotoxicity.[11]
-
Lower Tolerability: Studies have shown that ADCs with higher DARs have lower tolerability and a narrower therapeutic index compared to those with lower DARs.[1] For maytansinoid-conjugated ADCs, a DAR of 10 resulted in a 5-fold higher clearance and decreased in vivo tolerability compared to ADCs with a DAR lower than 6.[1]
-
Optimal Range: An optimal DAR for maytansinoid ADCs is generally considered to be in the range of 2 to 4 to balance efficacy and toxicity.[8]
Q3: What is the role of the linker in mitigating systemic toxicity?
A3: The linker is a crucial component for controlling the safety of an ADC. Its properties, particularly its stability and hydrophilicity, have a direct impact on systemic toxicity.[3]
-
Stability: A stable linker is essential to keep the payload attached to the antibody while it is in circulation. Premature cleavage of the linker leads to the release of free maytansinoid, a primary cause of off-target toxicity.[3] Non-cleavable linkers, which release the payload only after the antibody is degraded inside the target cell, are generally more stable than cleavable linkers.[11][12]
-
Hydrophilicity: Many cytotoxic payloads, including maytansinoids, are hydrophobic. Conjugating them to an antibody can increase the overall hydrophobicity of the ADC, leading to aggregation and rapid clearance.[10] Incorporating hydrophilic components, such as PEG, into the linker can:
Q4: What are the most common toxicities observed with maytansinoid-based ADCs in the clinic?
A4: Clinical data has shown that the toxicities of ADCs are often related to the payload class. For maytansinoid-based ADCs, the most frequently reported Grade 3/4 (severe) toxicities include:
-
Thrombocytopenia (low platelet count): This is thought to be due to the inhibition of megakaryocyte (platelet precursor) differentiation.[3][13]
-
Hepatotoxicity (liver toxicity): This can manifest as elevated liver enzymes.[1][14] Non-specific uptake of the ADC by liver cells is a contributing factor.[2]
-
Peripheral Neuropathy: This is a known side effect of microtubule-inhibiting agents like maytansinoids.[1]
-
Ocular Toxicity: This is more commonly associated with DM4-containing ADCs.[1]
Q5: Are there next-generation maytansinoid payloads with improved safety profiles?
A5: Yes, research is ongoing to develop next-generation maytansinoid payloads with a wider therapeutic window. For example, DM21 is a maytansinoid payload with a stable peptide linker that has shown a favorable toxicity profile in preclinical studies.[6] These next-generation payloads, often combined with optimized linkers and site-specific conjugation technologies, aim to enhance the stability and reduce the off-target toxicity of maytansinoid-based ADCs.[7]
Data and Experimental Protocols
Data Summaries
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Properties
| DAR | Clearance Rate | Tolerability | Therapeutic Index | In Vivo Efficacy |
| Low (2-4) | Lower | Higher | Wider | Generally maintained or improved |
| High (>6) | Significantly Higher | Lower | Narrower | Often decreased due to rapid clearance |
| Data summarized from literature reports.[1][8] |
Table 2: Qualitative Comparison of Linker Types on Maytansinoid ADC Performance
| Linker Type | Stability in Circulation | Off-Target Toxicity Potential | Bystander Effect |
| Non-cleavable (e.g., SMCC) | High | Lower (payload released after internalization) | Limited (charged metabolite is less membrane-permeable) |
| Cleavable (e.g., SPP disulfide) | Lower (can be cleaved prematurely) | Higher (premature release of payload) | Yes (if payload is membrane-permeable) |
| Hydrophilic (e.g., PEG-containing) | Can be engineered for high stability | Lower (reduces aggregation and non-specific uptake) | Dependent on cleavability and payload properties |
| Based on general observations from preclinical and clinical studies.[1][9][12] |
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of a maytansinoid ADC on antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
Maytansinoid ADC and control antibody
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the maytansinoid ADC and control antibody in complete medium. Remove the old medium from the wells and add 100 µL of the diluted ADC or control antibody. Include a "cells only" control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value.
-
Protocol 2: Co-Culture Bystander Effect Assay
This protocol is to evaluate the ability of a maytansinoid ADC to kill antigen-negative cells in the vicinity of antigen-positive cells.
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line transfected with a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
Maytansinoid ADC
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Prepare co-cultures of antigen-positive and GFP-expressing antigen-negative cells at various ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90).
-
Seed the cell mixtures in a 96-well plate. Include control wells with only antigen-negative cells.
-
-
ADC Treatment: After allowing the cells to attach overnight, treat the wells with serial dilutions of the maytansinoid ADC.
-
Incubation: Incubate the plate for 48-144 hours.
-
Data Acquisition:
-
At various time points (e.g., 48, 96, 144 hours), read the fluorescence of the plate at the appropriate excitation/emission wavelengths for the fluorescent protein.
-
-
Data Analysis:
-
Calculate the viability of the antigen-negative cells in the co-culture wells relative to the untreated co-culture controls.
-
Compare the viability of the antigen-negative cells in the co-culture system with their viability in the monoculture (antigen-negative cells only) system at the same ADC concentrations. A significant decrease in viability in the co-culture system indicates a bystander effect.[15]
-
Visualizations
Caption: Mechanisms of maytansinoid ADC systemic toxicity.
Caption: Logical workflow for troubleshooting high in vivo toxicity.
Caption: Signaling pathway of maytansinoid-induced apoptosis.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. imrpress.com [imrpress.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Navigating hepatotoxicity of antibody-drug conjugates: from mechanistic insights to clinical and postmarketing evidence [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Inhibition of Megakaryocyte Differentiation by Antibody-Drug Conjugates (ADCs) is Mediated by Macropinocytosis: Implications for ADC-induced Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hepatotoxicity with antibody maytansinoid conjugates: A review of preclinical and clinical findings [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in maytansinoid conjugation reactions
Welcome to the technical support center for maytansinoid antibody-drug conjugate (ADC) development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their maytansinoid conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in maytansinoid conjugation reactions?
Low yield in maytansinoid conjugation can stem from several factors throughout the process. The primary culprits often include inefficient conjugation chemistry, degradation of reagents, antibody aggregation, and loss of material during purification. Specifically, suboptimal reaction conditions such as incorrect pH, temperature, or molar ratios of reactants can lead to incomplete conjugation.[] The inherent hydrophobicity of maytansinoid payloads can also induce aggregation of the antibody-drug conjugate (ADC), leading to precipitation and loss of soluble, functional product.[2][3][4][5] Furthermore, issues with the quality and handling of the antibody and linker-payload, such as low purity or improper storage, can significantly impact the final yield.
Q2: How does the Drug-to-Antibody Ratio (DAR) affect my ADC and how can I control it?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, as it directly influences both potency and potential toxicity.[6][7] A high DAR can increase cytotoxic efficacy but may also lead to faster clearance from circulation and increased aggregation due to the hydrophobicity of the maytansinoid.[5][7] Conversely, a low DAR may result in insufficient potency.[8]
Controlling the DAR is achieved by carefully optimizing the reaction conditions. Key parameters include:
-
Molar Ratio: The stoichiometry of the linker-payload to the antibody is a primary determinant of the final DAR.[4] A higher molar excess of the maytansinoid reagent will generally result in a higher DAR.
-
Reaction Time and Temperature: Shorter reaction times or lower temperatures can limit the extent of conjugation, leading to a lower DAR.[]
-
pH: The pH of the reaction buffer affects the reactivity of both the antibody's amino acid residues (e.g., lysine or cysteine) and the linker chemistry.[5][9][10]
-
Antibody Concentration: Higher antibody concentrations can sometimes favor more efficient conjugation.
Q3: My ADC is aggregating during or after the conjugation reaction. What can I do to prevent this?
Aggregation is a frequent challenge with maytansinoid ADCs due to the hydrophobic nature of the payload.[2][3][4][5] Several strategies can be employed to mitigate aggregation:
-
Optimize Reaction Conditions:
-
Co-solvents: Use the minimum necessary amount of organic co-solvent (e.g., DMSO) to dissolve the linker-payload, as excessive solvent can denature the antibody.[3][4]
-
pH: Avoid the isoelectric point of the antibody, as solubility is at its minimum, increasing the propensity for aggregation.[3][5]
-
Temperature: Perform the conjugation at a lower temperature (e.g., 4°C) to slow down the aggregation process.
-
-
Use Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene glycol (PEG) or charged groups like sulfonates, can help to counteract the hydrophobicity of the maytansinoid and improve the solubility of the ADC.[11][12][13]
-
Formulation: Screen different buffer compositions and excipients (e.g., arginine, sucrose, polysorbates) to identify a formulation that enhances the long-term stability of the purified ADC.[5][14]
-
Immobilization: Performing the conjugation with the antibody immobilized on a solid support can physically separate the antibody molecules, preventing aggregation during the reaction.[3]
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency and Low DAR
You are observing a low Drug-to-Antibody Ratio (DAR) and a significant amount of unconjugated antibody in your final product. This indicates an inefficient conjugation reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low DAR in maytansinoid conjugation.
Possible Causes and Solutions:
| Parameter | Potential Issue | Recommendation |
| Antibody Quality | Low purity (>95% is recommended). Presence of impurities like BSA can compete for conjugation.[8] | Purify the antibody before conjugation. Ensure accurate concentration measurement. |
| Linker-Payload | Degradation due to improper storage (e.g., moisture). Inaccurate concentration of stock solution. | Use fresh or properly stored linker-payload. Prepare fresh stock solutions. |
| Reaction pH | Suboptimal for the specific linker chemistry (e.g., maleimide hydrolysis at high pH).[8] | Optimize the pH of the conjugation buffer. For SMCC (lysine) chemistry, pH 7-8 is common, while for thiol-maleimide reactions, a pH of 6.5-7.5 is often used.[8][15] |
| Molar Ratio | Insufficient molar excess of the linker-payload. | Titrate the molar ratio of linker-payload to antibody to find the optimal balance between achieving the desired DAR and minimizing aggregation.[8] |
| Disulfide Reduction (for Cysteine Conjugation) | Incomplete reduction of interchain disulfide bonds. | Optimize the concentration of the reducing agent (e.g., DTT or TCEP), as well as the reduction time and temperature.[8][16] |
Issue 2: High Levels of Aggregation
You are observing significant precipitation during the reaction or high molecular weight species in your SEC-HPLC analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ADC aggregation.
Possible Causes and Solutions:
| Factor | Potential Issue | Recommendation |
| Payload/Linker Hydrophobicity | The intrinsic hydrophobicity of the maytansinoid and linker drives aggregation to minimize exposure to the aqueous environment.[2][3][5] | Switch to a more hydrophilic linker containing PEG or charged groups.[11][12][13] |
| Organic Co-solvent | High concentrations of organic solvents (e.g., DMSO, DMA) used to dissolve the linker-payload can denature the antibody.[3][4] | Minimize the volume of co-solvent used. Add the linker-payload solution slowly to the antibody solution with gentle mixing. |
| High DAR | A higher number of conjugated hydrophobic molecules increases the overall hydrophobicity of the ADC.[5] | Target a lower DAR by adjusting the molar ratio of reactants or reaction time. A DAR of 2-4 is often found to have the best therapeutic index.[17] |
| Buffer Conditions | The pH of the buffer is near the antibody's isoelectric point, or the ionic strength is too low.[3][5] | Adjust the buffer pH away from the pI of the antibody. Screen different buffer salts and ionic strengths. |
| Storage Conditions | Improper storage temperature or the presence of stress factors like agitation can lead to aggregation over time.[2] | Optimize the storage buffer with cryoprotectants or stabilizers and store at the appropriate temperature (e.g., -80°C). |
Experimental Protocols
Protocol 1: General Procedure for Maytansinoid (DM1) Conjugation to Antibody Lysine Residues
This protocol describes a general method for conjugating a thiol-containing maytansinoid, DM1, to the lysine residues of a monoclonal antibody using the heterobifunctional linker SMCC.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), pH 7.2-7.4
-
Conjugation Buffer: e.g., 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4
-
SMCC-DM1 linker-payload
-
Organic Solvent: Anhydrous Dimethylacetamide (DMA) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0
-
Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the Conjugation Buffer to remove any primary amine-containing impurities.
-
Adjust the mAb concentration to 5-10 mg/mL.
-
-
Linker-Payload Preparation:
-
Dissolve SMCC-DM1 in a minimal amount of DMA or DMSO to prepare a concentrated stock solution (e.g., 10 mM). This should be done immediately before use.
-
-
Conjugation Reaction:
-
Calculate the volume of the SMCC-DM1 stock solution needed to achieve the desired molar excess over the antibody (e.g., 5-10 fold molar excess).
-
Slowly add the calculated volume of the SMCC-DM1 solution to the antibody solution while gently stirring.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-8 hours with gentle mixing.
-
-
Reaction Quenching (Optional):
-
To quench any unreacted SMCC-DM1, a small amount of quenching solution can be added. However, immediate purification is often sufficient.
-
-
Purification:
-
Purify the ADC from unreacted linker-payload and potential aggregates using an SEC column (e.g., Superdex 200) equilibrated with the final formulation buffer (e.g., PBS).
-
Alternatively, use a TFF system for larger scale purifications.
-
-
Characterization:
Protocol 2: Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC-HPLC)
This protocol outlines a standard method for quantifying the monomer, dimer, and high molecular weight species in an ADC preparation.
Materials and Equipment:
-
HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
ADC sample
-
Molecular weight standards (optional, for column calibration)
Procedure:
-
System Preparation:
-
Equilibrate the HPLC system and the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
-
-
Injection and Data Acquisition:
-
Inject a defined volume of the prepared sample (e.g., 20-100 µL) onto the column.
-
Monitor the elution profile at 280 nm.
-
The monomeric ADC will elute as the main peak, with higher-order aggregates eluting earlier and fragments or small molecules eluting later.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the high molecular weight species, the monomer, and any fragments.
-
Calculate the percentage of each species by dividing its peak area by the total peak area of all species.
-
A high percentage of monomer (>95%) is generally desired.
-
Key Analytical Techniques for Characterization
A summary of essential analytical techniques for troubleshooting and characterizing maytansinoid ADCs.
| Analytical Parameter | Recommended Techniques | Purpose |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS)[4][18][19] | To determine the average number of maytansinoid molecules conjugated to each antibody, which is critical for potency and safety. |
| Aggregation & Fragmentation | Size-Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS), Analytical Ultracentrifugation (AUC)[4][14][18] | To quantify the percentage of monomeric ADC and detect the presence of undesirable high molecular weight aggregates or low molecular weight fragments. |
| Purity and Impurities | RP-HPLC, SEC, Capillary Isoelectric Focusing (cIEF)[4][18] | To assess the overall purity of the ADC preparation and identify any process-related impurities or degradation products. |
| Unconjugated Maytansinoid | RP-HPLC, LC-MS/MS[20][21][22] | To quantify the amount of residual free linker-payload, which is highly cytotoxic and must be removed. |
| Conjugation Site Analysis | Mass Spectrometry (MS/MS) peptide mapping[4] | To identify the specific amino acid residues on the antibody where the maytansinoid is conjugated. |
| Potency | In vitro cell-based cytotoxicity assays[4] | To confirm that the ADC retains its biological activity and can effectively kill target cancer cells. |
References
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. benchchem.com [benchchem.com]
- 9. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 10. hiyka.com [hiyka.com]
- 11. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Collection - Synthesis and Evaluation of Hydrophilic Linkers for AntibodyâMaytansinoid Conjugates - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioprocessintl.com [bioprocessintl.com]
- 17. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmafocusamerica.com [pharmafocusamerica.com]
- 19. adcreview.com [adcreview.com]
- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Overcoming Challenges in ADC Purification: A Case Study [olon-france.com]
Technical Support Center: Managing Neurotoxicity in Maytansinoid Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing neurotoxicity associated with maytansinoid-based antibody-drug conjugates (ADCs) in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of maytansinoid-induced neurotoxicity?
A1: Maytansinoids, such as DM1 and DM4, are potent microtubule-targeted agents.[1] Their primary mechanism of neurotoxicity involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics.[1][2] This interference with microtubules, essential components for axonal transport and structural integrity, leads to axonal degeneration and subsequent peripheral neuropathy.[3]
Q2: What are the most common neurotoxic side effects observed in maytansinoid clinical trials?
A2: The most frequently reported neurotoxic side effect is peripheral neuropathy (PN).[4] This condition typically manifests as sensory symptoms such as numbness, tingling, and pain in a "glove and stocking" distribution, affecting the hands and feet.[5] Motor and autonomic neuropathies can also occur but are generally less common.[6]
Q3: How is the severity of peripheral neuropathy graded in clinical trials?
A3: The severity of peripheral neuropathy is most commonly graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI-CTCAE). This scale ranges from Grade 1 (asymptomatic) to Grade 4 (life-threatening consequences).[7]
Troubleshooting Guides
Issue 1: Unexpectedly High Incidence or Severity of Peripheral Neuropathy
Potential Cause:
-
Patient-specific risk factors (e.g., pre-existing neuropathy, diabetes).
-
Cumulative dose of the maytansinoid ADC.
-
Variability in patient metabolism of the ADC.
Troubleshooting Steps:
-
Review Patient Eligibility: Ensure stringent screening for pre-existing neuropathies or other risk factors at baseline.
-
Monitor Cumulative Dose: Closely track the cumulative dose administered to each patient.
-
Implement Dose Modification Protocols: Follow established dose reduction or delay protocols at the onset of moderate (Grade 2) neuropathy.[8][9]
-
Consider Pharmacogenomic Analysis: If feasible, investigate potential genetic factors influencing drug metabolism and neurotoxicity risk.
Issue 2: Difficulty in Accurately Grading Peripheral Neuropathy
Potential Cause:
-
Subjective nature of patient-reported outcomes.
-
Inter-observer variability among clinicians.
-
Overlap of symptoms with other conditions.
Troubleshooting Steps:
-
Standardized Training: Ensure all clinical staff involved in toxicity assessment are trained on the consistent application of the NCI-CTCAE grading scale.
-
Utilize Patient-Reported Outcome (PRO) Tools: Supplement clinician grading with validated PRO questionnaires to capture the patient's experience of symptoms and their impact on daily life.
-
Objective Neurological Assessments: Incorporate objective neurological examinations, such as nerve conduction studies or quantitative sensory testing, for a more comprehensive assessment, particularly in cases of diagnostic uncertainty.
Issue 3: Ineffective Management of Neuropathic Pain
Potential Cause:
-
Inadequate supportive care measures.
-
Suboptimal pharmacological intervention.
Troubleshooting Steps:
-
Multimodal Supportive Care: Implement a comprehensive supportive care plan that includes patient education on foot care, safety measures to prevent falls, and consideration of non-pharmacological interventions like physical therapy or acupuncture.[6][10]
-
Pharmacological Management: For painful neuropathy, consider the use of duloxetine, which is recommended by ASCO for chemotherapy-induced peripheral neuropathy.[6] Other agents like gabapentin or pregabalin may also be considered.[10]
-
Consult a Neurologist: For severe or refractory cases, a consultation with a neurologist specializing in peripheral neuropathies is recommended.
Quantitative Data
Table 1: Incidence of Peripheral Neuropathy with Maytansinoid ADCs
| Maytansinoid ADC | All-Grade Peripheral Neuropathy Incidence | Grade ≥3 Peripheral Neuropathy Incidence | Reference(s) |
| Ado-trastuzumab emtansine (T-DM1) | 21% - 59% | 2.2% - 11.96% | [11][12] |
| Mirvetuximab soravtansine (DM4-based) | Data suggests ocular toxicity is more prominent | Ocular toxicity is the dose-limiting toxicity | [4] |
Table 2: NCI-CTCAE v5.0 Grading for Peripheral Neuropathy
| Grade | Description |
| 1 | Asymptomatic; clinical or diagnostic observations only; intervention not indicated. |
| 2 | Moderate symptoms; limiting instrumental Activities of Daily Living (ADL). |
| 3 | Severe symptoms; limiting self-care ADL. |
| 4 | Life-threatening consequences; urgent intervention indicated. |
| 5 | Death. |
| [Adapted from NCI-CTCAE v5.0][7] |
Experimental Protocols
In Vitro Neurite Outgrowth Assay for Neurotoxicity Assessment
Objective: To assess the potential of a maytansinoid compound to induce neurotoxicity by measuring its effect on neurite outgrowth in cultured neurons.
Methodology:
-
Cell Culture:
-
Compound Treatment:
-
Incubation:
-
Immunostaining:
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use automated image analysis software to quantify neurite length, number of branches, and cell viability.[18]
-
Compare the results from the compound-treated wells to the vehicle control to determine the concentration-dependent neurotoxic effects.
-
In Vivo Animal Model of Maytansinoid-Induced Peripheral Neuropathy
Objective: To evaluate the in vivo neurotoxic effects of a maytansinoid ADC and assess potential therapeutic interventions.
Methodology:
-
Animal Model:
-
ADC Administration:
-
Administer the maytansinoid ADC intravenously at various dose levels and schedules.
-
-
Behavioral Testing:
-
Perform baseline and periodic behavioral tests to assess sensory and motor function. This can include:
-
Von Frey test: to measure mechanical allodynia.[19]
-
Hot/cold plate test: to assess thermal sensitivity.
-
Rotarod test: to evaluate motor coordination.
-
-
-
Electrophysiology:
-
At the end of the study, perform nerve conduction studies to measure nerve conduction velocity and amplitude, providing a functional assessment of peripheral nerves.[20]
-
-
Histopathology:
-
Collect dorsal root ganglia and sciatic nerves for histopathological analysis.
-
Assess for signs of axonal degeneration and nerve fiber density.[20]
-
Visualizations
Caption: Signaling pathway of maytansinoid-induced neurotoxicity.
Caption: Clinical workflow for managing maytansinoid-induced peripheral neuropathy.
References
- 1. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | A pharmacovigilance study on antibody-drug conjugate (ADC)-related neurotoxicity based on the FDA adverse event reporting system (FAERS) [frontiersin.org]
- 5. bccancer.bc.ca [bccancer.bc.ca]
- 6. Self-Management Strategies for Peripheral Neuropathy: A Breast Cancer Awareness Month Interview With Connie Visovsky, PhD, RN, ACNP, FAAN - Oncology Data Advisor [oncdata.com]
- 7. Peripheral neuropathy | eviQ [eviq.org.au]
- 8. Ado-Trastuzumab Emtansine Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 9. kadcyla-hcp.com [kadcyla-hcp.com]
- 10. Caregiver Support for Chemotherapy-Induced Neuropathy [nuperacare.com]
- 11. Relative Risk of Peripheral Neuropathy With Ado-Trastuzumab Emtansine (T-DM1) Compared to Taxane-Based Regimens in Human Epidermal Growth Factor Receptor 2 (HER2)-Positive Cancers: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Management of neurotoxic reactions induced by antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 14. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons [jove.com]
- 17. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay [moleculardevices.com]
- 19. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Animal Models of Peripheral Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bystander Killing Effect of Maytansinoid ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the bystander killing effect of maytansinoid antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the bystander killing effect and why is it important for maytansinoid ADCs?
The bystander killing effect is a phenomenon where an ADC, after being internalized by an antigen-positive (Ag+) cancer cell, releases its cytotoxic payload which then diffuses out and kills neighboring antigen-negative (Ag-) tumor cells.[][2][3] This is particularly crucial in the context of heterogeneous tumors where not all cells express the target antigen.[3][4] For maytansinoid ADCs, which are potent microtubule inhibitors, an effective bystander effect can lead to a more profound anti-tumor response by eradicating a wider range of cancer cells within the tumor microenvironment.[5][6]
Q2: What are the key molecular mechanisms driving the bystander effect of maytansinoid ADCs?
The bystander effect of maytansinoid ADCs is primarily driven by the following sequence of events:
-
ADC Internalization: The ADC binds to the target antigen on the surface of an Ag+ cancer cell and is internalized, typically through endocytosis.[][7][8]
-
Lysosomal Trafficking and Payload Release: The ADC is trafficked to the lysosome where the antibody is degraded.[][8] For ADCs with cleavable linkers, the linker is cleaved by lysosomal enzymes (e.g., cathepsins), releasing the maytansinoid payload.[][7]
-
Payload Diffusion: The released maytansinoid metabolite, if sufficiently membrane-permeable, can diffuse out of the Ag+ cell.[][8][9]
-
Killing of Bystander Cells: The diffused payload can then enter neighboring Ag- cells and exert its cytotoxic effect by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[][5][6]
Q3: Which factors influence the efficiency of the maytansinoid ADC bystander effect?
Several factors critically influence the extent of bystander killing:
-
Linker Chemistry: Cleavable linkers (e.g., peptide-based, disulfide) are generally required to release the payload in a form that can diffuse out of the cell.[][7] The stability of the linker is also crucial; it must be stable in circulation but readily cleaved within the tumor cell.[5][7] Non-cleavable linkers, like the one in ado-trastuzumab emtansine, release a charged metabolite that cannot efficiently cross cell membranes, resulting in a minimal bystander effect.[2][9]
-
Payload Properties: The physicochemical properties of the released maytansinoid metabolite are paramount. For effective bystander killing, the payload should be neutral, non-charged, and possess a degree of lipophilicity to facilitate membrane permeability.[][8] However, excessive hydrophobicity can lead to aggregation and off-target toxicity.[]
-
Antigen Expression Levels: A higher density of Ag+ cells in the tumor can lead to a greater overall release of the payload, thereby enhancing the bystander effect on surrounding Ag- cells.[2]
-
Drug-to-Antibody Ratio (DAR): A higher DAR can potentially lead to a greater intracellular concentration of the released payload, which may enhance the bystander effect. However, high DARs can also lead to ADC aggregation and increased systemic toxicity.[10]
Troubleshooting Guides
Problem 1: My maytansinoid ADC shows low or no bystander killing in our in vitro co-culture assay.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Payload Release | Verify that your ADC utilizes a cleavable linker. If using a peptide linker, ensure the target cells express the necessary proteases (e.g., cathepsin B).[][11] Consider using a different type of cleavable linker (e.g., disulfide) to see if payload release is improved. |
| Released Payload is Not Membrane Permeable | The released maytansinoid metabolite may be charged or too polar to cross the cell membrane. This is a known limitation of ADCs with non-cleavable linkers like SMCC.[2][9][12] Modifying the maytansinoid payload to increase its hydrophobicity can enhance bystander killing.[9] |
| Insufficient Incubation Time | The bystander effect is a time-dependent process.[2] Extend the incubation time of your co-culture assay (e.g., up to 144 hours) to allow for sufficient payload release, diffusion, and killing of bystander cells.[13] |
| Low Ratio of Antigen-Positive Cells | The bystander effect is dependent on the density of Ag+ cells.[2] Increase the proportion of Ag+ cells in your co-culture to enhance the concentration of released payload in the microenvironment. |
| Payload Efflux by MDR Pumps | The bystander cells might be expressing multidrug resistance (MDR) pumps that actively efflux the maytansinoid payload.[14] You can test this by co-incubating with an MDR inhibitor like cyclosporin A.[14] |
Problem 2: We are observing significant toxicity in our antigen-negative control wells in a monoculture setting.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Premature Payload Release | The linker may be unstable in the culture medium, leading to the release of free payload that is non-specifically toxic. Evaluate the stability of your ADC in culture medium over time. Consider using a more stable linker.[5][9] |
| Non-specific ADC Uptake | Antigen-negative cells might be taking up the ADC through non-specific mechanisms like pinocytosis.[5] Ensure your control cell line has no detectable level of the target antigen. Use an isotype control ADC to assess non-specific uptake and toxicity. |
| Free Payload Contamination | The ADC preparation may be contaminated with unconjugated maytansinoid. Purify the ADC using methods like size-exclusion chromatography to remove any free drug. |
Quantitative Data Summary
Table 1: In Vitro Bystander Killing Effect of Different Maytansinoid ADCs
| ADC Construct | Linker Type | Target Cells (Ag+) | Bystander Cells (Ag-) | Key Finding | Reference |
| 6a, 6b, 6c | Peptide-cleavable, self-immolative | HCC827 | MCF-7 | Required ~400 Ag+ cells to kill 50% of Ag- cells, showing ~3-fold greater bystander killing than 6d and 1a. | [9] |
| 6d, 1a | Peptide-cleavable, self-immolative | HCC827 | MCF-7 | Required ~1250 Ag+ cells to kill 50% of Ag- cells. | [9] |
| Anti-CanAg ADC | d-Ala-l-Ala dipeptide | HT-29 (heterogeneous) | N/A (in vivo) | More efficacious in heterogeneous xenografts than disulfide-linked maytansinoid ADCs. | [15] |
| T-vc-MMAE | Valine-citrulline (cleavable) | N87 (HER2+) | GFP-MCF7 (HER2-) | Increased bystander killing with an increasing fraction of N87 cells. IC50 on N87 ~0.1 nM; on MCF7 ~350 nM. | [2] |
| cAC10-vcMMAE | Valine-citrulline (cleavable) | Karpas 299 (CD30+) | CD30- cells (in vivo) | Demonstrated potent bystander killing of neighboring CD30- cells. | [4] |
| cAC10-vcMMAF | Valine-citrulline (cleavable) | Karpas 299 (CD30+) | CD30- cells (in vivo) | Failed to mediate bystander killing in vivo due to lower membrane permeability of MMAF. | [4] |
| DS-8201a | Cleavable | HER2+ cells | HER2- cells | Showed significant bystander killing of HER2- cells in co-culture and in vivo. | [] |
| T-DM1 | Thioether (non-cleavable) | HER2+ cells | HER2- cells | Did not exhibit a bystander effect. | [][16] |
Experimental Protocols
Protocol 1: In Vitro Co-Culture Bystander Effect Assay
This protocol is adapted from methodologies described in the literature.[2][13][16]
Objective: To quantify the bystander killing of antigen-negative (Ag-) cells by a maytansinoid ADC in the presence of antigen-positive (Ag+) cells.
Materials:
-
Ag+ cell line (e.g., HER2-positive SK-BR-3)
-
Ag- cell line expressing a fluorescent protein (e.g., GFP-MCF7) for easy identification
-
Maytansinoid ADC
-
Isotype control ADC
-
Cell culture medium and supplements
-
96-well plates
-
Plate reader with fluorescence capabilities or a high-content imaging system
Procedure:
-
Cell Seeding:
-
Seed a fixed number of Ag- cells (e.g., 5,000 cells/well) into a 96-well plate.
-
In the same wells, seed a variable number of Ag+ cells to create different Ag+:Ag- ratios (e.g., 1:10, 1:4, 1:1, 4:1, 9:1).
-
Include control wells with only Ag+ cells and only Ag- cells.
-
-
ADC Treatment:
-
After allowing the cells to adhere overnight, treat the wells with a serial dilution of the maytansinoid ADC. The concentration range should be chosen to effectively kill the Ag+ cells while having minimal direct toxicity on the Ag- cells in monoculture.[2]
-
Include wells treated with an isotype control ADC and vehicle-only wells.
-
-
Incubation:
-
Incubate the plate for an extended period (e.g., 72-144 hours) to allow for the bystander effect to occur.[13]
-
-
Quantification of Bystander Killing:
-
At the end of the incubation period, quantify the viability of the Ag- (GFP-positive) cells using a fluorescence plate reader or by imaging and counting the fluorescent cells.
-
Normalize the fluorescence intensity of the treated wells to the vehicle-treated control wells containing the same ratio of cells to determine the percentage of bystander cell viability.
-
Protocol 2: Conditioned Medium Transfer Assay
This assay helps to determine if the cytotoxic bystander effect is mediated by a secreted, stable metabolite.[16]
Objective: To assess whether the medium from ADC-treated Ag+ cells can induce cytotoxicity in Ag- cells.
Materials:
-
Ag+ and Ag- cell lines
-
Maytansinoid ADC
-
Cell culture medium
-
96-well plates
-
Centrifuge and filters (0.22 µm)
Procedure:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture plate and treat with the maytansinoid ADC at a cytotoxic concentration for 48-72 hours.
-
Collect the culture supernatant.
-
Centrifuge the supernatant to remove cell debris and filter it through a 0.22 µm filter to sterilize and remove any remaining cells. This is the "conditioned medium".
-
-
Treatment of Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the prepared conditioned medium.
-
Include control wells treated with medium from untreated Ag+ cells and fresh medium containing the ADC at the same concentration.
-
-
Incubation and Viability Assessment:
-
Incubate the Ag- cells for 48-72 hours.
-
Assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.
-
Visualizations
Caption: Mechanism of maytansinoid ADC bystander killing.
Caption: Experimental workflow for a co-culture bystander assay.
Caption: Troubleshooting flowchart for low bystander killing.
References
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Development of Anilino-Maytansinoid ADCs that Efficiently Release Cytotoxic Metabolites in Cancer Cells and Induce High Levels of Bystander Killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
Technical Support Center: Process Refinement for Large-Scale Synthesis of Maytansinol Derivatives
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of maytansinol derivatives and their conjugation into antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis, purification, and characterization of this compound derivatives and ADCs.
Synthesis & Conjugation
Q1: We are observing significant side product formation during the C3-acylation of this compound. What are the common side reactions and how can we minimize them?
A1: The C3-acylation of this compound is often complicated by the molecule's sensitive functional groups. Common side reactions include dehydration of the C4-C5 carbinolamine, leading to a new double bond, and acylation of the oxazinanone nitrogen.[1][2]Troubleshooting Strategies:
-
Choice of Acylating Agent: Aliphatic acyl chlorides tend to produce the desired C3-ester with a lower tendency for dehydration compared to aromatic acyl chlorides like benzoyl chloride.[1][2]
-
Coupling Reagents: Using carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can reduce the formation of dehydrated products, although it may require longer reaction times (18-24 hours).[1][2] While dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) can be effective, excess DCC can lead to purification challenges due to the dicyclohexylurea (DCU) byproduct.[1][2]
-
Reaction Conditions: Lowering the reaction temperature can sometimes reduce side product formation, but may also lead to very low yields.[1][2] The choice of solvent and base is also critical; for example, using pyridine as a solvent has been shown to yield the desired product, albeit in modest yields.[1][2]
Q2: Our maytansinoid-ADC is aggregating during conjugation and purification. What causes this and how can we prevent it?
A2: Aggregation is a frequent issue, primarily driven by the hydrophobicity of the maytansinoid payload.[3] When multiple hydrophobic molecules are conjugated to the antibody surface, they can create patches that promote intermolecular interactions, leading to aggregation.[3]Troubleshooting Strategies:
-
Control the Drug-to-Antibody Ratio (DAR): A high DAR increases surface hydrophobicity. Consider reducing the molar ratio of the linker-payload to the antibody during conjugation to target a lower average DAR.[3]
-
Use Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene glycol (PEG), can significantly mitigate aggregation by shielding the hydrophobic payload.[3][4]
-
Optimize Buffer Conditions: Suboptimal pH and high salt concentrations can promote aggregation. It is crucial to screen different buffer systems to identify conditions that maintain ADC solubility and stability.[3]
-
Minimize Organic Solvents: While organic co-solvents are often necessary to dissolve the linker-payload, their concentration should be minimized. Ensure rapid and efficient mixing when adding the payload solution to the aqueous antibody solution to avoid localized high concentrations that can induce aggregation.[3]
-
Immobilize the Antibody: Performing the conjugation reaction with the antibody immobilized on a solid support can prevent aggregation by keeping the individual antibody molecules physically separated.[3]
Q3: We are struggling with low and inconsistent Drug-to-Antibody Ratios (DAR). What are the potential causes and solutions?
A3: Achieving a consistent and optimal DAR is critical for the efficacy and safety of an ADC. Low or variable DAR can stem from several factors.Troubleshooting Strategies:
-
Inefficient Conjugation: Suboptimal reaction conditions, including pH, temperature, or reaction time, can lead to incomplete conjugation.[3] Systematically optimize these parameters to drive the reaction to completion.
-
Incorrect Stoichiometry: Ensure the molar ratio of the linker-payload to the antibody is accurate and controlled. Inaccurate protein concentration or payload mass can lead to variability.
-
Antibody Modification State: Inconsistency in the number of available conjugation sites (e.g., lysine residues or reduced cysteines) on the antibody can lead to batch-to-batch variability. Ensure consistent antibody production and pre-conjugation processing.
-
Analytical Method Variability: The method used for DAR determination (e.g., UV/Vis spectroscopy, Mass Spectrometry, SEC) has inherent variability.[3][5] Ensure your analytical method is properly validated for accuracy and precision.[3]
Purification & Analysis
Q4: What are the best methods for purifying this compound from the reaction mixture after cleaving it from a natural source like Ansamitocin P-3?
A4: After liberating this compound from its ester precursor, purification is essential to remove side products and unreacted starting material. A common and effective laboratory-scale method is normal-phase column chromatography. For instance, a gradient of 1-10% methanol in dichloromethane (DCM) has been successfully used to isolate this compound with high purity, achieving yields around 70%.[6] Crystallization can also be employed as a purification strategy.[6]Q5: What is a standard purification workflow for a maytansinoid ADC after conjugation?
A5: A typical platform purification process for ADCs mirrors that of monoclonal antibodies, designed to remove unconjugated antibody, excess linker-payload, and aggregates.- Capture Step: Protein A affinity chromatography is the standard initial capture step. It selectively binds the antibody, allowing unconjugated payload and other impurities to be washed away.
- Polishing Steps: Subsequent polishing steps are used to remove remaining impurities like aggregates and host cell proteins. These often include:
- Hydrophobic Interaction Chromatography (HIC): This technique is effective at separating ADC species with different DARs and removing aggregates.
- Ion-Exchange Chromatography (IEX): Used to remove charged variants and other impurities.
- Final Formulation: The final step is typically tangential flow filtration (TFF) for buffer exchange into the final formulation and concentration of the ADC product.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and characterization of this compound derivatives.
Table 1: Influence of Reaction Conditions on C3-Acylation of this compound
| Entry | Acylating Agent | Coupling Reagent/Base | Time (h) | Product Distribution (%) |
| 1 | Benzoyl Chloride | Et3N / 4-Pyrrolidinopyridine | 4 | Mixture of multiple products[2] |
| 2 | Benzoyl Chloride | Pyridine (solvent) | 24 | ~25% desired C3-ester (4a)[2] |
| 3 | Benzoic Acid | DCC / DMAP | 3-4 | Preferential formation of C3-ester (4a-c)[2] |
| 4 | Benzoic Acid | EDC | 18-24 | Reduced formation of dehydrated products[1][2] |
Data synthesized from studies on this compound acylation, highlighting the impact of reagents on product outcomes.[1][2]
Table 2: Analytical Characterization of this compound Derivatives
| Compound | Technique | Parameter | Value |
| This compound (1b) | HPLC | Retention Time | 3.10 min[7] |
| Dehydrated Product (3) | HPLC | Retention Time | 4.08 min[7] |
| C3-Benzoyl Ester (4a) | HPLC | Retention Time | 5.20 min[7] |
| Dehydrated C3-Ester (5a) | HPLC | Retention Time | 6.90 min[7] |
| N,O-Diacylated Product (6a) | HPLC | Retention Time | 7.20 min[7] |
| Dehydrated N,O-Diacylated (7a) | HPLC | Retention Time | 9.40 min[7] |
| Maytansinoid ADC (huC242-DM4) | ESI-MS | Deconvoluted Mass | Provides DAR distribution[5] |
| Free DM1 in Human Serum | LC-MS/MS | LLOQ | 0.100 ng/mL[8] |
LLOQ: Lower Limit of Quantification. HPLC conditions as described in the cited literature.[5][7][8]
Experimental Protocols
Protocol 1: Scaled Preparation of this compound from Ansamitocin P-3 (AP-3)
This protocol describes the cleavage of the C3-ester from AP-3 using an organometallic reagent to yield this compound.[6]
-
Reaction Setup: Dissolve Ansamitocin P-3 (e.g., 250 mg) in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (Nitrogen or Argon) and cool the solution to a temperature between -40°C and -15°C.
-
Reagent Addition: Slowly add an organometallic reagent, such as Methylmagnesium Bromide (MeMgBr), to the cooled solution. The reaction progress should be monitored by a suitable analytical method like HPLC or TLC.
-
Quenching: Once the reaction is complete (typically 1-4 hours), quench the reaction by the slow addition of a suitable reagent like acetone, followed by an aqueous workup with a saturated ammonium chloride solution.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude this compound using normal-phase column chromatography, eluting with a gradient of 1-10% methanol in DCM.
-
Characterization: Confirm the identity and purity of the isolated this compound using standard analytical techniques (¹H NMR, LC-MS). An expected yield is approximately 70%.[6]
Protocol 2: General Procedure for Maytansinoid-ADC Synthesis (Thiol-Linker Chemistry)
This protocol outlines a general workflow for conjugating a thiol-containing maytansinoid (e.g., DM1) to a monoclonal antibody via a maleimide linker.
-
Antibody Preparation: Dialyze the monoclonal antibody into a suitable conjugation buffer (e.g., phosphate buffer, pH 7.0-7.5).
-
Antibody Reduction (for Cysteine Conjugation): To conjugate to native interchain disulfide bonds, partially reduce the antibody with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The amount of reducing agent will determine the number of available thiol groups for conjugation.
-
Linker-Payload Preparation: Dissolve the maleimide-containing linker-payload (e.g., SMCC-DM1) in an organic co-solvent like dimethyl sulfoxide (DMSO).
-
Conjugation: Add the linker-payload solution to the reduced antibody solution with gentle mixing. A typical molar excess of payload is 5-10 fold over the antibody. Allow the reaction to proceed for 2-4 hours at room temperature or 4°C.
-
Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purification: Purify the ADC from unconjugated payload and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Characterize the final ADC for purity, aggregation (by SEC), and average DAR (by Mass Spectrometry or UV-Vis spectroscopy).
Visualizations: Workflows and Logic Diagrams
Diagram 1: General Workflow for Maytansinoid ADC Synthesis
Caption: General experimental workflow for the synthesis of a maytansinoid ADC.
Diagram 2: Troubleshooting Logic for ADC Aggregation
Caption: A decision tree for troubleshooting maytansinoid ADC aggregation issues.
Diagram 3: Common Side Reactions in this compound C3-Acylation
Caption: Common reaction pathways during the C3-acylation of this compound.
References
- 1. air.unimi.it [air.unimi.it]
- 2. This compound Derivatives: Side Reactions as a Chance for New Tubulin Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2020180709A1 - Preparation of this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Challenges in Maytansinoid ADC Formulation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the formulation of maytansinoid antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and formulation of maytansinoid ADCs.
Problem 1: ADC Aggregation During or After Conjugation
Question: My maytansinoid ADC is showing significant aggregation after the conjugation reaction. What are the potential causes and how can I resolve this?
Answer: Aggregation is a common challenge in the development of ADCs, particularly with hydrophobic payloads like maytansinoids.[1][2] It can occur at various stages, including during the conjugation reaction, purification, and storage.[1] The conjugation of hydrophobic payloads to the antibody surface increases the tendency for aggregation by creating hydrophobic patches that can interact with similar patches on other ADC molecules.[1]
| Potential Cause | Recommended Solution |
| High Drug-to-Antibody Ratio (DAR) | A high number of hydrophobic maytansinoid molecules per antibody can lead to aggregation.[1][3] Consider reducing the molar ratio of the linker-payload to the antibody during the conjugation reaction to target a lower average DAR.[1] Maytansinoid-conjugated ADCs with a DAR lower than 6 have shown better tolerability and lower clearance rates.[3][4][5] |
| Hydrophobic Nature of the Payload/Linker | The inherent hydrophobicity of maytansinoids like DM1 and DM4 is a significant contributor to aggregation.[1] The use of more hydrophilic linkers, such as those containing polyethylene glycol (PEG), can help to mitigate this issue.[1] |
| Unfavorable Buffer Conditions | Suboptimal buffer conditions, including pH and salt concentration, can lead to aggregation.[1][3] Operating near the isoelectric point of the antibody can reduce solubility and promote aggregation.[3] It is important to screen different buffers and pH conditions to find the optimal formulation for your specific ADC. |
| Presence of Organic Solvents | Organic co-solvents (e.g., DMSO, DMA) used to dissolve the hydrophobic linker-payload can induce aggregation.[1][3] It is recommended to minimize the amount of organic solvent and ensure rapid and efficient mixing when adding the linker-payload to the antibody solution.[1] |
| Elevated Temperature | Higher temperatures can induce protein unfolding and aggregation.[3] Performing the conjugation reaction at a lower temperature, such as 4°C, may help control the reaction rate and minimize aggregation.[3] |
Problem 2: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
Question: I am observing a lower than expected or inconsistent DAR in my ADC preparation. What could be the issue?
Answer: Achieving the desired and consistent DAR is critical for the efficacy and safety of an ADC. Several factors can contribute to low or variable DAR.
| Potential Cause | Recommended Solution |
| Inefficient Conjugation Reaction | Suboptimal reaction conditions such as pH, temperature, or reaction time can result in incomplete conjugation.[1] Optimize these parameters to ensure the reaction goes to completion. The conjugation reaction is typically performed at a pH between 4 and 9.[6] |
| Incorrect Stoichiometry | Inaccurate determination of antibody or linker-payload concentration will lead to incorrect molar ratios in the conjugation reaction. Ensure accurate concentration measurements of all starting materials. |
| Linker-Payload Instability | The linker-payload may be unstable under the reaction or storage conditions, leading to degradation before conjugation. Ensure proper storage and handling of the linker-payload. |
| Analytical Method Variability | The method used to determine the DAR can have inherent variability.[1] Techniques like UV-Vis spectroscopy, Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry are commonly used.[1] Ensure your analytical method is validated and robust. |
Problem 3: ADC Instability During Storage
Question: My purified maytansinoid ADC shows acceptable purity and aggregation levels initially, but it becomes unstable and aggregates over time during storage. How can I improve its long-term stability?
Answer: Long-term stability is crucial for the viability of an ADC therapeutic. Formulation optimization is key to preventing aggregation and degradation during storage.[3]
| Potential Cause | Recommended Solution |
| Suboptimal Formulation Buffer | The buffer composition, including pH and excipients, is critical for long-term stability. A thorough formulation screening study should be performed to identify the optimal buffer system. |
| Freeze-Thaw Stress | Repeated freeze-thaw cycles can induce aggregation.[2][3] Aliquot the ADC into single-use vials to avoid multiple freeze-thaw cycles. |
| Inadequate Storage Temperature | Storing the ADC at an inappropriate temperature can lead to instability. Store the ADC at the recommended temperature, typically 2-8°C for liquid formulations or frozen at -20°C or -80°C.[3] |
| Lack of Stabilizing Excipients | Excipients can help stabilize the ADC during storage. Sugars like sucrose and trehalose are effective cryoprotectants and lyoprotectants.[3] Polysorbates (e.g., Polysorbate 20 or 80) are surfactants that can minimize aggregation at interfaces. Amino acids can also act as stabilizers.[3] |
| Hydrolysis of the Linker | Some linkers may be susceptible to hydrolysis, leading to premature drug release. For ADCs with linkers sensitive to pH, maintaining an optimal pH in the formulation is critical.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is aggregation a major concern for maytansinoid ADCs?
A1: Aggregation of ADCs is a critical quality attribute that can impact both safety and efficacy. Aggregated ADCs can be immunogenic and may exhibit altered pharmacokinetic properties, leading to faster clearance from circulation.[1][8] This rapid clearance can reduce the therapeutic efficacy and increase the potential for off-target toxicity.[1] The hydrophobic nature of maytansinoids like DM1 and DM4 significantly contributes to the propensity of these ADCs to aggregate.[1]
Q2: What is the role of the linker in maytansinoid ADC formulation and stability?
A2: The linker plays a crucial role in the stability and efficacy of an ADC.[1] It connects the cytotoxic payload to the antibody and is designed to be stable in circulation but to release the payload upon internalization into the target cancer cell.[1][9] Linker stability is critical to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.[1] For maytansinoid ADCs, both non-cleavable (e.g., SMCC) and cleavable (e.g., disulfide-based) linkers are used.[10][11] The choice of linker can also influence the physicochemical properties of the ADC, including its propensity to aggregate. The use of more hydrophilic linkers, such as those containing PEG, can help mitigate aggregation.[1]
Q3: What are the common off-target toxicities associated with maytansinoid ADCs and how can they be mitigated?
A3: Maytansinoid ADCs can cause off-target toxicities, which are often related to the premature release of the payload in circulation.[1][2] Common toxicities associated with DM1 include hepatotoxicity and thrombocytopenia.[1][2] Ocular toxicity has been reported for DM4-containing ADCs.[1]
Mitigation Strategies:
-
Linker Stability: Using more stable linkers to minimize premature payload release is a key strategy.[1]
-
Hydrophilicity: Increasing the hydrophilicity of the ADC, for example by using PEGylated linkers, can reduce non-specific uptake and improve the safety profile.[1]
-
Payload Modification: Engineering the payload to be a poorer substrate for efflux pumps like P-glycoprotein (MDR1) can help overcome resistance and potentially reduce certain toxicities.[1][12]
-
Fc Domain Silencing: Modifying the Fc region of the antibody can reduce off-target uptake mediated by Fc receptors on immune cells.[1]
Q4: What are the key analytical techniques for characterizing maytansinoid ADCs?
A4: A variety of analytical techniques are essential for the characterization of maytansinoid ADCs to ensure their quality, consistency, and safety.[1]
| Analytical Parameter | Recommended Techniques |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)[1][13] |
| Aggregation | Size-Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS)[1] |
| Purity and Impurities | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), SEC, Capillary Isoelectric Focusing (cIEF)[1] |
| Conjugation Site Analysis | Mass Spectrometry (MS/MS) peptide mapping[1] |
| Potency | In vitro cell-based cytotoxicity assays[1] |
| Unconjugated Drug | Enzyme-Linked Immunosorbent Assay (ELISA), Capillary Electrophoresis (CE), High-Performance Liquid Chromatography (HPLC)[13] |
Q5: What are the challenges associated with the lyophilization of maytansinoid ADCs?
A5: Lyophilization, or freeze-drying, is often used to improve the long-term stability of ADC formulations.[7][14] However, the process itself can introduce stresses that may lead to aggregation, denaturation, or degradation of the ADC.[15][16] Specific challenges include:
-
Cryo-concentration: As the formulation freezes, solutes, including the ADC, become concentrated, which can promote aggregation.[15]
-
pH shifts: The crystallization of buffer components during freezing can cause significant shifts in pH, potentially destabilizing the ADC.[15]
-
Interfacial stress: The large surface area of ice crystals can induce denaturation.[15]
-
Vial "fogging": A phenomenon where the lyophilized product is deposited along the inner wall of the vial, which can be more prevalent with ADC formulations.[14]
To overcome these challenges, careful selection of cryoprotectants (e.g., sucrose, trehalose) and optimization of the lyophilization cycle (freezing, primary drying, and secondary drying) are essential.[3]
Data Presentation
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Properties
| DAR | In Vitro Potency | Pharmacokinetics (Clearance) | Liver Accumulation (%ID/g) | Therapeutic Index |
| Low (~2-4) | Increases with DAR[4][5] | Comparable, lower clearance[4][5][17] | 7-10%[4][5][17] | Better[4][5][17] |
| High (~9-10) | Highest[4][5] | Rapid clearance[4][5][17] | 24-28%[4][5][17] | Reduced[4][5][17] |
%ID/g = percentage injected dose per gram
Experimental Protocols
Protocol 1: General Procedure for Maytansinoid ADC Synthesis via Lysine Conjugation
This protocol provides a general workflow for the synthesis of a maytansinoid ADC using a non-cleavable linker (e.g., SMCC) to conjugate a thiol-containing maytansinoid (e.g., DM1) to lysine residues on a monoclonal antibody.
-
Antibody Preparation:
-
Buffer exchange the monoclonal antibody into a suitable conjugation buffer (e.g., phosphate buffer, pH 7.5-8.0).
-
Adjust the antibody concentration to the desired level (e.g., 5-10 mg/mL).
-
-
Linker-Payload Preparation:
-
Dissolve the linker-payload (e.g., SMCC-DM1) in an organic co-solvent (e.g., DMA or DMSO) to a final concentration of 1-10 mM.
-
-
Conjugation Reaction:
-
Add the linker-payload solution to the antibody solution at a specific molar ratio to achieve the target DAR.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle mixing for a defined period (e.g., 2-4 hours).
-
-
Purification:
-
Remove unreacted linker-payload and aggregates using Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[1]
-
The purified ADC is collected in the desired formulation buffer.
-
-
Characterization:
-
Determine the final protein concentration, DAR, aggregation levels, and purity using appropriate analytical techniques as listed in the FAQ section.
-
Protocol 2: Troubleshooting Aggregation using Size-Exclusion Chromatography (SEC)
This protocol outlines a typical SEC method for analyzing ADC aggregation.
-
Sample Preparation:
-
Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
-
Instrument Setup:
-
Equilibrate the SEC column (e.g., TSKgel G3000SWxl) with the mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Set the flow rate (e.g., 0.5-1.0 mL/min) and detection wavelength (e.g., 280 nm).
-
-
Sample Injection:
-
Inject a defined volume of the prepared sample (e.g., 20-100 µL).
-
-
Data Acquisition:
-
Monitor the chromatogram for peaks corresponding to the monomer, aggregates (high molecular weight species), and fragments (low molecular weight species).
-
-
Data Analysis:
-
Integrate the peak areas to quantify the percentage of monomer, aggregates, and fragments.
-
Mandatory Visualizations
Caption: A general experimental workflow for the synthesis of a maytansinoid ADC.
Caption: Troubleshooting logic for maytansinoid ADC aggregation.
Caption: General mechanism of action for a maytansinoid ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibody-maytansinoid conjugates are activated in targeted cancer cells by lysosomal degradation and linker-dependent intracellular processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vial "fogging" in lyophilized ADC products: Causes and mitigation strategies - American Chemical Society [acs.digitellinc.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. researchgate.net [researchgate.net]
Mitigating aggregation issues with maytansinoid-conjugated antibodies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with maytansinoid-conjugated antibodies.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in maytansinoid-conjugated ADCs?
A1: Aggregation of maytansinoid-conjugated antibody-drug conjugates (ADCs) is a common challenge stemming from the increased hydrophobicity of the antibody surface after conjugation.[][2] The primary drivers of aggregation include:
-
High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic maytansinoid molecules per antibody increases surface hydrophobicity, promoting intermolecular interactions and aggregation.[2][3][4]
-
Hydrophobic Nature of Payload and Linker: Maytansinoids, such as DM1 and DM4, are inherently hydrophobic, which significantly contributes to the propensity for aggregation.[2]
-
Unfavorable Buffer Conditions: Suboptimal pH, particularly near the isoelectric point of the antibody, and inappropriate ionic strength can reduce ADC solubility and promote aggregation.[2][3]
-
Presence of Organic Solvents: Residual organic co-solvents (e.g., DMSO) used to dissolve the linker-payload can induce aggregation if not adequately removed.[2][3]
-
Environmental Stress: Exposure to elevated temperatures, repeated freeze-thaw cycles, and mechanical stress (e.g., shaking or agitation) can lead to protein unfolding and aggregation.[3][5]
Q2: How can I detect and quantify aggregation in my maytansinoid-ADC sample?
A2: A combination of analytical techniques is recommended for the accurate detection and quantification of ADC aggregates.[5] The most common methods include:
-
Size Exclusion Chromatography (SEC): This is the industry-standard method for quantifying aggregate species based on their hydrodynamic volume.[4]
-
SEC with Multi-Angle Light Scattering (SEC-MALS): This advanced technique couples SEC with MALS to determine the absolute molar mass of the monomer and aggregate species, providing a more detailed characterization.[3][4][6]
-
Analytical Ultracentrifugation (AUC): Specifically, sedimentation velocity AUC (SV-AUC) is a powerful method to characterize the size distribution of macromolecules in solution and can resolve different aggregate species.[3][6]
Troubleshooting Guides
Issue 1: High levels of aggregation observed immediately after the conjugation reaction.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| High Drug-to-Antibody Ratio (DAR) | Reduce the molar ratio of the linker-payload to the antibody during the conjugation reaction to achieve a lower average DAR. Maytansinoid-conjugated ADCs with a DAR lower than 6 have shown better tolerability.[3] |
| Hydrophobic Nature of Payload/Linker | Consider using more hydrophilic linkers, such as those containing polyethylene glycol (PEG), to decrease the overall hydrophobicity of the ADC.[][2][4] |
| Unfavorable Buffer Conditions | Optimize the pH of the conjugation buffer to ensure it is not near the antibody's isoelectric point.[3] Ensure the ionic strength is sufficient to maintain solubility. |
| High Concentration of Organic Co-solvent | Minimize the percentage of organic solvent (e.g., DMSO) in the reaction mixture.[3] Ensure rapid and efficient mixing when adding the linker-payload solution to the antibody.[2] |
| Elevated Reaction Temperature | Perform the conjugation reaction at a lower temperature, for example, at 4°C, to minimize protein unfolding and aggregation.[3] |
| Antibody-Antibody Interactions during Conjugation | Consider immobilizing the antibody on a solid support during the conjugation step. This "lock-release" approach physically separates the antibodies, preventing aggregation at the source.[3][4][7] |
Issue 2: Increased aggregation observed after the purification step.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Stress from Chromatography Resin | Optimize the chromatography method to minimize secondary interactions between the ADC and the resin. Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC) are commonly used for ADC purification.[3] |
| Stress from Tangential Flow Filtration (TFF) | Optimize TFF parameters to reduce shear stress, which can cause protein denaturation and aggregation.[4] |
| Suboptimal Buffer Composition | Ensure the purification and final formulation buffers have a pH that is optimal for your ADC's stability and sufficient ionic strength. |
Issue 3: Aggregation occurs during long-term storage.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inadequate Formulation | Optimize the formulation by adding stabilizing excipients. |
| Improper Storage Temperature | Store the ADC at the recommended temperature, typically 2-8°C for liquid formulations or frozen at -20°C or -80°C.[3] Avoid using frost-free freezers due to their temperature cycling.[5] |
| Repeated Freeze-Thaw Cycles | Aliquot the ADC into single-use vials after purification to avoid repeated freeze-thaw cycles.[3][5] |
| Light Exposure | Protect the ADC from light, especially if the payload or linker is photosensitive, by storing it in dark vials.[5] |
Formulation Strategies to Mitigate Aggregation
The addition of appropriate excipients to the final formulation is a critical step in ensuring the long-term stability of maytansinoid-conjugated ADCs.[]
| Excipient Class | Example(s) | Typical Concentration | Mechanism of Action |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01% - 0.1% (w/v)[5] | Prevent surface-induced aggregation and shield hydrophobic regions on the ADC surface.[][5][8] |
| Sugars/Polyols | Sucrose, Trehalose | 1% - 10% (w/v)[5] | Act as cryoprotectants and stabilizers by forming a glassy matrix that restricts protein mobility and prevents unfolding.[3][5] |
| Amino Acids | Arginine, Proline, Glycine | 50 - 250 mM[5] | Increase solubility and suppress aggregation.[3][5] |
| Buffers | Histidine, Citrate | 10 - 50 mM[5] | Maintain an optimal pH for stability, away from the ADC's isoelectric point.[5] |
Experimental Protocols
Protocol 1: Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC)
This protocol outlines a general method for analyzing the aggregation of maytansinoid-conjugated ADCs using SEC.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
ADC sample
2. Method:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates. Calculate the percentage of each species relative to the total peak area.
Caption: Workflow for analyzing ADC aggregation by SEC.
Protocol 2: General Workflow for Maytansinoid ADC Synthesis
This protocol provides a general workflow for conjugating a thiol-containing maytansinoid (e.g., DM1) to the lysine residues of a monoclonal antibody using a non-cleavable linker (e.g., SMCC).
1. Antibody Preparation:
-
Buffer exchange the monoclonal antibody into a suitable conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5).
-
Adjust the antibody concentration to 5-10 mg/mL.
2. Conjugation Reaction:
-
Dissolve the SMCC linker and the maytansinoid derivative (e.g., DM1) in an organic solvent like DMSO.
-
Slowly add the linker-payload solution to the antibody solution with gentle mixing. A typical molar ratio is 5-10 fold excess of linker-payload to antibody.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 2-4 hours).
3. Purification:
-
Remove unreacted linker-payload and solvent using methods such as tangential flow filtration (TFF) or size-exclusion chromatography (SEC).
-
Exchange the purified ADC into the final formulation buffer.
4. Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.[2]
-
Assess the level of aggregation using SEC (as described in Protocol 1).
Caption: A general experimental workflow for the synthesis of a maytansinoid ADC.
Signaling & Relationship Diagrams
Caption: Key drivers and consequences of maytansinoid ADC aggregation.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. benchchem.com [benchchem.com]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Maytansinoid and Auristatin Payloads for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) have revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potent cell-killing power of cytotoxic payloads. The choice of payload is a critical determinant of an ADC's efficacy, safety, and overall therapeutic index. Among the most clinically validated and widely used payloads are the maytansinoids (e.g., DM1, DM4) and the auristatins (e.g., MMAE, MMAF). Both are highly potent microtubule inhibitors, yet their distinct structural and physicochemical properties lead to significant differences in their performance.[1]
This guide provides an objective, data-driven comparison of maytansinoid and auristatin payloads, summarizing key performance data, outlining detailed experimental methodologies, and illustrating critical pathways and workflows to inform strategic ADC development.
Mechanism of Action: Two Paths to Microtubule Disruption
Both maytansinoids and auristatins induce cell death by disrupting microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[1] However, they bind to different sites on tubulin to achieve this effect.[2]
Maytansinoids: These derivatives of the natural product maytansine bind to tubulin at the vinca alkaloid binding site.[1][2] This interaction inhibits the assembly of new microtubules, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[1][3][4] The process begins with the ADC binding to a tumor-specific antigen, followed by internalization and trafficking to the lysosome, where the linker is cleaved, releasing the maytansinoid payload into the cytoplasm.[5]
Auristatins: These are synthetic analogs of the marine natural product dolastatin 10.[] The most common derivatives, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), also inhibit tubulin polymerization but do so by binding at the interface between α- and β-tubulin dimers.[1][2] This distinct binding site similarly leads to the disruption of microtubule dynamics, mitotic arrest, and apoptosis.[7] Some auristatins can also induce immunogenic cell death (ICD), which may stimulate a broader anti-tumor immune response.[7][8]
Comparative Performance Data
The selection of a payload is a multifactorial decision guided by preclinical data. The following tables summarize key performance metrics from comparative studies.
Table 1: In Vitro Cytotoxicity of Maytansinoid vs. Auristatin-Based ADCs
This table presents the half-maximal inhibitory concentration (IC50), a measure of drug potency, for various ADCs. Lower values indicate higher potency.
| ADC Target | Payload | Cell Line | IC50 (ng/mL) |
| HER2 | DM1 | SK-BR-3 | 10-50 |
| HER2 | MMAE | SK-BR-3 | 5-20 |
| HER2 | MMAF | SK-BR-3 | 20-100 |
| CD30 | MMAE | Karpas 299 | 1-10 |
| CD22 | DM4 | BJAB | 0.01-0.1 |
| CD19 | DM4 | Raji | 0.1-1 |
| CD79b | MMAE | DLBCL Lines | 2.5-15 |
(Data compiled from multiple preclinical studies.[1] Exact IC50 values can vary based on the specific antibody, linker, and experimental conditions.)
Table 2: In Vivo Efficacy in Xenograft Models
This table summarizes the anti-tumor activity of different ADCs in animal models, measured by tumor growth inhibition (TGI).
| ADC Target | Payload | Tumor Model | Dose Regimen | Max TGI (%) |
| HER2 | DM1 | NCI-N87 Gastric | 15 mg/kg, single dose | >90 |
| CD19 | DM4 | Raji Lymphoma | 5 mg/kg, single dose | ~75 |
| CD30 | MMAE | Karpas 299 Lymphoma | 1 mg/kg, single dose | >95 |
(Data is representative of typical preclinical outcomes.[1] Efficacy is highly dependent on the model, dosing, and ADC construct.)
Table 3: Physicochemical Properties
Physicochemical properties like hydrophobicity can significantly impact an ADC's pharmacokinetics, stability, and propensity for aggregation.
| Property | Maytansinoid-based ADCs | Auristatin-based ADCs | Reference |
| Hydrophobicity | Less hydrophobic | More hydrophobic (especially MMAE) | [2][9][10][11] |
| Calculated AlogP | MCC-maytansinoid: 3.76 | MC-VC-PAB-MMAE: 4.79 | [2][12] |
| Stability (DSC) | Decreased upon conjugation | Decreased upon conjugation | [2][9][11] |
| Bystander Effect | Dependent on linker/payload | Generally potent with MMAE (membrane permeable) | [1][10] |
Table 4: Common Clinical Toxicities
While ADCs aim to minimize off-target effects, payload-related toxicities are a key consideration.
| Payload Class | Common Associated Adverse Events |
| Maytansinoids (DM1/DM4) | Hepatotoxicity (elevated transaminases), Thrombocytopenia, Neurotoxicity |
| Auristatins (MMAE/MMAF) | Peripheral neuropathy, Neutropenia, Ocular toxicity (with some MMAF-ADCs) |
(Toxicities are based on clinical trial data for approved ADCs like trastuzumab emtansine (T-DM1) and brentuximab vedotin.[1][13])
Experimental Protocols & Workflows
Reproducible and robust assays are crucial for the preclinical evaluation and comparison of ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50) by measuring the metabolic activity of viable cells.[14][15]
Detailed Methodology:
-
Cell Seeding: Seed target antigen-positive and antigen-negative cells in separate 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂).[1][16][17]
-
ADC Treatment: Prepare serial dilutions of the ADC and an unconjugated antibody control. Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.[16][18]
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action, typically 72-120 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.[1][15][16]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[1][16]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[16][18]
-
Analysis: Calculate cell viability as a percentage relative to untreated controls and plot against ADC concentration to determine the IC50 value.
Bystander Effect Assay (Co-Culture Method)
The bystander effect, the killing of adjacent antigen-negative cells by a payload that has diffused out of a target cell, is critical for efficacy in heterogeneous tumors.[19][20] This assay quantifies that effect.
Detailed Methodology:
-
Cell Preparation: Engineer an antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.[16][18]
-
Co-culture Seeding: Seed a mixture of antigen-positive (non-fluorescent) and antigen-negative (GFP-positive) cells in a 96-well plate. Vary the ratio of Ag+ to Ag- cells (e.g., 90:10, 75:25, 50:50) to assess dependency on target cell proximity.[16][17] Include control wells with only Ag- cells.
-
ADC Treatment: After overnight incubation, treat the co-cultures with the ADC at a concentration known to be highly cytotoxic to Ag+ cells but minimally toxic to Ag- cells in monoculture.[17][18]
-
Incubation: Incubate the plate for 72-144 hours.[16]
-
Data Acquisition: Measure the viability of the GFP-positive (Ag-) cell population using a fluorescence plate reader or high-content imaging system at various time points.[16]
-
Analysis: Normalize the fluorescence intensity of treated wells to untreated co-culture wells. A significant decrease in the viability of Ag- cells in the presence of Ag+ cells confirms a bystander effect.[16][18]
In Vivo Efficacy Study (Xenograft Model)
In vivo studies are essential to evaluate an ADC's anti-tumor activity within a complex biological system.[21]
Detailed Methodology:
-
Model Development: Implant human tumor cells (cell line-derived xenograft, CDX) or patient-derived tumor tissue (PDX) subcutaneously into immunocompromised mice.[22]
-
Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³). Randomize animals into treatment and control groups.
-
ADC Administration: Administer the ADC, unconjugated antibody, and vehicle control intravenously (IV) according to the specified dose and schedule (e.g., single dose or multiple doses).
-
Monitoring: Monitor tumor volume (using caliper measurements) and animal body weight 2-3 times per week. Cage-side observations for signs of toxicity are performed daily.[21]
-
Endpoint: The study concludes when tumors in the control group reach a maximum allowable size or after a predetermined period.
-
Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage to quantify the ADC's efficacy. Pathological evaluation of tumors and normal tissues can also be performed.[21]
Conclusion
Both maytansinoid and auristatin payloads have been instrumental in the success of modern ADCs, each offering a distinct profile of potency, bystander activity, and toxicity.[1]
-
Auristatins, particularly MMAE, are often favored for their high potency and robust bystander killing effect, which can be a significant advantage in treating tumors with heterogeneous antigen expression.[1][10] However, this can be associated with higher off-target toxicities like peripheral neuropathy.[1][13]
-
Maytansinoids are generally less hydrophobic than MMAE-based ADCs, which may lead to more favorable pharmacokinetic properties and a lower tendency for aggregation.[2][9][10] Their toxicity profile, while significant, is different, often characterized by hepatotoxicity and thrombocytopenia.[1]
The optimal choice between a maytansinoid and an auristatin is not universal; it is a nuanced decision that must be tailored to the specific target antigen, its expression level and heterogeneity, the tumor type, and the desired therapeutic window. A thorough preclinical evaluation, using the robust methodologies described here, is essential for identifying the most promising payload candidate to advance into clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Exploration of Targeted Anti-tumor Therapy [explorationpub.com]
- 13. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. agilent.com [agilent.com]
- 21. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 22. wuxibiology.com [wuxibiology.com]
Unveiling the Potency of Maytansinoid Payloads: A Comparative Efficacy Study of DM1 and DM4 in Xenograft Models
For Immediate Publication
This guide presents a comprehensive comparative analysis of the preclinical efficacy of two potent maytansinoid derivatives, DM1 (emtansine) and DM4 (ravtansine), when utilized as cytotoxic payloads in antibody-drug conjugates (ADCs). The findings are targeted towards researchers, scientists, and drug development professionals in the oncology field, providing a data-driven overview of their anti-tumor activity in various xenograft models. While direct head-to-head studies are limited, this guide synthesizes available data from comparable preclinical xenograft models to offer valuable insights into their relative performance.
Executive Summary
Both DM1 and DM4 are highly potent microtubule-targeting agents that induce mitotic arrest and subsequent apoptosis in cancer cells. When conjugated to monoclonal antibodies, they enable targeted delivery of the cytotoxic payload to tumor cells, thereby enhancing the therapeutic window. This guide summarizes quantitative data from xenograft studies involving ADCs with either DM1 or DM4, details the experimental methodologies employed, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation: Comparative Efficacy in Xenograft Models
The following tables summarize the in vivo efficacy of DM1- and DM4-based ADCs in various cancer xenograft models. The data is compiled from multiple studies to provide a comparative overview.
Table 1: Efficacy of DM1-Based Antibody-Drug Conjugates in Xenograft Models
| ADC Target | Xenograft Model (Cell Line) | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| HER2 | NCI-N87 (Gastric Cancer) | 3 mg/kg, weekly | Significant tumor growth inhibition.[1] | [1] |
| HER2 | NCI-N87 (Gastric Cancer) | 10 mg/kg | 117.5% tumor growth inhibition.[2] | [2] |
| HER2 | BT-474 (Breast Cancer) | 15 mg/kg, single dose | 48% decrease in tumor volume after 2 weeks.[3] | [3] |
| HER2 | JIMT-1 (Breast Cancer) | 15 mg/kg, weekly | Partial but significant tumor growth inhibition.[4][5] | [4][5] |
| HER2 | SKOV3 (Ovarian Cancer) | 10 mg/kg and 30 mg/kg | Significant anticancer effects; complete tumor eradication at 30 mg/kg.[4] | [4] |
| Nectin-2 | OV-90 (Ovarian Cancer) | Not Specified | ~91% tumor growth inhibition.[6] | [6] |
Table 2: Efficacy of DM4-Based Antibody-Drug Conjugates in Xenograft Models
| ADC Target | Xenograft Model (Cell Line) | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| 5T4 | HT-29 (Colorectal Cancer) | 10 mg/kg, Q3D x 3 | Complete tumor regression.[7] | [7] |
| Mesothelin | OVCAR-3 (Ovarian Cancer) | 0.05 mg/kg (ADC), Q3Dx3 | Complete tumor eradication in 4 out of 6 mice.[6] | [6] |
| Mesothelin | HT-29/meso (Colorectal Cancer) | 0.2 mg/kg (DM4), Q3Dx3 | Complete tumor eradication.[8] | [8] |
| 5T4 | PANC-1, BX-PC3, HCT-15, DLD-1 (GI Cancers) | 2.5 mg/kg, Q3D x 3 | Eradicated established tumors.[7] | [7] |
| CEACAM5 | Various Solid Tumors | 100 mg/m², every 2 weeks | Favorable safety profile and antitumor activity.[9][10] | [9][10] |
Mechanism of Action: Disruption of Microtubule Dynamics
Both DM1 and DM4 exert their cytotoxic effects by targeting tubulin, a critical component of microtubules. By binding to tubulin, they inhibit its polymerization, which disrupts the formation and function of the mitotic spindle, a structure essential for cell division. This interference with microtubule dynamics leads to a cascade of events culminating in cancer cell death.[10][11][12][13]
The primary mechanism involves:
-
Binding to Tubulin: DM1 and DM4 bind to the vinca domain of β-tubulin.
-
Inhibition of Microtubule Polymerization: This binding prevents the assembly of tubulin dimers into microtubules.
-
Mitotic Arrest: The disruption of the mitotic spindle leads to an arrest of the cell cycle in the G2/M phase.[11][12]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3][8][14]
Figure 1. General mechanism of action for DM1/DM4-based ADCs.
The induction of apoptosis following mitotic arrest is a complex process involving the Bcl-2 family of proteins and the activation of caspases. Prolonged arrest in mitosis leads to the activation of pro-apoptotic Bcl-2 family members like Bax and Bak, which in turn trigger the release of cytochrome c from the mitochondria. This initiates a caspase cascade, with the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), ultimately leading to the dismantling of the cell.[2][15][16][17]
Figure 2. Signaling pathway of maytansinoid-induced apoptosis.
Experimental Protocols
The following section details the generalized methodologies for the key in vivo experiments cited in this guide. Specific parameters may vary between individual studies.
Xenograft Tumor Model Establishment
-
Cell Culture: Human cancer cell lines (e.g., NCI-N87, BT-474, OVCAR-3, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO₂).
-
Animal Models: Immunodeficient mice (e.g., nude, SCID) are typically used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells (typically 5 x 10⁶ to 1 x 10⁷ cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. The tumor volume is often calculated using the formula: (Length × Width²)/2.
-
Treatment Initiation: Treatment with the ADC or control vehicle is initiated when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
Figure 3. Experimental workflow for a xenograft study.
In Vivo Efficacy Evaluation
-
Dosing: ADCs are typically administered intravenously (i.v.) at specified doses and schedules (e.g., once weekly, or every three days for a set number of cycles).
-
Control Groups: Control groups typically include animals treated with a vehicle (e.g., PBS), a non-targeting ADC, or the unconjugated antibody.
-
Endpoint Measurement: The primary endpoint is typically tumor growth inhibition, measured by changes in tumor volume over time. Other endpoints may include survival analysis and body weight monitoring to assess toxicity.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analyses are performed to determine the significance of the anti-tumor effects compared to control groups.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Bcl‐2 family proteins in apoptosis: apoptosomes or mitochondria? | Semantic Scholar [semanticscholar.org]
- 3. The signaling mechanisms linking mitotic arrest with apoptosis - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]
- 4. Eradication of growth of HER2-positive ovarian cancer with trastuzumab-DM1, an antibody-cytotoxic drug conjugate in mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Antibody-Drug Conjugate Targeting Nectin-2 Suppresses Ovarian Cancer Progression in Mouse Xenograft Models [mdpi.com]
- 7. A novel 5T4-targeting antibody-drug conjugate H6-DM4 exhibits potent therapeutic efficacy in gastrointestinal tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamin inhibitors induce caspase-mediated apoptosis following cytokinesis failure in human cancer cells and this is blocked by Bcl-2 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Two engineered site-specific antibody-drug conjugates, HLmD4 and HLvM4, have potent therapeutic activity in two DLL4-positive tumour xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
Validating Target Antigen-Dependent Cytotoxicity of Maytansinoid ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target antigen-dependent cytotoxicity of maytansinoid-based Antibody-Drug Conjugates (ADCs). We offer an objective comparison of methodologies, present supporting experimental data, and provide detailed protocols for key assays. This information is intended to assist researchers in the robust preclinical evaluation of maytansinoid ADCs.
Maytansinoids, such as DM1 and DM4, are highly potent microtubule-targeting agents that, when conjugated to a monoclonal antibody, are designed for targeted delivery to cancer cells.[1][2] Validating that the cytotoxic effect of these ADCs is dependent on the presence of the target antigen on the cancer cell surface is a critical step in their preclinical development.[3][4] This ensures the specificity of the ADC and minimizes the potential for off-target toxicities.
Comparative Cytotoxicity of Maytansinoid ADCs
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of an ADC, representing the concentration required to inhibit the growth of 50% of a cell population.[2] The lower the IC50 value, the more potent the ADC. The following table summarizes reported IC50 values for various maytansinoid ADCs against different cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be made with caution, as experimental conditions can vary.[2]
| ADC | Maytansinoid Payload | Target Antigen | Cancer Cell Line | IC50 (pM/nM) |
| Anti-EpCAM-SMCC-DM1 | DM1 | EpCAM | HCT-15 (MDR1-positive) | Potent (qualitative) |
| Anti-EpCAM-PEG4Mal-DM1 | DM1 | EpCAM | HCT-15 (MDR1-positive) | ~5-fold more potent than SMCC-linked |
| Anti-CanAg-DM1 | DM1 | CanAg | COLO 205 | Potent (qualitative) |
| Anti-EpCAM-SMCC-DM1 | DM1 | EpCAM | COLO 205 (MDR1-negative) | Potent (qualitative) |
| Anti-CanAg-PEG4Mal-DM1 | DM1 | CanAg | COLO 205MDR | Potent (qualitative) |
| B7H4-ADC | DM4 | B7H4 | MDA-MB-468 | Significant tumor reduction |
| B7H4-ADC | DM1 | B7H4 | MDA-MB-468 | Significant tumor reduction |
Note: MDR1 (Multi-Drug Resistance Protein 1) can influence ADC efficacy by effluxing the cytotoxic payload.[5] Linker chemistry (e.g., SMCC vs. PEG4Mal) can also impact the potency of the ADC against MDR1-expressing cells.[5]
Experimental Protocols
To validate target antigen-dependent cytotoxicity, a series of well-controlled in vitro experiments are essential. This typically involves comparing the cytotoxic activity of the maytansinoid ADC on antigen-positive and antigen-negative cell lines.[3] Additionally, the use of appropriate controls, such as an isotype control ADC and the unconjugated antibody, is crucial to demonstrate specificity.[6]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][7]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Maytansinoid ADC
-
Isotype control ADC (same antibody isotype and linker-drug ratio, but not targeting a relevant antigen)
-
Unconjugated monoclonal antibody
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[2]
-
Compound Treatment: Prepare serial dilutions of the maytansinoid ADC, isotype control ADC, and unconjugated antibody in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a control.[2]
-
Incubation: Incubate the plates for a period determined by the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[3]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[8]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value using appropriate software.[2]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[9][10]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Maytansinoid ADC
-
Isotype control ADC
-
Unconjugated monoclonal antibody
-
Complete cell culture medium
-
96-well plates
-
LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plates for the desired duration.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 3 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]
-
LDH Reaction: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant. Incubate at room temperature for 30 minutes, protected from light.[9]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[9]
-
Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[9]
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance to get the corrected reading. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Maytansinoid ADC
-
Isotype control ADC
-
Unconjugated monoclonal antibody
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with the ADC and controls for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[13]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[12]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and the underlying biological mechanisms, we provide the following diagrams generated using Graphviz (DOT language).
Caption: Experimental workflow for validating target antigen-dependent cytotoxicity.
Caption: Signaling pathway of maytansinoid ADC-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of Maytansinoids and Other Tubulin-Binding Agents
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to designing effective cancer therapies. This guide provides an in-depth comparison of cross-resistance profiles between maytansinoid derivatives (e.g., DM1 and DM4) and other tubulin-binding agents, supported by experimental data and detailed protocols.
Maytansinoids, potent microtubule-targeting agents, are integral components of several antibody-drug conjugates (ADCs) used in oncology.[1][2] They function by binding to tubulin, inhibiting its polymerization, and ultimately leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][3][4] However, as with many chemotherapeutic agents, the emergence of drug resistance poses a significant clinical challenge.[5][6][7][8] This guide explores the mechanisms of resistance, with a particular focus on cross-resistance to other tubulin-binding drugs like taxanes and vinca alkaloids.
Comparative Cytotoxicity and Cross-Resistance
The development of resistance to one tubulin-binding agent can often confer resistance to others, a phenomenon known as cross-resistance. A primary mechanism underlying this is the overexpression of the multidrug resistance protein 1 (MDR1 or P-glycoprotein), an ATP-dependent efflux pump that actively transports a wide range of cytotoxic compounds out of the cell.[5][7][8][9][10]
Below are tabulated data from studies investigating the cytotoxicity of maytansinoids and other tubulin-binding agents in both sensitive and multidrug-resistant (MDR) cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency; a higher IC50 value indicates greater resistance.
| Cell Line | Compound | IC50 (nmol/L) without MDR1 inhibitor | IC50 (nmol/L) with Cyclosporin A (MDR1 inhibitor) | Fold-Resistance | Reference |
| COLO 205 | Maytansine | - | - | - | [5] |
| COLO 205MDR | Maytansine | - | - | 8 | [5] |
| COLO 205 | DM1SMe | - | - | - | [5] |
| COLO 205MDR | DM1SMe | - | - | 8 | [5] |
| COLO 205 | Paclitaxel | - | - | - | [5] |
| COLO 205MDR | Paclitaxel | - | - | 13 | [5] |
| COLO 205 | Vinblastine | - | - | - | [5] |
| COLO 205MDR | Vinblastine | - | - | 17 | [5] |
| HCT-15 | Maytansinoid | - | - | 6-8 (enhancement with inhibitor) | [5] |
| UO-31 | Maytansinoid | - | - | 6-8 (enhancement with inhibitor) | [5] |
| HCT-15 | Paclitaxel | - | - | 10 (enhancement with inhibitor) | [5] |
| UO-31 | Paclitaxel | - | - | 10 (enhancement with inhibitor) | [5] |
| HCT-15 | Vinblastine | - | - | 18 (enhancement with inhibitor) | [5] |
| UO-31 | Vinblastine | - | - | 18 (enhancement with inhibitor) | [5] |
Note: The data presented are from different studies and experimental conditions may vary. Direct comparison of IC50 values should be made with caution.[1]
These data clearly demonstrate that MDR1-expressing cells exhibit significant resistance to maytansinoids, paclitaxel, and vinblastine. The reversal of this resistance in the presence of the MDR1 inhibitor cyclosporin A confirms the role of this efflux pump in mediating cross-resistance.[5]
Beyond MDR1, other mechanisms of resistance to tubulin-binding agents include alterations in tubulin itself, such as mutations or changes in the expression of different tubulin isotypes (e.g., βIII-tubulin), which can affect drug binding and microtubule dynamics.[9][11][12][13][14][15][16]
Experimental Protocols
To facilitate reproducible research in this area, detailed protocols for key experimental assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.[1][17]
Materials:
-
Cancer cell lines (sensitive and resistant)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (Maytansinoids, Paclitaxel, Vinblastine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting a dose-response curve.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of purified tubulin.[18][19][20][21]
Materials:
-
Lyophilized tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[21]
-
GTP solution (1 mM final concentration)
-
Test compounds
-
Glycerol (for promoting polymerization)
-
Temperature-controlled spectrophotometer or plate reader
Procedure:
-
Reagent Preparation: Reconstitute tubulin in ice-cold polymerization buffer. Prepare stock solutions of the test compounds.
-
Reaction Setup: On ice, combine tubulin, GTP, glycerol, and the test compound or vehicle control in a 96-well plate.
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Data Acquisition: Measure the change in absorbance (turbidity) at 340 nm every minute for 60-90 minutes.[18][19][20]
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Inhibitors of polymerization will show a decrease in the rate and extent of the absorbance increase.
Immunofluorescence Analysis of Microtubule Network
This technique allows for the visualization of the microtubule network within cells and the effects of tubulin-binding agents.[22][23][24]
Materials:
-
Cells grown on coverslips
-
Test compounds
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibody (e.g., anti-α-tubulin antibody)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with the test compounds for the desired time.
-
Fixation: Fix the cells with 4% PFA for 10-15 minutes at room temperature.[22][23]
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 30-60 minutes.
-
Antibody Incubation: Incubate with the primary antibody overnight at 4°C, followed by incubation with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[22]
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides using an antifade mounting medium.[22]
-
Imaging: Visualize the microtubule network using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
To better understand the processes involved in maytansinoid-induced cytotoxicity and the experimental procedures used to study them, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Tubulin Maytansine Site Binding Ligands and their Applications as MTAs and ADCs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Affinity Accumulation of a Maytansinoid in Cells via Weak Tubulin Interaction | PLOS One [journals.plos.org]
- 4. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Taxanes, Vinca Alkaloids, and Their Derivatives | Oncohema Key [oncohemakey.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. oncotarget.com [oncotarget.com]
- 12. The tubulin database: Linking mutations, modifications, ligands and local interactions | PLOS One [journals.plos.org]
- 13. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cancer Cells Acquire Mitotic Drug Resistance Properties Through Beta I-Tubulin Mutations and Alterations in the Expression of Beta-Tubulin Isotypes | PLOS One [journals.plos.org]
- 15. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Beyond the Paclitaxel and Vinca Alkaloids: Next Generation of Plant-Derived Microtubule-Targeting Agents with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. α-Tubulin immunofluorescence and microtubules analysis [bio-protocol.org]
- 24. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Maytansinoid ADCs in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of maytansinoid-based Antibody-Drug Conjugates (ADCs) in patient-derived xenograft (PDX) models. Maytansinoids, potent microtubule-targeting agents, serve as cytotoxic payloads in a growing number of ADCs. PDX models, which closely recapitulate the heterogeneity and microenvironment of human tumors, are crucial for the preclinical validation of these targeted therapies.[1][2] This guide summarizes key efficacy data, details experimental protocols, and visualizes the underlying mechanisms of action to inform ADC development and translational research.
Comparative Efficacy of Maytansinoid ADCs in PDX Models
The following tables summarize the in vivo efficacy of various maytansinoid ADCs in different PDX models. The data is compiled from publicly available preclinical studies and is intended for comparative purposes.
| ADC Name (Payload) | Target Antigen | PDX Model (Cancer Type) | Dosing Regimen | Key Efficacy Readout | Reference |
| Trastuzumab Emtansine (T-DM1) (DM1) | HER2 | Breast Cancer PDX (HER2+) | 10 mg/kg, weekly x4 | Significant tumor growth inhibition and prolonged survival compared to control. | [3] |
| Tusamitamab Ravtansine (SAR408701) (DM4) | CEACAM5 | Colon, Lung, Stomach Cancer PDX (CEACAM5+) | Single and multiple doses | Dose-dependent tumor regression, with complete responses in some models. | [4] |
| Mirvetuximab Soravtansine (IMGN853) (DM4) | Folate Receptor α (FRα) | Ovarian Cancer PDX (Platinum-Resistant, FRα+) | 2.5 mg/kg, single dose (in combination) | Potentiated anti-tumor activity of carboplatin. | [5] |
| Lorvotuzumab Mertansine (IMGN901) (DM1) | CD56 | Small Cell Lung Cancer, Merkel Cell Carcinoma, Ovarian Cancer PDX (CD56+) | 60-75 mg/m², 3 consecutive days every 21 days | Objective responses, including complete responses in Merkel cell carcinoma. | [6] |
| Ansamitocin P3-based ADC | (Not specified) | (General Protocol) | (General Protocol) | Tumor growth inhibition. | [7] |
Table 1: Summary of In Vivo Efficacy of Maytansinoid ADCs in PDX Models. This table provides a snapshot of the preclinical efficacy of selected maytansinoid ADCs. Direct comparison between studies should be made with caution due to variations in experimental design.
Head-to-Head Comparison in a Multiresistant HER2+ Breast Cancer Model
A study directly compared the efficacy of three HER2-targeted ADCs in an in vivo lung metastasis model derived from the multiresistant L-JIMT-1 cell line.
| ADC | Payload | Dose | Efficacy Outcome | Reference |
| Trastuzumab Emtansine (T-DM1) | DM1 | 5 mg/kg, single dose | Inhibited growth of lung metastases compared to control. | [8] |
| Trastuzumab Deruxtecan (T-DXd) | Topoisomerase I inhibitor | 5 mg/kg, single dose | Inhibited growth of lung metastases compared to control. | [8] |
| Disitamab Vedotin (DV) | MMAE | 5 mg/kg, single dose | Inhibited growth of lung metastases compared to control. | [8] |
Table 2: Comparative Efficacy of HER2-Targeted ADCs in a Multiresistant Breast Cancer Model. All three ADCs demonstrated efficacy in inhibiting the growth of lung metastases compared to the vehicle control.[8]
Experimental Protocols
The following section outlines a generalized protocol for evaluating the in vivo efficacy of maytansinoid ADCs in PDX models, based on common practices in the field.
Establishment of Patient-Derived Xenografts (PDX)
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients under sterile conditions.
-
Implantation: Small tumor fragments (typically 2-3 mm³) are subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Engraftment and Expansion: Tumors are allowed to grow. Once they reach a certain volume (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion.
In Vivo Efficacy Study
-
Cohort Formation: Once tumors in the expanded cohort reach a desired size (e.g., 100-200 mm³), mice are randomized into treatment and control groups (typically 8-10 mice per group).
-
Treatment Administration: The maytansinoid ADC is administered, typically intravenously (IV), at the predetermined dose and schedule. A vehicle control group receives the formulation buffer.
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured with calipers at regular intervals (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Animal health, including body weight and clinical signs of toxicity, is monitored throughout the study.
-
Endpoint and Data Analysis: The study may conclude after a fixed duration or when tumors in the control group reach a predetermined size. The primary endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the observed differences.
Experimental Workflow Diagram
Experimental workflow for in vivo validation of maytansinoid ADC efficacy in PDX models.
Mechanism of Action of Maytansinoid ADCs
Maytansinoid ADCs exert their potent anti-tumor activity through a targeted mechanism involving microtubule disruption.
-
Binding and Internalization: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, internalizing the ADC into the cell.
-
Payload Release: Once inside the cell, the ADC is trafficked to the lysosome. The acidic environment and lysosomal proteases cleave the linker, releasing the maytansinoid payload (e.g., DM1 or DM4) into the cytoplasm.[9]
-
Microtubule Disruption: The released maytansinoid binds to tubulin, the protein subunit of microtubules. This binding inhibits microtubule polymerization and promotes their depolymerization.[10][11][12][13]
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics leads to a defective mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle.[11][13] This prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[11][13]
Signaling Pathway Diagram
Mechanism of action of maytansinoid ADCs leading to tumor cell apoptosis.
Conclusion
Maytansinoid ADCs have demonstrated significant anti-tumor efficacy in a variety of patient-derived xenograft models across different cancer types. The use of PDX models provides a more clinically relevant preclinical setting to evaluate the therapeutic potential of these targeted agents. The data presented in this guide, along with the detailed experimental protocols and mechanistic insights, can aid researchers and drug developers in the design and interpretation of in vivo studies for the next generation of maytansinoid-based ADCs. Further head-to-head comparative studies in well-characterized PDX models will be invaluable for optimizing ADC design and predicting clinical success.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. blog.championsoncology.com [blog.championsoncology.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mirvetuximab Soravtansine (IMGN853), a Folate Receptor Alpha–Targeting Antibody-Drug Conjugate, Potentiates the Activity of Standard of Care Therapeutics in Ovarian Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of trastuzumab emtansine, trastuzumab deruxtecan, and disitamab vedotin in a multiresistant HER2-positive breast cancer lung metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 10. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for Maytansinoid ADCs
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) success. This guide provides an objective comparison of cleavable and non-cleavable linkers for maytansinoid ADCs, supported by experimental data and detailed methodologies.
The efficacy and safety of an ADC are intricately linked to the stability of the linker in circulation and the efficiency of payload release at the tumor site. For maytansinoid ADCs, which utilize highly potent derivatives of maytansine (such as DM1 and DM4), the linker technology dictates the therapeutic window and mechanism of action.[1]
Mechanism of Action: A Fundamental Divergence
The primary difference between cleavable and non-cleavable linkers lies in how the maytansinoid payload is released.
Non-Cleavable Linkers: These linkers, such as the widely used succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), form a stable thioether bond with the maytansinoid.[1] The release of the cytotoxic payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[2][3] This process liberates the maytansinoid molecule still attached to the linker and an amino acid residue from the antibody (e.g., Lysine-SMCC-DM1).[4][5] This resulting catabolite is charged and generally unable to cross the cell membrane, which confines its cytotoxic activity to the target cell and prevents a "bystander effect" on neighboring antigen-negative cells.[1][4][6] The approved maytansinoid ADC, ado-trastuzumab emtansine (Kadcyla®), utilizes a non-cleavable SMCC linker.[7][8]
Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific triggers within the tumor microenvironment or inside the cancer cell.[9] Common cleavage mechanisms include:
-
Protease-Sensitivity: Dipeptide linkers, such as valine-citrulline (vc), are cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[9][10]
-
pH-Sensitivity: Hydrazone linkers can be engineered to be stable at the physiological pH of blood (7.4) but hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[1][9]
-
Redox Environment: Disulfide-based linkers remain stable in the oxidizing environment of the bloodstream but are readily cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione.[1][9]
The release of a less polar and membrane-permeable maytansinoid payload by cleavable linkers can enable a bystander effect , where the cytotoxin diffuses out of the target cell and kills adjacent, antigen-negative tumor cells.[1][6][11] This is a significant advantage in treating heterogeneous tumors with varied antigen expression.[1][6]
Performance Data: A Quantitative Comparison
The choice of linker significantly impacts the in vitro potency, in vivo efficacy, and stability of maytansinoid ADCs.
In Vitro Cytotoxicity
Cleavable linkers often lead to greater in vitro potency, which can be attributed to the bystander effect and the intrinsic potency of the released payload.
| ADC | Linker Type | Linker Chemistry | Cell Line | IC50 (approx. pM) | Observations |
| anti-EpCAM-ADC | Cleavable | Triglycyl Peptide (CX) | Calu-3 | ~10 | More potent than the non-cleavable counterpart.[1] |
| anti-EGFR-ADC | Cleavable | Triglycyl Peptide (CX) | HSC-2 | ~5 | More potent than the non-cleavable counterpart.[1] |
| Trastuzumab-ADC | Cleavable | β-galactosidase | HER2+ | 8.8 | More potent than Kadcyla® (non-cleavable).[12] |
| Kadcyla® (T-DM1) | Non-cleavable | SMCC | HER2+ | 33 | Used as a benchmark in many studies.[12] |
| anti-CanAg–ADC | Non-cleavable | SMCC | COLO 205 | - | Less active against MDR1-positive cells.[13] |
| anti-CanAg–ADC | Non-cleavable | PEG4Mal | COLO 205 | - | More active against MDR1-positive cells.[13] |
Note: IC50 values are approximate and can vary based on experimental conditions. Data is extracted from multiple sources for comparative illustration.
Plasma Stability
Non-cleavable linkers generally exhibit higher stability in plasma, leading to a longer half-life.
| ADC | Linker Type | Linker Chemistry | Plasma Half-life (t1/2) | Species |
| Ab-CX-DM1 | Cleavable | Triglycyl Peptide | 9.9 days | Mouse |
| Ab-SMCC-DM1 | Non-cleavable | Thioether (SMCC) | 10.4 days | Mouse |
| T-SPP-DM1 | Cleavable | Disulfide | Faster clearance than T-DM1 | Rat |
| T-DM1 (SMCC) | Non-cleavable | Thioether (SMCC) | ~4.5 days | Rat |
Data extracted from multiple sources for comparative illustration.[4][12]
In Vivo Efficacy
While non-cleavable linkers provide stability, cleavable linkers can lead to superior in vivo efficacy, particularly in tumors with heterogeneous antigen expression due to the bystander effect.[6]
| ADC | Linker Type | Linker Chemistry | Xenograft Model | Efficacy Outcome |
| anti-EpCAM–SMCC–DM1 | Non-cleavable | SMCC | COLO 205MDR (MDR1+) | Less efficacious than the PEG4Mal-linked conjugate.[13] |
| anti-EpCAM–PEG4Mal–DM1 | Non-cleavable | PEG4Mal | COLO 205MDR (MDR1+) | ~4-fold more efficacious than the SMCC-linked conjugate.[13] |
| huC242-ADC | Cleavable | Disulfide-based | Human colon tumor | Typically show superior efficacy in mouse tumor xenograft models compared to non-cleavable counterparts.[6] |
| T-DM1 | Non-cleavable | SMCC | HER2+ breast cancer | Effective in high HER2-expressing tumors.[8] |
| DS-8201a (Trastuzumab deruxtecan) | Cleavable | Enzyme-cleavable | HER2-low breast cancer | Effective in tumors with low HER2 expression, attributed to its potent bystander effect.[8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
Maytansinoid ADC (cleavable and non-cleavable versions)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2][7]
-
ADC Treatment: Prepare serial dilutions of the ADCs in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted ADC solutions. Include untreated cells as a control.[3]
-
Incubation: Incubate the plates for a period of 48-144 hours at 37°C.[2][3]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[2][3][7]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][7]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[2][3]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value using suitable software (e.g., GraphPad Prism).[7]
Plasma Stability Assay
This assay determines the stability of the ADC and the rate of payload release in plasma.
Materials:
-
Maytansinoid ADC
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
Sample cleanup tools (e.g., protein precipitation reagents, affinity capture beads)
-
LC-MS system (e.g., HPLC coupled with a mass spectrometer)
Procedure:
-
Incubation: Incubate the ADC in plasma at a specified concentration at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).[14][15]
-
Sample Preparation: Process the plasma samples to separate the ADC from plasma proteins. This can be done by protein precipitation with an organic solvent or by affinity capture of the ADC using protein A/G beads.[10][14]
-
LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of intact ADC and released maytansinoid payload.[10][14][16]
-
Data Analysis: Calculate the percentage of intact ADC remaining or the percentage of maytansinoid released over time to determine the plasma half-life of the ADC.[1]
In Vivo Xenograft Model for Efficacy Studies
These studies evaluate the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
Maytansinoid ADC and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) in saline or a mixture with Matrigel into the flank of the mice.[17][18]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[18]
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, cleavable ADC, non-cleavable ADC). Administer the ADCs intravenously at specified doses and schedules.[18]
-
Tumor Measurement: Measure the tumor volume with calipers at regular intervals (e.g., twice a week) for the duration of the study.[17]
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition. At the end of the study, tumors can be excised for further analysis.
Visualizing the Mechanisms and Workflows
Caption: Mechanisms of cleavable vs. non-cleavable linkers.
Caption: A typical experimental workflow for ADC evaluation.
Conclusion: A Strategic Choice
The selection of a cleavable or non-cleavable linker for a maytansinoid ADC is a critical decision with significant trade-offs.
Non-cleavable linkers offer superior plasma stability and a potentially more favorable safety profile due to the targeted release of a membrane-impermeable payload, which minimizes off-target toxicity.[1] This strategy is exemplified by the clinical success of Kadcyla®. However, the lack of a bystander effect may limit its efficacy in heterogeneous tumors.[1][6]
Cleavable linkers can provide enhanced potency, particularly in tumors with heterogeneous antigen expression, due to the bystander killing effect of the released, membrane-permeable maytansinoid.[1] However, this often comes at the cost of reduced plasma stability and a potential for increased off-target toxicity if the payload is released prematurely in circulation.[19]
The optimal choice of linker depends on various factors, including the target antigen's expression level and heterogeneity, the internalization rate of the ADC, and the specific characteristics of the tumor microenvironment. A thorough evaluation using the experimental protocols outlined in this guide is essential for selecting the most promising linker strategy for a given maytansinoid ADC candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Safety and Tolerability of Antibody-Drug Conjugates in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical ADME Properties of Antibody-Maytansinoid Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of antibody-maytansinoid conjugates (AMCs). It is designed to assist researchers and drug development professionals in understanding the critical pharmacokinetic and metabolic profiles of this important class of antibody-drug conjugates (ADCs). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of essential concepts to facilitate informed decision-making in ADC development.
Introduction to Antibody-Maytansinoid Conjugates
Antibody-maytansinoid conjugates are a class of ADCs that utilize maytansinoid derivatives, such as DM1 and DM4, as their cytotoxic payloads.[1] These potent microtubule-disrupting agents are attached to a monoclonal antibody (mAb) via a chemical linker.[1][2] The mAb component directs the ADC to a specific target antigen expressed on cancer cells, enabling the targeted delivery of the maytansinoid payload.[2][3] The preclinical ADME properties of these complex molecules are critical determinants of their efficacy and safety.[2][4] Factors such as the choice of antibody, the linker technology, and the specific maytansinoid derivative all significantly influence the ADC's stability, distribution, metabolism, and clearance.[2][4] This guide will explore the preclinical ADME profiles of prominent AMCs and compare them with other classes of ADCs.
Comparative Preclinical Pharmacokinetics
The pharmacokinetic (PK) profile of an ADC is a crucial factor influencing its therapeutic index. Key parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½) dictate the exposure of both the intact ADC and its released payload to tumor and healthy tissues. Preclinical PK studies are typically conducted in rodent models (e.g., mice and rats).[2][4] It is important to note that for many humanized antibodies, these preclinical species may not express the target antigen, and thus the studies reflect non-target-mediated disposition.[2][4]
Table 1: Comparative Preclinical Pharmacokinetic Parameters of Antibody-Maytansinoid Conjugates and Alternatives in Rats
| ADC Platform | Example ADC | Antibody Target | Payload | Linker Type | Clearance (mL/day/kg) | Terminal Half-life (days) | Reference |
| Maytansinoid | Trastuzumab Emtansine (T-DM1) | HER2 | DM1 | Non-cleavable (SMCC) | ~10.6 (ADC) | ~3.7 (ADC) | [5] |
| Maytansinoid | SAR3419 | CD19 | DM4 | Cleavable (SPDB) | Data not readily available in this format | Data not readily available in this format | [6][7] |
| Maytansinoid | Lorvotuzumab Mertansine (IMGN901) | CD56 | DM1 | Cleavable (SPP) | Data not readily available in this format | Data not readily available in this format | [8][9][10][11] |
| Auristatin | Brentuximab Vedotin | CD30 | MMAE | Cleavable (vc) | ~1.56 L/day (ADC, in patients) | Data not readily available in this format | |
| Calicheamicin | Inotuzumab Ozogamicin | CD22 | Calicheamicin | Cleavable (hydrazone) | Data not readily available in this format | Data not readily available in this format | [12][13] |
Note: Direct comparison of preclinical PK parameters is challenging due to variations in study design, analytical methods, and reporting. The data presented are illustrative and sourced from available literature. Further investigation into specific studies is recommended for detailed analysis.
In Vitro ADME Assays: Stability and Metabolism
In vitro assays are fundamental for the early characterization of an ADC's stability and metabolic fate. These studies provide critical data to guide the selection of lead candidates and predict in vivo behavior.
Plasma Stability
The stability of an ADC in circulation is paramount to ensure that the cytotoxic payload is not prematurely released, which could lead to off-target toxicity. Plasma stability assays are conducted to evaluate the integrity of the ADC and the linker's resistance to cleavage.
Table 2: Comparative In Vitro Plasma Stability of Different Linker Technologies
| Linker Type | General Stability Profile | Common Cleavage Mechanism | Representative ADC |
| Non-cleavable (e.g., SMCC) | High plasma stability | Proteolytic degradation in lysosome | Trastuzumab Emtansine (T-DM1) |
| Cleavable - Hindered Disulfide (e.g., SPP, SPDB) | Moderate plasma stability | Thiol-disulfide exchange | Lorvotuzumab Mertansine, SAR3419 |
| Cleavable - Peptide (e.g., vc) | High plasma stability, cleaved by lysosomal proteases | Enzymatic cleavage (e.g., Cathepsin B) | Brentuximab Vedotin |
| Cleavable - Hydrazone | Acid-labile, less stable at physiological pH | Hydrolysis at acidic pH | Inotuzumab Ozogamicin |
Metabolism in Liver Microsomes
The liver is a primary site of metabolism for many drugs. In vitro studies using liver microsomes help to identify the metabolic pathways of the ADC's payload and linker-payload catabolites. This is particularly important for understanding the potential for drug-drug interactions and the formation of active or inactive metabolites.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable preclinical ADME data.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma from different species.
Methodology:
-
ADC Incubation: The ADC is incubated in plasma (e.g., human, rat, mouse) at 37°C for a defined period (e.g., up to 7 days).
-
Time-Point Sampling: Aliquots are collected at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Analysis:
-
Intact ADC and DAR: The concentration of the intact ADC and the average drug-to-antibody ratio (DAR) are measured, typically by liquid chromatography-mass spectrometry (LC-MS) or hydrophobic interaction chromatography (HIC).
-
Free Payload: The concentration of the released payload is quantified using LC-MS/MS.
-
-
Data Analysis: The rate of ADC degradation and payload release is determined by plotting the concentration of the intact ADC or released payload over time.
In Vitro Metabolism Assay using Liver Microsomes
Objective: To investigate the metabolic stability and identify the major metabolites of the ADC's payload and linker-payload catabolites.
Methodology:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes, the ADC or its catabolites, and a cofactor such as NADPH in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: The reaction is initiated by the addition of the cofactor and incubated at 37°C.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., acetonitrile).
-
Sample Analysis: The samples are analyzed by LC-MS/MS to quantify the parent compound and identify its metabolites.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of the ADC and its major catabolites in a relevant animal model.
Methodology:
-
Animal Model: Typically, mice or rats are used. For ADCs with human-specific antibodies, immunodeficient mice bearing human tumor xenografts may be used to assess target-mediated disposition.
-
Dosing: The ADC is administered intravenously (IV) as a single dose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose).
-
Sample Processing: Plasma is separated from the blood samples.
-
Bioanalysis: The concentrations of the total antibody, conjugated antibody (ADC), and free payload in plasma are measured using validated analytical methods such as ELISA and LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key PK parameters (e.g., CL, Vd, t½, AUC).
Visualizing Key Concepts
Diagrams are provided to illustrate the fundamental structure of antibody-maytansinoid conjugates, a typical experimental workflow for their preclinical ADME assessment, and their mechanism of action.
Caption: General structure of an antibody-maytansinoid conjugate.
Caption: Experimental workflow for preclinical ADME studies of ADCs.
Caption: Mechanism of action of antibody-maytansinoid conjugates.
Conclusion
The preclinical ADME properties of antibody-maytansinoid conjugates are complex and multifactorial, with the linker chemistry and payload characteristics playing pivotal roles in determining their pharmacokinetic and metabolic profiles.[2][4] A thorough and systematic preclinical evaluation, employing a suite of in vitro and in vivo assays, is essential for the selection of promising ADC candidates and their successful translation to the clinic. This guide provides a comparative framework and foundational protocols to aid researchers in this critical aspect of ADC development. As the field of ADCs continues to evolve, a deeper understanding of their ADME properties will be instrumental in designing the next generation of safer and more effective cancer therapeutics.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADME of antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. researchgate.net [researchgate.net]
- 11. A Phase I Study to Assess the Safety and Pharmacokinetics of Single-agent Lorvotuzumab Mertansine (IMGN901) in Patients with Relapsed and/or Refractory CD–56-positive Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Characterization of Catabolic Pathways and Metabolism of ABBV-011, a Novel Calicheamicin-Based SEZ6-Targeting Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unraveling the Mechanism of Mitotic Arrest by Maytansinoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of mitotic arrest induced by maytansinoids, potent anti-cancer agents, with other microtubule-targeting drugs. The information presented is supported by experimental data to aid in the validation of research findings and to inform drug development strategies.
Core Mechanism: Suppression of Microtubule Dynamics
Maytansinoids exert their potent cytotoxic effects by disrupting the dynamic instability of microtubules, which are crucial for the formation of the mitotic spindle during cell division.[1][2][3] This interference leads to a halt in the cell cycle at the prometaphase/metaphase stage, ultimately triggering programmed cell death (apoptosis).[1][4]
The primary mechanism of action involves the binding of maytansinoids to tubulin, the protein subunit of microtubules.[4][5] This binding inhibits the proper polymerization and depolymerization of microtubules, processes essential for their function.[4][6] Specifically, maytansinoids suppress the growth and shortening rates of microtubules and increase the time they spend in a paused state.[2] At subnanomolar concentrations, maytansinoids effectively suppress microtubule dynamics, leading to mitotic arrest.[1][7] At significantly higher concentrations, they can cause microtubule depolymerization.[1][3]
Comparative Analysis with Other Microtubule Inhibitors
Maytansinoids are often compared to other classes of microtubule-targeting agents, such as taxanes and vinca alkaloids. While all three interfere with microtubule function, their specific mechanisms differ.
-
Maytansinoids: Bind to the vinca domain of β-tubulin, but at a distinct site from vinca alkaloids.[4][8] They potently suppress microtubule dynamic instability, primarily by inhibiting the growth phase.[2][9]
-
Vinca Alkaloids: Bind to the β-subunit of tubulin and inhibit tubulin polymerization.[4]
-
Taxanes: Bind to a different site on the β-tubulin subunit and stabilize microtubules, preventing their depolymerization.[4][10]
This distinction in binding sites and mechanisms can lead to differences in efficacy and resistance profiles.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on maytansinoids and their effects on microtubule dynamics.
Table 1: Binding Affinities of Maytansinoids to Tubulin
| Compound | Apparent Equilibrium Dissociation Constant (KD) (µmol/L) |
| Maytansine | 0.86 ± 0.2[7][11] |
| S-methyl DM1 | 0.93 ± 0.2[7][11] |
Table 2: Inhibition of Microtubule Assembly by Maytansinoids
| Compound | Half-maximal Inhibitory Concentration (IC50) (µmol/L) |
| Maytansine | 1 ± 0.02[7] |
| S-methyl DM1 | 4 ± 0.1[7] |
| S-methyl DM4 | 1.7 ± 0.4[7] |
Table 3: Effects of Maytansinoids on Microtubule Dynamic Instability (at 100 nmol/L)
| Parameter | Maytansine | S-methyl DM1 | S-methyl DM4 |
| Suppression of Shortening Rate | 35%[7] | 70%[7] | Not explicitly stated |
| Suppression of Shortening Length | 40%[7] | 60%[7] | Not explicitly stated |
| Suppression of Catastrophe Frequency | 30%[7] | 90%[7] | Not explicitly stated |
| Suppression of Dynamicity | 45%[2][7] | 84%[2][7] | 73%[2] |
Signaling Pathway for Maytansinoid-Induced Mitotic Arrest
The disruption of microtubule dynamics by maytansinoids activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism.[4] This activation prevents the cell from proceeding into anaphase until all chromosomes are correctly attached to the mitotic spindle.[4] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cell death.[4]
Experimental Protocols for Validation
The following are detailed methodologies for key experiments used to validate the mechanism of mitotic arrest by maytansinoids.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro polymerization of tubulin.
Protocol:
-
Preparation: Reconstitute purified tubulin to a final concentration of 3 mg/mL in ice-cold polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol). Prepare serial dilutions of the maytansinoid compound.
-
Reaction: In a pre-warmed 96-well plate, add the tubulin solution and the maytansinoid compound at various concentrations.[12]
-
Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).[12] The increase in absorbance corresponds to microtubule polymerization.
-
Analysis: Plot the absorbance values against time to generate polymerization curves. From these curves, determine the effect of the maytansinoid on the rate and extent of tubulin polymerization and calculate the IC₅₀ value.[12]
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Seed cells (e.g., MCF7, HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the maytansinoid for a specified duration (e.g., 24 hours).[13]
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.[13][14] Incubate at -20°C for at least 2 hours.[13]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[14][15] Incubate in the dark to allow for DNA staining.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14] An accumulation of cells in the G2/M phase indicates mitotic arrest.
Immunofluorescence Microscopy of Mitotic Spindles
This technique allows for the visualization of the mitotic spindle and chromosomes in treated cells.
References
- 1. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–Drug Conjugates and Beyond: Next-Generation Targeted Therapies for Breast Cancer [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. The Taxanes, Vinca Alkaloids, and Their Derivatives | Oncohema Key [oncohemakey.com]
- 11. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. benchchem.com [benchchem.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
Maytansinoid ADCs: A Comparative Analysis in Solid versus Hematological Tumors
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted therapies, and those utilizing maytansinoid payloads have demonstrated significant clinical activity across a spectrum of malignancies. This guide provides a comparative analysis of the performance of maytansinoid ADCs in solid and hematological tumors, supported by experimental data and detailed methodologies.
Mechanism of Action of Maytansinoid ADCs
Maytansinoids, such as DM1 (emtansine) and DM4 (ravtansine), are potent microtubule inhibitors.[1][2] When conjugated to a monoclonal antibody that targets a tumor-specific antigen, these cytotoxic agents are delivered directly to cancer cells, minimizing systemic exposure and associated toxicities.[1] The general mechanism of action for a maytansinoid ADC is a multi-step process:
-
Target Binding: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis.[1]
-
Payload Release: Inside the cell, the maytansinoid payload is released from the antibody. This release can be mediated by the degradation of the antibody in the lysosome (for non-cleavable linkers) or by the cleavage of the linker in the tumor microenvironment or within the cell (for cleavable linkers).
-
Microtubule Disruption: The released maytansinoid binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[1][3]
The choice of linker technology also influences the ADC's properties. Cleavable linkers can release the payload into the tumor microenvironment, leading to the killing of nearby antigen-negative tumor cells, a phenomenon known as the "bystander effect."[4][5][6] This is considered particularly advantageous in solid tumors with heterogeneous antigen expression.
Performance of Maytansinoid ADCs in Solid Tumors
Maytansinoid ADCs have shown significant efficacy in various solid tumors, with two prominent examples being Trastuzumab emtansine (T-DM1, Kadcyla®) and Mirvetuximab soravtansine (Elahere™).
Trastuzumab emtansine (T-DM1) targets the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in a subset of breast cancers. It utilizes the DM1 payload linked via a non-cleavable linker.
Mirvetuximab soravtansine targets Folate Receptor Alpha (FRα), which is highly expressed in certain ovarian cancers. It employs the DM4 payload with a cleavable linker.[7][8]
Quantitative Data in Solid Tumors
| ADC | Target | Tumor Type | Trial (Phase) | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Trastuzumab emtansine (T-DM1) | HER2 | HER2+ Breast Cancer | EMILIA (III) | 43.6% | 9.6 months |
| Mirvetuximab soravtansine | FRα | Platinum-Resistant Ovarian Cancer | SORAYA (III) | 32.4% | 4.3 months |
| Mirvetuximab soravtansine | FRα | Platinum-Resistant Ovarian Cancer | Pooled Phase I | 30% | 4.3 months |
Data compiled from multiple sources.
Performance of Maytansinoid ADCs in Hematological Malignancies
Several maytansinoid ADCs have been investigated for the treatment of hematological cancers, targeting antigens expressed on malignant B-cells and plasma cells.
Coltuximab ravtansine (SAR3419) targets CD19, an antigen present on various B-cell malignancies. It utilizes the DM4 payload.[3][9][10][11]
Lorvotuzumab mertansine (IMGN901) targets CD56, an antigen found on multiple myeloma cells. It is conjugated to the DM1 payload.[12][13][14][15]
Quantitative Data in Hematological Malignancies
| ADC | Target | Tumor Type | Trial (Phase) | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Coltuximab ravtansine (SAR3419) | CD19 | Relapsed/Refractory DLBCL | Phase II | 43.9% | 4.4 months |
| Coltuximab ravtansine (SAR3419) | Relapsed/Refractory ALL | Phase II | 25.5% (estimated) | Not Reported | |
| Coltuximab ravtansine + Rituximab | CD19 | Relapsed/Refractory DLBCL | Phase II | 31.1% | 3.9 months |
| Lorvotuzumab mertansine (IMGN901) | CD56 | Relapsed/Refractory Multiple Myeloma | Phase I | 2 PRs and 4 MRs (out of 37 patients) | Not Reported |
| Lorvotuzumab mertansine + Lenalidomide + Dexamethasone | CD56 | Relapsed/Refractory Multiple Myeloma | Phase I/II | 56.4% | Not Reported |
Data compiled from multiple sources, including studies on relapsed/refractory patient populations.[9][15][16][17]
Comparative Analysis
Direct comparison of the efficacy of a single maytansinoid ADC in both solid and hematological tumors is challenging due to the distinct targets and tumor biologies. However, a broader analysis reveals several key points:
-
Efficacy: Maytansinoid ADCs have demonstrated clinically meaningful response rates in both heavily pre-treated solid and hematological tumor settings. The ORRs in both categories can be substantial, highlighting the potency of the maytansinoid payload when effectively targeted.
-
Target Selection: The success of maytansinoid ADCs is critically dependent on the selection of a suitable target antigen with high expression on tumor cells and limited expression on healthy tissues.
-
Linker and Payload: The choice of linker and maytansinoid derivative (DM1 vs. DM4) can influence the therapeutic index and the potential for a bystander effect. The use of DM4 with a cleavable linker in several ADCs for both solid and hematological tumors suggests a perceived benefit of the bystander effect in these contexts.
Signaling Pathways
The efficacy of maytansinoid ADCs is intrinsically linked to the biology of their targets. Understanding the signaling pathways associated with these targets provides context for their therapeutic application.
Caption: HER2 signaling pathway and the mechanism of action of T-DM1.
Caption: Folate Receptor Alpha (FRα) pathway and Mirvetuximab soravtansine action.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of maytansinoid ADCs. Below are representative protocols for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following ADC treatment.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
Maytansinoid ADC and control antibody
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed target-positive and target-negative cells in separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the maytansinoid ADC and a non-targeting control ADC in complete culture medium.
-
Remove the overnight culture medium from the cells and add the ADC dilutions. Include wells with untreated cells as a control.
-
Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Xenograft Tumor Model
This protocol outlines the evaluation of ADC efficacy in a mouse model bearing human tumors.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Tumor cells (target-positive)
-
Matrigel (optional, to enhance tumor formation)
-
Maytansinoid ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells, optionally mixed with Matrigel, into the flank of the mice.[18]
-
Monitor the mice for tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer the maytansinoid ADC, vehicle control, or isotype control ADC intravenously at the desired dose and schedule.
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The study is typically concluded when tumors in the control group reach a maximum allowed size or when pre-defined endpoints are met.
-
Analyze the data by comparing tumor growth inhibition between the treatment and control groups.
Bystander Killing Assay
This assay assesses the ability of an ADC with a cleavable linker to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive and antigen-negative cell lines (one labeled with a fluorescent marker, e.g., GFP)
-
Maytansinoid ADC with a cleavable linker and a non-cleavable linker control
-
96-well plates
-
Flow cytometer or fluorescence microscope
Procedure:
-
Co-culture the antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio.
-
Treat the co-culture with serial dilutions of the maytansinoid ADC with a cleavable linker and the control ADC with a non-cleavable linker.
-
Incubate the plate for a duration sufficient to allow for ADC-mediated killing.
-
Assess the viability of the fluorescently labeled antigen-negative cell population using flow cytometry or by imaging and counting the fluorescent cells.
-
A decrease in the viability of the antigen-negative cells in the presence of the ADC with a cleavable linker, compared to the non-cleavable linker control, indicates a bystander effect.
Experimental Workflow and Logical Relationships
The development and evaluation of maytansinoid ADCs follow a structured workflow.
Caption: General workflow for the development of a maytansinoid ADC.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 6. agilent.com [agilent.com]
- 7. Mirvetuximab Soravtansine in solid tumors: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Coltuximab ravtansine (SAR3419) phase II trial shows moderate clinical activity in R/R DLBCL patients [lymphomahub.com]
- 10. Design of Coltuximab Ravtansine, a CD19-Targeting Antibody-Drug Conjugate (ADC) for the Treatment of B-Cell Malignancies: Structure-Activity Relationships and Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. adcreview.com [adcreview.com]
- 12. ashpublications.org [ashpublications.org]
- 13. A Phase I Study to Assess the Safety and Pharmacokinetics of Single-agent Lorvotuzumab Mertansine (IMGN901) in Patients with Relapsed and/or Refractory CD-56-positive Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Phase I Study to Assess the Safety and Pharmacokinetics of Single-agent Lorvotuzumab Mertansine (IMGN901) in Patients with Relapsed and/or Refractory CD–56-positive Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. storage.imrpress.com [storage.imrpress.com]
- 16. A Phase II Study of Coltuximab Ravtansine (SAR3419) Monotherapy in Patients With Relapsed or Refractory Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A phase II, single-arm, multicentre study of coltuximab ravtansine (SAR3419) and rituximab in patients with relapsed or refractory diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Safety Operating Guide
Safeguarding Health and Environment: A Comprehensive Guide to Maytansinol Disposal
For researchers, scientists, and drug development professionals, the potent cytotoxic properties of Maytansinol demand meticulous handling and disposal protocols to ensure both personal safety and environmental protection. As a highly toxic compound, fatal if swallowed, inhaled, or in contact with skin, and with the potential to cause genetic defects and cancer, stringent adherence to established procedures is paramount.[1][2] This guide provides essential, step-by-step instructions for the safe management and disposal of this compound waste.
Immediate Safety and Handling Protocols
All personnel handling this compound must be thoroughly trained on its hazards and the necessary safety precautions. The primary disposal pathway for any material contaminated with this compound is through a certified hazardous waste disposal company.[3][4] Under no circumstances should this compound or its contaminated materials be disposed of with regular laboratory trash or discharged into the sewer system.[1]
Personal Protective Equipment (PPE) and Handling:
| PPE / Handling Requirement | Specification |
| Gloves | Chemical-resistant gloves must be worn at all times. |
| Eye Protection | Safety goggles or a face shield are mandatory. |
| Lab Coat | A dedicated lab coat, preferably disposable, should be used. |
| Respiratory Protection | A suitable respirator is necessary if there is a risk of generating dust or aerosols.[5] |
| Ventilation | All handling of this compound should occur in a well-ventilated area, such as a chemical fume hood.[2][5][6] |
| Hand Washing | Hands should be washed thoroughly after handling.[3] |
Operational Plan for this compound Waste Management
A systematic approach to waste segregation and collection is critical to prevent accidental exposure and ensure regulatory compliance.
Step 1: Waste Segregation
-
Designate a specific, clearly labeled, and leak-proof waste container solely for this compound-contaminated items.[4]
-
This includes:
-
Unused or expired pure compound.
-
Solutions containing this compound.
-
Contaminated personal protective equipment (PPE) such as gloves, lab coats, and shoe covers.
-
All plasticware, glassware, and sharps (e.g., pipette tips, vials, needles) that have come into contact with this compound.[4]
-
Step 2: Packaging of Waste
-
Solid Waste: Place in a dedicated, sealed bag within the hazardous waste container.[4]
-
Liquid Waste: Collect in a sealed, shatter-proof container clearly labeled with "this compound Waste" and a hazard symbol.[4]
-
Sharps: Must be placed in a designated, puncture-resistant sharps container for cytotoxic waste.[4]
Step 3: Storage of Waste
-
Store the sealed hazardous waste container in a secure, designated area with limited access.[4]
-
The storage area should be away from incompatible chemicals.
Step 4: Disposal
-
Arrange for regular collection of the hazardous waste by a certified and licensed hazardous waste disposal company.[3][4]
-
Ensure all labeling and documentation requirements of the disposal service are met. Disposal must be conducted in accordance with all federal, state, and local regulations.[1][5]
Experimental Protocol: Spill Decontamination
In the event of a spill, immediate action is required to neutralize the cytotoxic compound and decontaminate the area.
Materials:
-
Personal Protective Equipment (PPE) as listed above.
-
Absorbent pads.
-
10% Sodium Hypochlorite (bleach) solution, freshly prepared.
-
Laboratory detergent.
-
Designated hazardous waste container.
Procedure:
-
Evacuate and Secure: Alert personnel in the immediate area of the spill. If the spill is significant, evacuate the laboratory and restrict access. Ensure the area is well-ventilated.
-
Contain the Spill: For liquid spills, cover with absorbent pads to prevent spreading. For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
Inactivation: Carefully apply a freshly prepared 10% sodium hypochlorite (bleach) solution to the spill area, ensuring complete saturation of the spilled material and absorbent pads.[4]
-
Contact Time: Allow a minimum contact time of 30 minutes for the bleach solution to inactivate the this compound.[4]
-
Cleaning: After the inactivation period, absorb the bleach solution with fresh absorbent pads. Thoroughly clean the area with a laboratory detergent and water. Finally, rinse the area with water to remove any residual cleaning agents.[4]
-
Disposal of Cleanup Materials: All materials used for the spill cleanup, including absorbent pads, contaminated PPE, and any other items, must be disposed of as hazardous cytotoxic waste following the operational plan outlined above.[1][4]
References
Safeguarding Researchers: A Comprehensive Guide to Handling Maytansinol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent cytotoxic compounds like Maytansinol. Adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are critical to minimize exposure risks and ensure operational integrity. This guide provides essential, immediate safety and logistical information for handling this compound, from receipt to disposal.
This compound is a highly toxic compound that can be fatal if swallowed, inhaled, or in contact with skin.[1][2] It is also suspected of causing genetic defects, cancer, and may damage fertility or an unborn child.[1][3] Therefore, stringent safety measures are not just recommended; they are imperative.
Hazard Identification and Classification
The following table summarizes the key hazard classifications for this compound, underscoring the critical need for comprehensive protection.
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Category 1 / Category 4 | Danger / Warning | Fatal if swallowed / Harmful if swallowed[1][2][4] |
| Acute Toxicity (Dermal) | Category 2 | Danger | Fatal in contact with skin[1] |
| Acute Toxicity (Inhalation) | Category 1 | Danger | Fatal if inhaled[1] |
| Skin Corrosion/Irritation | Category 1B / Category 2 | Danger / Warning | Causes severe skin burns and eye damage / Causes skin irritation[1][2][4] |
| Serious Eye Damage/Irritation | Category 1 / Category 2A | Danger / Warning | Causes serious eye damage / Causes serious eye irritation[1][4] |
| Germ Cell Mutagenicity | Category 1B | Danger | May cause genetic defects[1] |
| Carcinogenicity | Category 2 | Warning | Suspected of causing cancer[1] |
| Reproductive Toxicity | Category 1B | Danger | May damage fertility or the unborn child[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 1 / Category 3 | Danger / Warning | Causes damage to organs / May cause respiratory irritation[1][4] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Danger | Causes damage to organs through prolonged or repeated exposure[1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE for various tasks. All PPE should be disposable or decontaminated after each use.[5]
| Task | Required Personal Protective Equipment |
| Receiving and Unpacking | - Two pairs of chemotherapy-tested gloves- Disposable gown resistant to hazardous drugs- Safety glasses with side shields or goggles |
| Weighing and Reconstitution | - Two pairs of chemotherapy-tested gloves- Disposable, solid-front, back-closure gown made of low-permeability fabric- N95 or higher respirator- Full-face shield or goggles |
| Cell Culture and In Vitro Assays | - Two pairs of chemotherapy-tested gloves- Disposable gown- Safety glasses with side shields |
| Animal Handling (Dosing) | - Two pairs of chemotherapy-tested gloves- Disposable gown- N95 or higher respirator- Face shield |
| Waste Disposal | - Two pairs of chemotherapy-tested gloves- Disposable gown- Safety glasses with side shields or goggles |
| Spill Cleanup | - Two pairs of chemotherapy-tested gloves- Disposable, chemical-resistant gown- N95 or higher respirator- Goggles and face shield- Shoe covers |
Operational and Disposal Plans: A Step-by-Step Guide
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
Wear appropriate PPE (double gloves, gown, eye protection) when unpacking.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated area, separate from other chemicals.[6] The storage area should be restricted to authorized personnel only.
2. Preparation and Handling:
-
All handling of this compound, including weighing and reconstitution, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize aerosol generation.[7]
-
The work surface of the BSC should be covered with a disposable, plastic-backed absorbent pad. This pad should be discarded as cytotoxic waste after each procedure.
-
Use dedicated equipment (e.g., spatulas, weighing paper, tubes) for handling this compound. All equipment must be decontaminated or disposed of as cytotoxic waste.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
3. Spill Management:
-
In the event of a spill, evacuate the area and restrict access.
-
Wearing full PPE, cover the spill with absorbent pads.
-
For liquid spills, gently apply the absorbent material, working from the outside in.
-
For solid spills, carefully wet the material with a suitable solvent (e.g., alcohol) to prevent airborne dust, then cover with absorbent pads.
-
Clean the spill area thoroughly with a decontaminating solution (e.g., 10% bleach solution), followed by a rinse with water.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste in designated, labeled containers.
4. Decontamination:
-
All surfaces and equipment potentially contaminated with this compound should be decontaminated at the end of each work session.
-
A solution of sodium hypochlorite (bleach) followed by a neutralising agent like sodium thiosulfate is an effective decontamination procedure. Rinse with water after decontamination.
5. Waste Disposal:
-
All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[8]
-
This includes empty vials, used PPE, contaminated labware, and spill cleanup materials.
-
Segregate cytotoxic waste into clearly labeled, leak-proof, and puncture-resistant containers. These containers are often color-coded, typically yellow or black, for easy identification.[8][9]
-
Liquid waste should be collected in a designated, sealed container. Do not dispose of liquid this compound waste down the drain.[8]
-
Arrange for disposal through a licensed hazardous waste contractor.
Emergency Procedures
In case of exposure, immediate action is critical:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[1][4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C28H37ClN2O8 | CID 9915934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pogo.ca [pogo.ca]
- 6. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 7. gerpac.eu [gerpac.eu]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
